molecular formula C20H32O3 B12374650 8S,9R-EpETrE

8S,9R-EpETrE

Katalognummer: B12374650
Molekulargewicht: 320.5 g/mol
InChI-Schlüssel: DBWQSCSXHFNTMO-ZZMPYBMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(8S,9R)-EET is an 8,9-EET in which the epoxy moiety has 8S,9R-configuration. It has a role as a vasoconstrictor agent and a rat metabolite. It is a conjugate acid of an (8S,9R)-EET(1-). It is an enantiomer of an (8R,9S)-EET.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C20H32O3

Molekulargewicht

320.5 g/mol

IUPAC-Name

(Z)-7-[(2S,3R)-3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,12-9-,13-10-/t18-,19+/m1/s1

InChI-Schlüssel

DBWQSCSXHFNTMO-ZZMPYBMWSA-N

Isomerische SMILES

CCCCC/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\CCCC(=O)O

Kanonische SMILES

CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Biological Mechanism of Action: 8(S),9(R)-EpETrE in Vascular Endothelium

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Mechanism of Action of 8(S),9(R)-EpETrE in Vascular Endothelium Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

8(S),9(R)-Epoxyeicosatrienoic acid (8(S),9(R)-EpETrE) is a bioactive lipid mediator derived from the cytochrome P450 (CYP) epoxygenase metabolism of arachidonic acid.[1] While often grouped with other regioisomers (11,12-EET, 14,15-EET) as an Endothelium-Derived Hyperpolarizing Factor (EDHF), 8(S),9(R)-EpETrE exhibits distinct stereospecific biological activities.

Its primary mechanism in systemic vasculature involves the direct activation of endothelial TRPV4 channels, leading to calcium influx, activation of calcium-sensitive potassium channels (KCa), and subsequent vascular smooth muscle hyperpolarization. However, a critical physiological divergence exists: in the renal pre-glomerular vasculature, 8(S),9(R)-EpETrE acts as a vasoconstrictor via a cyclooxygenase (COX)-dependent pathway.[1] This guide dissects these mechanisms, providing actionable experimental protocols for validation.

Molecular Identity & Biosynthesis

Chemical Structure: (5Z,11Z,14Z)-8(S),9(R)-epoxyicosa-5,11,14-trienoic acid. Biosynthetic Pathway: Arachidonic acid is metabolized by CYP epoxygenases, primarily of the CYP2C and CYP2J subfamilies, into four regioisomeric EETs (5,6; 8,9; 11,12; and 14,15-EET). The 8,9-EET regioisomer exists as two enantiomers: 8(S),9(R) and 8(R),9(S).[1]

  • Stereoselectivity: In rat renal cortex, the 8(S),9(R) enantiomer is preferentially synthesized over 8(R),9(S) (approx. 2:1 ratio).[1]

  • Metabolic Fate: The primary route of inactivation is hydrolysis by Soluble Epoxide Hydrolase (sEH/EPHX2) to the corresponding dihydroxyeicosatrienoic acid (8,9-DHET), which is generally less biologically active.[2]

Core Mechanism of Action: The EDHF Pathway

In the systemic vasculature (coronary, mesenteric, cerebral), 8(S),9(R)-EpETrE functions as a potent vasodilator. This action is independent of nitric oxide (NO) and prostacyclin (PGI2), classifying it as an EDHF.

TRPV4 Channel Activation

Recent structural biology evidence identifies the Transient Receptor Potential Vanilloid 4 (TRPV4) channel as a direct molecular target.[3]

  • Binding Site: 8,9-EET binds to a pocket formed by the S2-S3 linker, S4, and S4-S5 linker of the TRPV4 subunit.

  • Key Residue: The interaction relies critically on residue Lysine 535 (K535) . Mutation of this residue (K535A) abolishes EET-induced gating.[3]

  • Signaling Cascade: Binding induces channel opening

    
     Ca²⁺ influx into the endothelial cell.
    
Coupling to K⁺ Channels

The local increase in intracellular Ca²⁺ ([Ca²⁺]i) activates calcium-sensitive potassium channels:

  • Endothelial Hyperpolarization: Activation of Small-conductance (SKCa/KCa2.3) and Intermediate-conductance (IKCa/KCa3.1) channels leads to K⁺ efflux and endothelial membrane hyperpolarization.

  • Transfer to Smooth Muscle:

    • Direct Electrical Coupling: Hyperpolarization spreads to Vascular Smooth Muscle Cells (VSMCs) via Myoendothelial Gap Junctions (MEGJs) composed of Connexin 37, 40, and 43.

    • K⁺ Cloud: K⁺ efflux into the myoendothelial space activates VSMC Na⁺/K⁺-ATPase and inwardly rectifying K⁺ channels (Kir), reinforcing hyperpolarization.

  • VSMC Relaxation: VSMC hyperpolarization closes Voltage-Dependent Calcium Channels (VDCCs), reducing [Ca²⁺]i and causing vasodilation.

Visualization of Signaling Pathway

G cluster_Endothelium Endothelial Cell (EC) cluster_VSMC Vascular Smooth Muscle Cell (VSMC) AA Arachidonic Acid CYP CYP2C / CYP2J Epoxygenases AA->CYP EET 8(S),9(R)-EpETrE CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH TRPV4 TRPV4 Channel (Residue K535) EET->TRPV4 Direct Binding BKCa BKCa Channel Activation EET->BKCa Direct Activation (High Conc.) DHET 8,9-DHET (Inactive) sEH->DHET Ca_In Ca2+ Influx TRPV4->Ca_In KCa SKCa / IKCa Activation Ca_In->KCa Hyper_EC EC Hyperpolarization KCa->Hyper_EC MEGJ Myoendothelial Gap Junctions Hyper_EC->MEGJ Electrical Coupling VDCC VDCC Closure (L-Type Ca2+) MEGJ->VDCC Hyperpolarization Transfer BKCa->VDCC Relax Vasodilation VDCC->Relax Decreased [Ca2+]i

Figure 1: The canonical EDHF signaling pathway of 8(S),9(R)-EpETrE in systemic vascular endothelium. Note the central role of TRPV4 and gap junctions.

The Renal Paradox: A Critical Deviation

Unlike its vasodilatory role in the coronary circulation, 8(S),9(R)-EpETrE acts as a vasoconstrictor in the renal pre-glomerular vasculature .

  • Mechanism: This effect is blocked by COX inhibitors (indomethacin), suggesting that 8(S),9(R)-EpETrE undergoes COX-mediated metabolism (likely via COX-1 or COX-2) into a prostaglandin-endoperoxide analog or a thromboxane-like species.

  • Stereospecificity: This vasoconstriction is highly specific to the 8(S),9(R) enantiomer; the 8(R),9(S) enantiomer does not elicit this response.[1]

  • Implication: In renal physiology research, treating 8,9-EET as a racemate may mask specific hemodynamic effects.

Anti-Inflammatory Signaling

Beyond vascular tone, 8(S),9(R)-EpETrE exerts cytoprotective effects:

  • NF-κB Inhibition: It inhibits the phosphorylation of IκB, preventing the nuclear translocation of NF-κB (p65/p50). This downregulates VCAM-1, ICAM-1, and E-Selectin expression.

  • PPAR Activation: Evidence suggests modulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activity, though this may be indirect compared to 11,12-EET.

Experimental Protocols

Protocol A: Electrophysiological Characterization (Patch Clamp)

Objective: To validate 8(S),9(R)-EpETrE-induced hyperpolarization in endothelial cells.

System Validation:

  • Positive Control: GSK1016790A (TRPV4 agonist).

  • Negative Control: HC-067047 (TRPV4 antagonist) or iberiotoxin (BKCa blocker).

Workflow:

  • Cell Preparation: Use freshly isolated Human Coronary Artery Endothelial Cells (HCAECs) or native endothelial strips.

  • Configuration: Whole-cell voltage clamp (holding potential -60 mV).

  • Solutions:

    • Pipette (Intracellular): 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA, pH 7.2.[4]

    • Bath (Extracellular): Standard Tyrode’s solution.

  • Application:

    • Establish stable baseline current.

    • Perfuse 100 nM 8(S),9(R)-EpETrE .

    • Observe outward K⁺ current (IK).

  • Validation Step: Co-apply 100 nM HC-067047 . A >80% reduction in current confirms TRPV4 mediation.

Protocol B: Functional Myography (Wire Myograph)

Objective: To measure vasodilation potency (EC50).[5]

Workflow:

  • Mounting: Mount 2mm segments of porcine or murine coronary arteries on a wire myograph.

  • Normalization: Set passive tension to equivalent of 100 mmHg in vivo.

  • Pre-constriction: Constrict with U46619 (Thromboxane mimic) or Endothelin-1 to 50-70% of max KCl contraction.

  • Dose-Response:

    • Add 8(S),9(R)-EpETrE cumulatively (

      
       M to 
      
      
      
      M).
    • Crucial Step: Perform in the presence of L-NAME (NOS inhibitor) and Indomethacin (COX inhibitor) to isolate the EDHF component.

  • Data Analysis: Plot % Relaxation vs. Log[Concentration].

Quantitative Data Summary

ParameterValue / RangeContextReference
EC50 (Vasodilation) 0.3 - 20 pMCanine Coronary Arterioles[1, 2]
Binding Affinity (Kd) ~ Low nM rangeTRPV4 Binding Pocket[3]
Renal Effect VasoconstrictionRat Afferent Arteriole (8S,9R specific)[4]
Metabolic Half-life < 10 secondsIn presence of active sEH[5]

References

  • Zhang, Y., et al. (2009). "EET homologs potently dilate coronary microvessels and activate BKCa channels."[6][7] American Journal of Physiology-Heart and Circulatory Physiology. Link

  • Oltman, C. L., et al. (1998).[4] "Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation." Circulation Research. Link

  • Watanabe, H., et al. (2003). "Anandamide and arachidonic acid use epoxyeicosatrienoic acids to activate TRPV4 channels." Nature. Link

  • Katoh, T., et al. (1991). "Glomerular stereospecific synthesis and hemodynamic actions of 8,9-epoxyeicosatrienoic acid in rat kidney." American Journal of Physiology-Renal Physiology. Link

  • Imig, J. D. (2012). "Epoxyeicosatrienoic acids, hypertension, and kidney injury." Hypertension. Link

Sources

Physiological Role of 8(S),9(R)-EpETrE in Arachidonic Acid Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While epoxyeicosatrienoic acids (EETs) are broadly categorized as endothelium-derived hyperpolarizing factors (EDHFs) with vasodilatory properties, 8(S),9(R)-EpETrE (8(S),9(R)-epoxy-5Z,11Z,14Z-eicosatrienoic acid) presents a crucial physiological paradox. Unlike its regioisomers (11,12-EET and 14,15-EET), the 8(S),9(R) stereoisomer exhibits distinct vasoconstrictive properties in the renal microvasculature, specifically targeting the preglomerular afferent arteriole.

This guide dissects the unique stereochemical, metabolic, and signaling characteristics of 8(S),9(R)-EpETrE. It moves beyond general EET biology to focus on the specific enantiomeric actions that drive renal hemodynamics, mitogenesis, and nociception, providing a validated framework for experimental analysis.

Biosynthetic Context & Stereochemistry

The CYP Epoxygenase Cascade

Arachidonic acid (AA) is metabolized by Cytochrome P450 (CYP) epoxygenases into four regioisomeric epoxides: 5,6-, 8,9-, 11,12-, and 14,15-EET.[1][2][3][4][5][6][7][8] The formation of 8,9-EET is primarily catalyzed by the CYP2C and CYP2J subfamilies.[3]

  • CYP2C9: A major generator of 8,9-EET in human liver and kidney.

  • Stereoselectivity: Enzymatic epoxidation is not racemic. In the rat kidney, endogenous synthesis favors the 8(S),9(R) antipode over the 8(R),9(S) isomer by a ratio of approximately 2:1 .

Structural Significance

The biological activity of 8,9-EET is strictly stereospecific.

  • 8(S),9(R)-EpETrE: Potent biological activity (renal vasoconstriction, mitogenesis).

  • 8(R),9(S)-EpETrE: Biologically inert or significantly less potent in renal hemodynamic assays.

This chirality dictates receptor fit (putative) and downstream coupling, making enantiomeric purity critical in experimental reagents.

Biosynthesis AA Arachidonic Acid (Phospholipid Pool) CYP CYP2C8 / CYP2C9 (Epoxygenases) AA->CYP Epoxidation EET_Rac 8,9-EET (Racemate) CYP->EET_Rac Regioselective EET_SR 8(S),9(R)-EpETrE (Bioactive Isomer) EET_Rac->EET_SR Major Product (Kidney) EET_RS 8(R),9(S)-EpETrE (Less Active) EET_Rac->EET_RS Minor Product sEH Soluble Epoxide Hydrolase (sEH) EET_SR->sEH Hydrolysis DHET 8,9-DHET (Inactive Diol) sEH->DHET Inactivation

Figure 1: Stereoselective biosynthesis and catabolism of 8,9-EET. Note the divergence into bioactive S,R and less active R,S enantiomers.

Physiological Mechanisms[4]

Renal Hemodynamics: The Vasoconstrictor Exception

In the kidney, 8(S),9(R)-EpETrE defies the "EETs are vasodilators" rule.

  • Target: Afferent Arterioles.[9]

  • Mechanism: It induces dose-dependent vasoconstriction, increasing afferent arteriolar resistance (

    
    ).
    
  • Outcome: Reduction in single-nephron glomerular filtration rate (SNGFR) and glomerular plasma flow (

    
    ).[9]
    
  • Cyclooxygenase Dependency: Uniquely, the vasoconstrictive effect of 8(S),9(R)-EpETrE is abolished by COX inhibitors (e.g., indomethacin), suggesting it may act upstream of, or requires transformation by, cyclooxygenase enzymes to a secondary vasoactive metabolite (possibly a prostaglandin analogue).

Angiogenesis and Mitogenesis

8,9-EET is a potent mitogen, often exceeding the potency of 11,12-EET in specific endothelial lines.

  • Pathway: It triggers the p38 MAPK (Mitogen-Activated Protein Kinase) pathway.

  • Effect: Promotes endothelial cell migration and tubulogenesis.

  • Clinical Implication: In tumor microenvironments, elevated CYP2C expression can drive pathological angiogenesis via sustained 8,9-EET production.

Nociception (Pain Modulation)

EETs generally suppress pain transmission. 8,9-EET contributes to this antinociceptive profile.[10]

  • Mechanism: Activation of TRPV4 channels and large-conductance

    
    -activated 
    
    
    
    channels (
    
    
    ).
  • Result: Hyperpolarization of sensory neurons, reducing firing frequency in response to noxious stimuli.

Signaling cluster_Renal Renal Afferent Arteriole cluster_Endo Endothelial Cell (Angiogenesis) cluster_Pain Sensory Neuron EET 8(S),9(R)-EpETrE COX Cyclooxygenase (COX-1/2) EET->COX Metabolic Activation? p38 p38 MAPK EET->p38 TRPV4 TRPV4 Channel EET->TRPV4 Constriction Vasoconstriction (Increased RA) COX->Constriction SNGFR Decreased SNGFR Constriction->SNGFR Migration Cell Migration & Proliferation p38->Migration Hyperpol Hyperpolarization (Analgesia) TRPV4->Hyperpol

Figure 2: Divergent signaling pathways of 8(S),9(R)-EpETrE across renal, endothelial, and neuronal tissues.

Experimental Workflows

Protocol: LC-MS/MS Quantification of 8,9-EET

Quantifying 8,9-EET requires strict control over pH and temperature to prevent acid-catalyzed hydrolysis or auto-oxidation.

Reagents:

  • Internal Standard: 8,9-EET-d11 (Deuterated).

  • Solvents: LC-MS grade Methanol, Water, Acetic Acid.

  • Antioxidant: Triphenylphosphine (TPP) or BHT.

Step-by-Step Methodology:

StepActionCritical Technical Note
1. Extraction Add 10 µL internal standard (100 ng/mL) to 200 µL plasma/tissue homogenate.Do not use plasticware prone to arachidonate leaching. Use silanized glass.
2. LLE Perform Liquid-Liquid Extraction using Ethyl Acetate (2x volume). Vortex 30s, Centrifuge 3000xg.Maintain pH ~4.5 using dilute acetic acid to protonate EETs for organic phase transfer.
3. Drying Evaporate supernatant under

stream at room temperature.
Avoid heat (>30°C) to prevent degradation.
4. Reconstitution Reconstitute in 50 µL Methanol:Water (50:50).Ensure complete dissolution; vortex gently.
5. LC Separation Column: C18 Reverse Phase (e.g., Kinetex 1.7µm). Gradient: Water (0.1% Acetic Acid) vs. Acetonitrile.8,9-EET elutes before 11,12-EET and 14,15-EET.
6. MS/MS Mode: Negative Electrospray Ionization (ESI-). MRM Transition: m/z 319

155 (specific fragment).
Monitor 8,9-DHET (m/z 337) simultaneously to assess sample degradation.
Protocol: Functional Renal Assay (Ex Vivo)

To verify the vasoconstrictive activity of 8(S),9(R)-EpETrE.

  • Isolation: Microdissect afferent arterioles from rat kidney (hydronephrotic model preferred for visibility).

  • Perfusion: Cannulate arteriole and pressurize to 60 mmHg in thermoregulated bath (37°C).

  • Baseline: Allow 30 min equilibration. Measure basal diameter (

    
    ).
    
  • Challenge: Add 8(S),9(R)-EpETrE (10 nM - 1 µM) to the bath.

    • Control: Add 8(R),9(S)-EpETrE to a separate vessel (expect no change).

  • Inhibition Check: Pre-incubate with Indomethacin (10 µM).

    • Result: The vasoconstriction should be abolished, confirming the unique COX-dependent mechanism.

Catabolism & Drug Development Implications

The primary route of inactivation is Soluble Epoxide Hydrolase (sEH) , which converts 8,9-EET to 8,9-DHET.[5]

  • 8,9-DHET: Generally considered physiologically inactive, though it serves as a biomarker for total epoxygenase flux.

  • sEH Inhibitors (sEHi): Compounds like t-AUCB stabilize endogenous EET levels.

    • Therapeutic Risk: While sEHi are antihypertensive (via 11,12/14,15-EET preservation), the accumulation of 8,9-EET in the kidney could theoretically increase afferent arteriolar resistance, counteracting the benefits. This necessitates regio-specific analysis during sEHi drug development.

References

  • Regio- and stereoselective epoxidation of arachidonic acid by human cytochromes P450 2C8 and 2C9. Source: National Institutes of Health (PubMed) URL:[Link]

  • Glomerular stereospecific synthesis and hemodynamic actions of 8,9-epoxyeicosatrienoic acid in rat kidney. Source: American Journal of Physiology - Renal Physiology URL:[Link]

  • Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids. Source: Journal of Biological Chemistry URL:[11][Link]

  • Cytochrome P450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators. Source: MDPI (Biomolecules) URL:[Link]

  • Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System. Source: Biological & Pharmaceutical Bulletin URL:[Link]

Sources

An In-depth Technical Guide to 8S,9R-EpETrE Signaling Pathways in the Anti-Inflammatory Response

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the signaling pathways modulated by 8,9-Epoxyeicosatrienoic Acid (8,9-EpETrE), a critical lipid mediator in the resolution of inflammation. Designed for researchers, scientists, and drug development professionals, this document synthesizes core mechanistic data with field-proven experimental insights to facilitate advanced research and therapeutic development.

Section 1: The Endogenous Anti-Inflammatory Axis: 8,9-EpETrE Biosynthesis and Metabolism

The biological activity of 8,9-EpETrE is tightly regulated by its synthesis and degradation. Understanding this metabolic axis is fundamental to manipulating the pathway for therapeutic benefit.

1.1. Biosynthesis via Cytochrome P450 Epoxygenase

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid (AA) through the cytochrome P450 (CYP) epoxygenase pathway.[1][2] This is often considered the third major pathway of AA metabolism, alongside the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1] Specific CYP isoforms, primarily within the CYP2C and CYP2J families, catalyze the epoxidation of one of the four double bonds in arachidonic acid.[3][4] This reaction incorporates one atom of molecular oxygen to form four potential regioisomers: 5,6-, 8,9-, 11,12-, and 14,15-EET.[2][5] These EETs are autocrine and paracrine mediators, acting locally on the cells that produce them or on nearby cells.[2][6]

1.2. Inactivation by Soluble Epoxide Hydrolase (sEH)

The signaling lifespan of EETs is transient. They are rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) into their corresponding dihydroxyeicosatrienoic acids (DHETs).[7][8] For 8,9-EpETrE, this conversion yields 8,9-DHET. This hydration step is critical, as DHETs are generally considered to be less biologically active, effectively terminating the anti-inflammatory signal.[8][9] The rapid inactivation of EETs in vivo makes direct administration challenging. Consequently, the inhibition of sEH has emerged as a primary therapeutic strategy to increase and prolong the endogenous levels of all EETs, including 8,9-EpETrE, thereby enhancing their anti-inflammatory and cardio-protective effects.[8][10][11]

G cluster_0 Biosynthesis & Metabolism AA Arachidonic Acid (AA) (in cell membrane) CYP CYP Epoxygenase (e.g., CYP2J2, CYP2C8) AA->CYP PLA2 cPLA2 EET 8,9-EpETrE (Active Mediator) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET 8,9-DHET (Less Active Metabolite) sEH->DHET sEHI sEH Inhibitors (e.g., AUDA, TPPU) sEHI->sEH Inhibition

Caption: Biosynthesis and metabolism of 8,9-EpETrE.

Section 2: Core Anti-Inflammatory Signaling Mechanisms of 8,9-EpETrE

Inflammation is a complex biological response involving the activation of immune cells and the production of inflammatory mediators.[12] 8,9-EpETrE exerts its potent anti-inflammatory effects primarily through the modulation of key transcription factors that govern the expression of pro-inflammatory genes.

2.1. Inhibition of the NF-κB Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response.[13] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that activates the IκB kinase (IKK) complex.[14] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This liberates NF-κB, allowing it to translocate to the nucleus and activate the transcription of hundreds of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[13][15]

8,9-EpETrE is a potent inhibitor of this pathway.[3][5] Mechanistic studies have demonstrated that 8,9-EpETrE prevents the TNF-α-induced degradation of IκBα.[1] By stabilizing the IκBα-NF-κB complex, it effectively blocks the nuclear translocation of the active NF-κB p65 subunit.[16][17] This action occurs upstream of IKK activity, representing a significant control point in the inflammatory cascade.[5] This inhibitory effect has been observed in various cell types, including endothelial cells, monocytic cells, and B lymphocytes.[5][16]

2.2. Activation of PPARs

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated nuclear receptors that play pivotal roles in metabolism and inflammation.[5] There is substantial evidence that EETs, including 8,9-EET, function as endogenous ligands for both PPARα and PPARγ.[1][5] Upon activation by a ligand like 8,9-EET, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as PPAR response elements (PPREs) in the promoter region of target genes.

The anti-inflammatory action of PPARs is multifaceted. One key mechanism is transcriptional interference, where activated PPARs physically interact with and inhibit the activity of pro-inflammatory transcription factors, including NF-κB and Activator Protein-1 (AP-1).[10] Therefore, by activating PPARγ, 8,9-EET can suppress the expression of NF-κB target genes, providing a complementary mechanism for its anti-inflammatory effects.[1][10]

2.3. Other Potential Signaling Pathways

While NF-κB and PPAR modulation are the most well-characterized mechanisms, research suggests other pathways may contribute to the effects of 8,9-EpETrE:

  • G-Protein Coupled Receptors (GPCRs): EETs have been proposed to act through a Gs-protein-dependent mechanism in vascular smooth muscle, though a specific high-affinity EET receptor has yet to be definitively identified.[18][19][20]

  • Transient Receptor Potential (TRP) Channels: 8,9-EET can activate TRPV4 channels in human endothelial cells, leading to calcium influx and vasodilation, an effect that can indirectly influence inflammation.[5]

  • STAT3 Activation: Some studies suggest that the anti-inflammatory effects of EETs may also be mediated by the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[5]

G cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor TLR4 / TNFR Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα for degradation NFkB NF-κB (p65) (Active) IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (e.g., TNFα, IL-6, VCAM-1) Nucleus->Genes Activates EET 8,9-EpETrE EET->IkB_NFkB Inhibits Degradation PPAR PPARγ EET->PPAR Activates PPAR->Nucleus Translocation PPAR_Nuc PPARγ PPAR_Nuc->Genes Inhibits

Caption: Core anti-inflammatory signaling pathways of 8,9-EpETrE.

Section 3: Methodologies for Investigating 8,9-EpETrE Signaling

Studying the anti-inflammatory effects of 8,9-EpETrE requires a combination of robust in vitro and in vivo experimental models. As a Senior Application Scientist, I emphasize the causality behind these choices and the inclusion of controls to ensure data integrity.

3.1. In Vitro Experimental Protocols

In vitro models are indispensable for dissecting specific molecular mechanisms in a controlled environment.

Protocol 3.1.1: Assessing NF-κB Nuclear Translocation in Macrophages

  • Objective: To quantify the inhibitory effect of 8,9-EpETrE on LPS-induced NF-κB p65 subunit nuclear translocation.

  • Causality: This assay directly measures the pivotal step in canonical NF-κB activation. Blocking translocation is a direct indicator of pathway inhibition.

  • Methodology:

    • Cell Culture: Plate RAW 264.7 murine macrophages or human THP-1-derived macrophages in 6-well plates and grow to 80-90% confluency.

    • Pre-treatment: Serum-starve cells for 4 hours. Pre-treat cells with vehicle (ethanol or DMSO) or varying concentrations of 8,9-EpETrE (e.g., 10 nM - 1 µM) for 1 hour.[9][17]

    • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS, 100 ng/mL) for 30-60 minutes.[17][21]

    • Fractionation: Wash cells with ice-cold PBS. Lyse cells and separate nuclear and cytoplasmic fractions using a commercial subcellular fractionation kit (e.g., NE-PER™ Kit). Scientist's Note: This is a critical step. Incomplete separation will lead to erroneous results. Always validate fractionation efficiency by blotting for cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers.

    • Western Blotting: Quantify protein concentration in each fraction using a BCA assay. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunodetection: Probe the membrane with primary antibodies against NF-κB p65, GAPDH, and Lamin B1. Follow with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.

    • Analysis: Densitometrically quantify the p65 band in the nuclear fraction, normalized to the Lamin B1 loading control. Compare the levels in 8,9-EpETrE-treated cells to the LPS-only positive control.

  • Self-Validating System:

    • Negative Control: Vehicle-treated, unstimulated cells (should show minimal nuclear p65).

    • Positive Control: Vehicle-treated, LPS-stimulated cells (should show robust nuclear p65).

    • Test Groups: 8,9-EpETrE-treated, LPS-stimulated cells.

G Start Start: RAW 264.7 Cells Pretreat Pre-treatment (1 hr) - Vehicle - 8,9-EpETrE (1µM) Start->Pretreat Stim Stimulation (30 min) - Control - LPS (100 ng/mL) Pretreat->Stim Harvest Harvest & Fractionation (Cytoplasmic vs. Nuclear) Stim->Harvest WB Western Blot Analysis Harvest->WB Analysis Quantify Nuclear p65 (Normalize to Lamin B1) WB->Analysis End End Analysis->End

Caption: Experimental workflow for in vitro NF-κB translocation assay.

Protocol 3.1.2: Measuring Pro-inflammatory Gene Expression via RT-qPCR

  • Objective: To determine if 8,9-EpETrE-mediated NF-κB inhibition translates to reduced expression of downstream target genes.

  • Causality: This assay assesses the functional consequence of the signaling pathway modulation at the transcriptional level.

  • Methodology:

    • Cell Treatment: Treat cells as described in Protocol 3.1.1, but extend the LPS stimulation time to 4-6 hours to allow for robust mRNA transcription.

    • RNA Extraction: Lyse cells and extract total RNA using a column-based kit (e.g., RNeasy Kit) or TRIzol reagent. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.

    • qPCR: Perform quantitative real-time PCR using a SYBR Green or TaqMan-based assay with validated primers for target genes (e.g., Tnf, Il6, Nos2 [iNOS], Cox2) and a housekeeping gene (e.g., Actb [β-actin], Gapdh).

    • Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize target gene expression to the housekeeping gene and compare treated groups to the LPS-only control.

  • Self-Validating System: The same controls as in Protocol 3.1.1 apply. A robust increase in target gene expression with LPS alone is essential for a valid experiment.

3.2. In Vivo Experimental Protocols

In vivo models are crucial for evaluating the therapeutic potential of a compound in a complex physiological system, accounting for factors like bioavailability and metabolism.

Protocol 3.2.1: Carrageenan-Induced Paw Edema in Rodents

  • Objective: To assess the acute anti-inflammatory activity of 8,9-EpETrE or an sEH inhibitor in vivo.

  • Causality: This is a well-established model of acute, localized inflammation where edema formation is mediated by the release of histamine, serotonin, and prostaglandins.[22] It provides a clear, quantifiable endpoint (paw volume) to assess anti-inflammatory efficacy.[21][23]

  • Methodology:

    • Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice for at least one week.

    • Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (e.g., sEH inhibitor, various doses).

    • Compound Administration: Administer the test compounds or controls via oral gavage (p.o.) or intraperitoneal injection (i.p.) one hour before the inflammatory challenge.

    • Inflammation Induction: Measure the initial paw volume of the right hind paw using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the paw.[21]

    • Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) post-carrageenan injection.

    • Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group at each time point.

  • Self-Validating System:

    • Vehicle Control: Shows the maximum inflammatory response.

    • Positive Control: A known NSAID like indomethacin or diclofenac should produce significant and expected inhibition of edema.

Section 4: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for interpretation and comparison across studies.

Table 1: Summary of Cellular Effects of 8,9-EpETrE

Cell TypeStimulusMeasured EndpointEffect of 8,9-EpETrEReference
THP-1 MonocytesBasalTNF-α Secretion~90% Inhibition[5]
B-LymphocytesLPSAntibody (IgM) SecretionSignificant Decrease[16][24]
B-LymphocytesLPSCell ProliferationSignificant Inhibition[16]
HEK293 CellsIL-1βNF-κB Reporter ActivitySignificant Inhibition[5]
Endothelial CellsTNF-αVCAM-1 ExpressionDownregulation[1][6]
RAW 264.7LPSNos2 (iNOS) mRNADose-dependent Inhibition[21]

Section 5: Conclusion and Future Directions

8,9-EpETrE is a potent endogenous lipid mediator that resolves inflammation through well-defined signaling pathways, primarily by inhibiting NF-κB activation and engaging PPARs. Its rapid degradation by soluble epoxide hydrolase makes sEH a prime therapeutic target for a host of inflammatory diseases, including cardiovascular, renal, and autoimmune disorders.[1][8][10]

Future research should focus on:

  • Receptor Deorphanization: The definitive identification and characterization of a specific GPCR for EETs remains a critical gap in the field.

  • Stereospecificity: Elucidating the distinct biological activities of the 8S,9R versus the 8R,9S enantiomers to develop more targeted therapeutics.

  • Translational Studies: Advancing potent and selective sEH inhibitors into clinical trials to validate the extensive pre-clinical findings in human inflammatory diseases.

By leveraging the robust methodologies outlined in this guide, researchers can continue to unravel the complexities of 8,9-EpETrE signaling and accelerate the development of novel anti-inflammatory therapies.

References

  • Title: Anti-inflammatory effects of epoxyeicosatrienoic acids. Source: PubMed, [Link]

  • Title: Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids. Source: PMC, [Link]

  • Title: CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators. Source: MDPI, [Link]

  • Title: Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced. Source: Pharmacological Reports, [Link]

  • Title: Role of cytochrome P450 enzymes in the bioactivation of polyunsaturated fatty acids. Source: Wiley Online Library, [Link]

  • Title: Epoxyeicosatrienoic acid. Source: Wikipedia, [Link]

  • Title: Arachidonic acid cytochrome P450 epoxygenase pathway. Source: PMC, [Link]

  • Title: Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. Source: PMC, [Link]

  • Title: 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier. Source: PMC, [Link]

  • Title: Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis. Source: PMC, [Link]

  • Title: 8,9-Epoxyeicosatrienoic acid inhibits antibody production of B lymphocytes in mice. Source: PLoS One, [Link]

  • Title: Cytochrome P450 Enzymes in Oxygenation of Prostaglandin Endoperoxides and Arachidonic Acid. Source: Diva-Portal.org, [Link]

  • Title: Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches. Source: Frontiers in Pharmacology, [Link]

  • Title: Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health. Source: PMC, [Link]

  • Title: 8,9-EET inhibited NF-kB activation in B cells. A. Western blot analysis... Source: ResearchGate, [Link]

  • Title: Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Source: Agilent, [Link]

  • Title: Expression and Function of Eicosanoid-Producing Cytochrome P450 Enzymes in Solid Tumors. Source: Frontiers in Pharmacology, [Link]

  • Title: 8,9-Epoxyeicosatrienoic Acid Inhibits Antibody Production of B Lymphocytes in Mice. Source: NIH, [Link]

  • Title: In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. Source: ResearchGate, [Link]

  • Title: NF-κB signaling. Source: PMC, [Link]

  • Title: In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Source: ijpras.com, [Link]

  • Title: In Vitro and in Vivo Anti-Inflammatory Activity of a Seed Preparation Containing Phenethylisothiocyanate. Source: DOI, [Link]

  • Title: Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids. Source: PMC, [Link]

  • Title: 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway. Source: PMC, [Link]

  • Title: G protein-coupled receptor. Source: Wikipedia, [Link]

  • Title: Roles of PRR-Mediated Signaling Pathways in the Regulation of Oxidative Stress and Inflammatory Diseases. Source: MDPI, [Link]

  • Title: Hierarchies of NF-κB target gene regulation. Source: PMC, [Link]

  • Title: The NF-kB Signaling Pathway. Source: Creative Diagnostics, [Link]

  • Title: G protein-Coupled Receptor (GPCR) - Targets for Drug Therapy. Source: CUSABIO, [Link]

  • Title: The structure and function of G-protein-coupled receptors. Source: PMC, [Link]

  • Title: Signaling Pathways in Inflammation and Its Resolution: New Insights and Therapeutic Challenges. Source: MDPI, [Link]

  • Title: 8,9-Epoxyeicosatrienoic acid protects the glomerular filtration barrier. Source: PubMed, [Link]

Sources

Mechanistic Impact of 8(S),9(R)-EpETrE on Renal Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Renal Physiologists, Pharmacologists, and Drug Development Scientists Focus: Stereoselective hemodynamics, glomerular barrier integrity, and tubular transport modulation.

Executive Summary

The arachidonic acid (AA) metabolite 8(S),9(R)-EpETrE (8,9-epoxyeicosatrienoic acid) occupies a unique niche in renal physiology. Unlike its regioisomers (5,6-, 11,12-, and 14,15-EET), which are universally recognized as endothelium-derived hyperpolarizing factors (EDHFs) and vasodilators, 8(S),9(R)-EpETrE exhibits species-dependent hemodynamic duality —acting as a potent vasoconstrictor in murine models while maintaining vasodilatory properties in others.

Crucially, recent evidence identifies 8,9-EET as the sole regioisomer capable of preserving the glomerular filtration barrier against cytokine-mediated injury, making it a high-value target for Focal Segmental Glomerulosclerosis (FSGS) therapeutics. This guide dissects the stereoselective biosynthesis, contradictory hemodynamic profiles, and protective signaling mechanisms of 8(S),9(R)-EpETrE, providing validated protocols for its interrogation in preclinical models.

Biochemical Context: Stereoselective Biosynthesis

The CYP450 Epoxygenase Pathway

Renal production of EETs is driven by cytochrome P450 (CYP) monooxygenases, specifically the CYP2C and CYP2J subfamilies.[1] These enzymes epoxidize the olefinic bonds of arachidonic acid.[2]

  • Regio-selectivity: Production yields four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.

  • Stereo-selectivity: In the rat kidney, endogenous synthesis highly favors the 8(S),9(R) enantiomer over 8(R),9(S) (approximate ratio 2:1). This stereochemistry is critical; biological receptors often discriminate between enantiomers, leading to divergent physiological outcomes.

Metabolic Fate

The primary route of inactivation is hydrolysis by Soluble Epoxide Hydrolase (sEH/EPHX2) into the biologically less active 8,9-Dihydroxyeicosatrienoic acid (8,9-DHET).[3]

  • Therapeutic Implication: Inhibition of sEH stabilizes intracellular pools of 8(S),9(R)-EpETrE, potentiating its anti-inflammatory and natriuretic effects.

Biosynthesis AA Arachidonic Acid (Membrane Phospholipids) CYP CYP2C / CYP2J (Epoxygenases) AA->CYP Epoxidation EET_8S9R 8(S),9(R)-EpETrE (Bioactive Lipid) CYP->EET_8S9R Major Product (Rat Kidney) EET_8R9S 8(R),9(S)-EpETrE (Minor Enantiomer) CYP->EET_8R9S Minor Product sEH Soluble Epoxide Hydrolase (sEH) EET_8S9R->sEH Hydrolysis Receptor Putative GPCR / ENaC (Target) EET_8S9R->Receptor Signaling DHET 8,9-DHET (Inactive Diol) sEH->DHET Degradation

Figure 1: Stereoselective biosynthesis and degradation pathway of 8(S),9(R)-EpETrE.

Physiological Mechanisms in the Kidney[1][5][6][7][8][9]

The Hemodynamic Paradox: Vasoconstriction vs. Dilation

Unlike 11,12-EET, which consistently dilates renal microvessels via BKCa channel activation, 8(S),9(R)-EpETrE shows distinct behavior based on species and vascular bed.

ParameterRat Kidney (Murine)Rabbit Kidney (Lagomorph)Mechanism
Effect on Afferent Arteriole Vasoconstriction VasodilationCOX-dependent constriction vs. EDHF-mediated dilation
GFR Impact Decrease Increase/MaintenanceAlteration of glomerular capillary pressure (PGC)
Stereospecificity 8(S),9(R) is active; 8(R),9(S) is inertNon-selectiveReceptor binding affinity

Key Insight: In rat models, the vasoconstrictor effect of 8(S),9(R)-EpETrE is cyclooxygenase (COX) dependent .[2] Indomethacin treatment reverses the constriction to vasodilation, suggesting 8(S),9(R)-EpETrE may stimulate the release of a secondary constrictor (e.g., Thromboxane A2) in this species.

Glomerular Barrier Integrity (The "Palb" Effect)

Recent studies identify 8,9-EET as a critical guardian of the glomerular filtration barrier.

  • Pathology: In Focal Segmental Glomerulosclerosis (FSGS), a circulating permeability factor increases albumin leakage.[4][5][6]

  • Protection: 8,9-EET (but not 11,12- or 14,15-EET) blocks this permeability increase.[7][4][5][6]

  • Mechanism: It stabilizes the podocyte-endothelial interface, preventing actin cytoskeleton rearrangement induced by permeability factors.

Tubular Transport and Natriuresis

In the distal nephron, EETs generally promote sodium excretion.

  • Target: Epithelial Sodium Channel (ENaC) in the Cortical Collecting Duct (CCD).[8]

  • Action: 8,9-EET decreases the open probability (

    
    ) of ENaC.
    
  • Result: Reduced Na+ reabsorption

    
     Natriuresis 
    
    
    
    Blood Pressure reduction.

Experimental Protocols

Protocol A: In Vitro Glomerular Albumin Permeability ( ) Assay

Used to validate the protective effect of 8,9-EET on the filtration barrier.[7][4][6]

Reagents:

  • Isolated rat glomeruli (via differential sieving).

  • Hanks' Balanced Salt Solution (HBSS) with 5% BSA (Solution A).

  • HBSS with 1% BSA (Solution B).

  • 8,9-EET (Cayman Chemical/Enzo).

  • Permeability factor (e.g., FSGS patient serum or Puromycin Aminonucleoside).

Workflow:

  • Isolation: Isolate glomeruli from male Sprague-Dawley rats. Maintain at 37°C.

  • Incubation: Incubate glomeruli with Vehicle or 8,9-EET (100 nM) for 15 minutes.

  • Challenge: Add FSGS serum (1:50 dilution) and incubate for an additional 30 minutes.

  • Video Microscopy: Transfer glomeruli to a glass coverslip chamber.

  • Media Switch: Rapidly switch media from Solution A (5% BSA) to Solution B (1% BSA).

  • Measurement: Record the volumetric expansion of the glomerulus.

    • Principle: Glomeruli with intact barriers swell due to oncotic gradients. Damaged glomeruli (leaky) do not swell as effectively.

    • Calculation:

      
      .
      
Protocol B: LC-MS/MS Quantification of Renal EETs

Essential for verifying endogenous levels and sEH inhibition efficacy.

Sample Preparation:

  • Homogenization: Homogenize kidney cortex in PBS containing Triphenylphosphine (TPP) to prevent auto-oxidation.

  • Internal Standards: Spike with deuterated standards (

    
    -8,9-EET).
    
  • Extraction: Perform solid-phase extraction (SPE) using C18 columns. Wash with water/methanol (85:15); elute with ethyl acetate.

Instrument Parameters (Triple Quadrupole):

  • Ionization: Electrospray Ionization (ESI) Negative mode.

  • Transitions (MRM):

    • 8,9-EET: m/z 319.2

      
       155.1
      
    • 8,9-DHET: m/z 337.2

      
       127.1
      
  • Column: C18 Reverse Phase (1.7

    
    m particle size).
    
  • Mobile Phase: Gradient of Water/Acetonitrile with 0.02% Acetic Acid.

Visualizing the Signaling Network

The following diagram illustrates the divergent pathways of 8(S),9(R)-EET in the vasculature versus the tubular epithelium.

Signaling cluster_Vascular Renal Vasculature (Rat) cluster_Tubular Cortical Collecting Duct cluster_Glomerulus Glomerulus (Podocyte) EET 8(S),9(R)-EpETrE COX Cyclooxygenase (COX-1/2) EET->COX Metabolism/Activation ENaC ENaC Channel EET->ENaC Inhibition (↓ Po) Actin Actin Cytoskeleton EET->Actin Stabilization TxA2 Thromboxane A2 COX->TxA2 VSMC VSMC Contraction TxA2->VSMC Ca2+ Influx Sodium Na+ Reabsorption ENaC->Sodium Decreased Perm Albumin Permeability Actin->Perm Prevention

Figure 2: Divergent signaling mechanisms of 8(S),9(R)-EpETrE across renal cell types.

References

  • Katoh, T., Takahashi, K., Capdevila, J., Karara, A., Falck, J. R., Jacobson, H. R., & Badr, K. F. (1994). Glomerular stereospecific synthesis and hemodynamic actions of 8,9-epoxyeicosatrienoic acid in rat kidney. American Journal of Physiology-Renal Physiology. Link

  • Sharma, M., McCarthy, E. T., Reddy, D. S., Patel, P. K., Savin, V. J., Medhora, M., & Falck, J. R. (2009). 8,9-Epoxyeicosatrienoic acid protects the glomerular filtration barrier.[4][5][6] Prostaglandins & Other Lipid Mediators.[3][7][9][4][5] Link

  • Imig, J. D. (2018). Epoxyeicosatrienoic Acids, Hypertension, and Kidney Injury. Hypertension.[1][10][11] Link

  • Sun, P., Lin, D. H., Yue, P., Jiang, H., Gotlinger, K. H., Schwartzman, M. L., ...[12] & Wang, W. H. (2010). High potassium intake enhances the inhibitory effect of 11,12-EET on ENaC.[12] Journal of the American Society of Nephrology. Link

  • Capdevila, J. H., & Falck, J. R. (2002). The CYP P450 arachidonic acid monooxygenases: from cell signaling to blood pressure regulation. Biochemical and Biophysical Research Communications. Link

Sources

The Enigmatic Affinity: A Technical Guide to 8S,9R-EpETrE and its Interaction with G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the binding affinity of 8S,9R-epoxyeicosatrienoic acid (8S,9R-EpETrE) with G-protein coupled receptors (GPCRs). Designed for researchers, scientists, and drug development professionals, this document delves into the core of understanding this interaction, from the identification of potential receptor targets to the detailed methodologies for characterizing binding and functional consequences. We will navigate the complexities of lipid signaling, emphasizing the causality behind experimental choices and the importance of self-validating protocols to ensure scientific integrity.

Introduction: The Significance of 8S,9R-EpETrE and its GPCR-Mediated Signaling

8S,9R-EpETrE is a stereoisomer of 8,9-epoxyeicosatrienoic acid (8,9-EET), a cytochrome P450-derived metabolite of arachidonic acid.[1][2] These lipid mediators, known as epoxyeicosanoids, are crucial signaling molecules involved in a myriad of physiological and pathophysiological processes, including regulation of vascular tone, inflammation, and cell proliferation.[1][2][3] A significant portion of their biological activity is believed to be mediated through interaction with the largest family of cell surface receptors: the G-protein coupled receptors (GPCRs).[4][5][6]

The precise identification of high-affinity GPCRs for specific EET regioisomers and stereoisomers has been a challenging endeavor.[7][8][9] This guide will illuminate the current understanding of 8S,9R-EpETrE's interaction with GPCRs, with a particular focus on the experimental frameworks required to rigorously assess binding affinity and downstream signaling.

Part 1: Identifying Potential GPCR Targets for 8S,9R-EpETrE

The lipophilic nature of 8S,9R-EpETrE suggests its potential interaction with GPCRs that recognize fatty acids and other lipid mediators. The primary candidates fall into the family of free fatty acid receptors (FFARs) and prostanoid receptors.

Free Fatty Acid Receptors (FFARs)

The FFAR family, particularly GPR40 (FFAR1) and GPR120 (FFAR4), are activated by medium and long-chain fatty acids and are implicated in metabolic regulation and inflammation.[10][11][12][13][14]

  • GPR40 (FFAR1): Predominantly expressed in pancreatic β-cells, GPR40 activation by fatty acids potentiates glucose-stimulated insulin secretion.[11][15][16][17] The signaling cascade is primarily mediated through the Gαq/11 protein, leading to the activation of phospholipase C (PLC), subsequent generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium levels.[11][15]

  • GPR120 (FFAR4): This receptor is expressed in various tissues, including adipocytes and macrophages, and its activation by omega-3 fatty acids exerts potent anti-inflammatory and insulin-sensitizing effects.[12][13][18]

Prostanoid Receptors

Studies have indicated that EETs can exhibit cross-reactivity with prostanoid receptors, which are GPCRs for prostaglandins and thromboxanes. For instance, 14,15-EET has been shown to interact with prostaglandin E2 (EP) and thromboxane (TP) receptors, albeit with lower affinity.[7][19] This suggests that 8S,9R-EpETrE could also potentially interact with members of this receptor family.

Part 2: Methodologies for Determining Binding Affinity and Functional Activity

A multi-faceted approach is essential to comprehensively characterize the interaction between 8S,9R-EpETrE and its putative GPCR targets. This involves both direct binding assays to quantify affinity and functional assays to elucidate the downstream signaling consequences. The choice of methodology is critical and should be guided by the specific research question and the characteristics of the receptor and ligand.

Direct Binding Assays: Quantifying the Interaction

Directly measuring the binding of a ligand to its receptor is fundamental to determining the dissociation constant (Kd) or the inhibition constant (Ki), which are inverse measures of binding affinity.

This classical and robust technique remains a gold standard for quantifying receptor-ligand interactions.[20]

Principle: A radiolabeled form of the ligand (e.g., [3H]-8,9-EET) is incubated with a preparation of cells or membranes expressing the target GPCR. The amount of bound radioactivity is then measured to determine the binding parameters.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Preparation of Membranes:

    • Culture cells stably or transiently expressing the GPCR of interest (e.g., HEK293-GPR40).

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Assay Setup:

    • In a multi-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [3H]-14,15-EET, as a proxy if a labeled 8,9-EET is unavailable).

    • Add increasing concentrations of the unlabeled competitor ligand (8S,9R-EpETrE).

    • To determine non-specific binding, include a set of wells with the radioligand and a high concentration of a known, potent, unlabeled ligand for the receptor.

    • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filter discs into scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Membrane Preparations vs. Whole Cells: Using membrane preparations isolates the receptor from intracellular components that might interfere with binding, providing a cleaner system to study the direct interaction.

  • Competitive vs. Saturation Assays: Competitive assays are often preferred when a radiolabeled version of the specific ligand of interest is not available. They allow for the determination of the affinity of an unlabeled compound by its ability to displace a known radioligand.

  • Choice of Radioligand: The ideal radioligand has high affinity and specificity for the target receptor. If a radiolabeled 8,9-EET is not available, a structurally related EET with known binding characteristics can be used.

Diagram: Workflow for a Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

SPR is a label-free technique that allows for the real-time monitoring of binding events.[21]

Principle: The GPCR is immobilized on a sensor chip. When 8S,9R-EpETrE flows over the surface and binds to the receptor, it causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Advantages:

  • Provides kinetic data (association and dissociation rates) in addition to affinity.

  • Label-free, avoiding potential artifacts from labeling the ligand.

Challenges:

  • Requires purification and stabilization of the GPCR in a functional state, which can be difficult for membrane proteins.

  • The lipid environment of the immobilized receptor may not fully mimic the native cell membrane.

Functional Assays: Probing the Downstream Consequences

Functional assays are crucial for determining whether the binding of 8S,9R-EpETrE to a GPCR results in receptor activation (agonism) or inhibition (antagonism) and for characterizing the subsequent signaling pathways.

This is a primary functional assay for Gαq-coupled receptors like GPR40.[15]

Principle: Upon activation of a Gαq-coupled receptor, PLC is activated, leading to the production of IP3, which in turn triggers the release of calcium from intracellular stores. This transient increase in intracellular calcium can be measured using calcium-sensitive fluorescent dyes.

Step-by-Step Protocol:

  • Cell Preparation:

    • Plate cells expressing the target GPCR in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.

  • Assay:

    • Use a fluorescence plate reader or a fluorometric imaging plate reader (FLIPR) to measure the baseline fluorescence.

    • Add varying concentrations of 8S,9R-EpETrE to the wells.

    • Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • Plot the peak fluorescence response as a function of the ligand concentration.

    • Fit the data to a dose-response curve to determine the EC50 (the concentration of the ligand that produces 50% of the maximal response), which is a measure of the ligand's potency.

ERK (also known as MAPK) is a downstream signaling molecule in many GPCR pathways.[22]

Principle: Activation of many GPCRs leads to the phosphorylation and activation of ERK. The level of phosphorylated ERK (pERK) can be quantified as a measure of receptor activation.

Methodology:

  • Treat cells expressing the GPCR with 8S,9R-EpETrE for a specific time.

  • Lyse the cells and quantify the amount of pERK using techniques such as:

    • Western Blotting: Separate proteins by size, transfer to a membrane, and probe with an antibody specific for pERK.

    • ELISA: A quantitative immunoassay to measure pERK levels.

    • Flow Cytometry: Intracellular staining with a fluorescently labeled anti-pERK antibody.

Diagram: Gαq-Coupled GPCR Signaling Pathway

G ligand 8S,9R-EpETrE receptor GPCR (e.g., GPR40) ligand->receptor Binding g_protein Gαq/11 receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activation ca2_release Ca2+ Release er->ca2_release downstream Downstream Cellular Responses (e.g., Insulin Secretion) ca2_release->downstream pkc->downstream

Caption: Gαq-coupled GPCR signaling cascade.

Part 3: Data Interpretation and Reporting

The rigorous acquisition of binding and functional data is only half the battle. Proper interpretation and transparent reporting are paramount for scientific advancement.

Summarizing Quantitative Data

All quantitative data should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

ParameterReceptorLigandValueAssay Method
Ki Guinea Pig Mononuclear Membranes8,9-EET8.8 nMRadioligand Binding (Competition)[23]
EC50 GPR4011,12-EET1.4 µMCalcium Mobilization[24]
EC50 GPR408,9-EET6.1 µMCalcium Mobilization[24]

Note: The Ki value for 8,9-EET is for the racemic mixture. The EC50 values for EETs on GPR40 demonstrate that different regioisomers can have varying potencies.

Considerations for Data Interpretation
  • Stereoselectivity: It is crucial to investigate whether the interaction is stereoselective by comparing the binding and functional activity of 8S,9R-EpETrE with its enantiomer, 8R,9S-EpETrE. Biological systems often exhibit a high degree of stereospecificity.

  • Affinity vs. Potency: It is important to distinguish between binding affinity (Kd or Ki) and functional potency (EC50). A high-affinity ligand may not necessarily be a potent agonist, and vice versa.

  • Receptor Expression Levels: The level of receptor expression in the experimental system can influence the observed potency of a ligand.

  • Ligand Stability: Epoxyeicosatrienoic acids can be rapidly metabolized in vitro and in vivo.[1] It is essential to consider the stability of 8S,9R-EpETrE in the assay system, as degradation could lead to an underestimation of its true affinity and potency.

Conclusion and Future Directions

The study of the binding affinity of 8S,9R-EpETrE to GPCRs is a complex but critical area of research with implications for understanding lipid signaling and developing novel therapeutics. While FFARs and prostanoid receptors represent promising starting points, the possibility of novel, yet-to-be-identified "orphan" GPCRs as high-affinity receptors for EETs remains an exciting avenue for future investigation.[14][25][26][27]

A systematic approach, combining direct binding assays with a panel of functional readouts, is essential for a comprehensive characterization of the pharmacology of 8S,9R-EpETrE. The methodologies outlined in this guide provide a robust framework for researchers to unravel the intricate details of this enigmatic interaction, ultimately contributing to a deeper understanding of the physiological roles of this important lipid mediator.

References

  • Briscoe, C. P., Tadayyon, M., & Andrews, J. L. (2003). The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids. Journal of Biological Chemistry, 278(13), 11303-11311.
  • Fredriksson, R., Hoglund, P. J., Gloriam, D. E., Lagerstrom, M. C., & Schioth, H. B. (2003).
  • Gotoh, C., Hong, Y. H., Iga, T., Hishikawa, D., Suzuki, Y., Song, S. H., ... & Sasaki, T. (2007). The regulation of adipogenesis by G-protein-coupled receptor GPR120.
  • Itoh, Y., Kawamata, Y., Harada, M., Kobayashi, M., Fujii, R., Fukusumi, S., ... & Fujino, M. (2003). Free fatty acids regulate insulin secretion from pancreatic β cells through GPR40.
  • Jones, P. M., & Persaud, S. J. (2003). G-protein-coupled receptors in the pancreatic islet. The Journal of endocrinology, 177(1), 1-13.
  • Kostenis, E. (2004). Novel G-protein-coupled receptors for fatty acids. Current opinion in pharmacology, 4(5), 511-517.
  • Oh, D. Y., Talukdar, S., Bae, E. J., Imamura, T., Morinaga, H., Fan, W., ... & Olefsky, J. M. (2010). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects. Cell, 142(5), 687-698.
  • Slebe, F., & Redondo, C. (2020). Orphan G protein-coupled receptors: the ongoing search for a home. Frontiers in Pharmacology, 11, 103.
  • Stoddart, L. A., Smith, N. J., & Milligan, G. (2008). International Union of Pharmacology. LXXI. Free fatty acid receptors FFA1, -2, and -3: pharmacology and pathophysiological functions. Pharmacological reviews, 60(4), 405-417.
  • Talukdar, S., Olefsky, J. M., & Osborn, O. (2011). Targeting GPR120 and other fatty acid-sensing GPCRs ameliorates insulin resistance and inflammatory diseases. Trends in pharmacological sciences, 32(9), 543-550.
  • Tomita, T., Masuzaki, H., Iwakura, H., Yura, S., Noguchi, M., Fujikura, J., ... & Nakao, K. (2006).
  • Hirasawa, A., Tsumaya, K., Awaji, T., Katsuma, S., Adachi, T., Yamada, M., ... & Tsujimoto, G. (2005). Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120.
  • Gauthier, K. M., Falck, J. R., & Campbell, W. B. (2022). Epoxyeicosatrienoic Acid and Prostanoid Crosstalk at the Receptor and Intracellular Signaling Levels to Maintain Vascular Tone. International Journal of Molecular Sciences, 23(11), 5937.
  • Kebede, M. A., Ferdaoussi, M., & MacDonald, P. E. (2012). Regulation and mechanism of action of FFAR1/GPR40. The Journal of physiology, 590(Pt 10), 2269–2274.
  • American Chemical Society. (n.d.). Free-solution method to measure physiological interactions of lipid and lipid G-protein coupled receptors (GPCRs).
  • Gauthier, K. M., Jha, A., & Campbell, W. B. (2016). Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid.
  • Gauthier, K. M., Jha, A., & Campbell, W. B. (2016).
  • Falck, J. R., Reddy, L. M., Reddy, Y. K., Bond, R. A., & Campbell, W. B. (2003). GPR40/GPR120 agonist. Bioorganic & medicinal chemistry letters, 13(23), 4129-4131.
  • Dierking, K., & Pita, A. V. (2020). Orphan G protein-coupled receptors: the ongoing search for a home. Frontiers in pharmacology, 11, 103.
  • Cresset. (n.d.). Calculating ligand binding affinities at the lipid /membrane interface P2Y1 GPCR complex.
  • Hudson, B. D., Shimpukade, B., Mackenzie, A. E., Butcher, A. J., & Milligan, G. (2016). Complex Pharmacology of Free Fatty Acid Receptors. Chemical reviews, 116(19), 12454-12489.
  • Coge, F., Rique, H., & Maiga, A. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific reports, 12(1), 5431.
  • Cresset. (2024, January 18). Calculating ligand binding affinities at the lipid /membrane interface P2Y1 GPCR complex.
  • Zhang, G., Chen, C., & Falck, J. R. (2013). Synthesis of Cyclooxygenase Metabolites of 8,9-Epoxyeicosatrienoic Acid (EET): 11. Organic letters, 15(21), 5534-5537.
  • Spector, A. A., & Norris, A. W. (2007). Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology-Cell Physiology, 292(3), C996-C1012.
  • Cayman Chemical. (n.d.). (±)8(9)-EET.
  • Creative Proteomics. (n.d.). GPCR Binding Assay.
  • Wong, P. Y., Lam, B. K., & Gu, J. L. (1994). epoxyeicosatrienoic acid (14(R),15(S)-EET) receptor in guinea pig mononuclear cell membranes. Prostaglandins, 47(3), 193-202.
  • Singh, G., Kumar, A., & Shukla, A. K. (2022). Recent Advances in Structure, Function, and Pharmacology of Class A Lipid GPCRs: Opportunities and Challenges for Drug Discovery. Pharmaceuticals, 15(1), 12.
  • Cambridge Bioscience. (n.d.). (±)8(9)-EET.
  • Zhang, Y., Wang, L., & Liu, Y. (2013).
  • Sharma, M., Sharma, R., & McCarthy, E. T. (2009). 8,9-Epoxyeicosatrienoic acid protects the glomerular filtration barrier. Journal of the American Society of Nephrology, 20(7), 1483-1492.
  • Gauthier, K. M., Jha, A., & Campbell, W. B. (2016). FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID.
  • Strange, P. G. (1999). Agonist binding to G-protein coupled receptors. British journal of pharmacology, 128(4), 702.
  • Milligan, G. (2007). G-protein-coupled receptors: past, present and future. British journal of pharmacology, 151(Suppl 1), S1-S2.
  • AZoLifeSciences. (2021, February 3).
  • Boster Bio. (n.d.).
  • Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide.
  • Lu, S., & Li, S. (2019). Hunting for the high‐affinity state of G‐protein‐coupled receptors with agonist tracers: Theoretical and practical considerations for positron emission tomography imaging. British journal of pharmacology, 176(16), 2886-2902.
  • Kobilka, B. K. (2011). The Molecular Basis of G Protein–Coupled Receptor Activation. Endocrine reviews, 32(5), 637-647.
  • Rodriguez, D., & Cavasotto, C. N. (2018). Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach. Frontiers in pharmacology, 9, 119.

Sources

The Metabolic Fate of 8S,9R-EpETrE by Soluble Epoxide Hydrolase (sEH): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the metabolic transformation of 8S,9R-epoxyeicosatrienoic acid (8S,9R-EpETrE) by soluble epoxide hydrolase (sEH). It is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, pharmacology, and cardiovascular research. This document delves into the enzymatic mechanism, the resulting metabolites, and detailed methodologies for studying this critical biochemical pathway.

Introduction: The Significance of the EpETrE-sEH Axis

Epoxyeicosatrienoic acids (EETs) are a family of lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3] These molecules, including the 8,9-EpETrE regioisomer, are potent endogenous mediators with a range of biological activities, including vasodilation, anti-inflammatory effects, and cardioprotective actions.[1][4][5] The biological activity of EETs is tightly regulated, and their primary route of inactivation is through enzymatic hydrolysis by soluble epoxide hydrolase (sEH).[1][4][6]

The specific stereoisomer, 8S,9R-EpETrE, is one of the enantiomers produced by CYP epoxygenases.[1] Understanding its metabolic fate is crucial for elucidating its physiological and pathophysiological roles, as well as for the development of therapeutic agents that target the sEH pathway to enhance the beneficial effects of EETs.

Soluble Epoxide Hydrolase (sEH): The Key Metabolic Enzyme

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme with a C-terminal hydrolase domain and an N-terminal phosphatase domain.[1][6] For the metabolism of EpETrEs, the C-terminal hydrolase activity is paramount. sEH is ubiquitously expressed in various tissues, with high concentrations in the liver, kidney, and vasculature.[6]

The hydrolase domain of sEH catalyzes the addition of a water molecule to the epoxide ring of EpETrEs, converting them into their corresponding, and generally less biologically active, vicinal diols, known as dihydroxyeicosatrienoic acids (DHETs).[1][4][6][7] This metabolic conversion effectively terminates the signaling cascade initiated by the EpETrE.

The Metabolic Transformation of 8S,9R-EpETrE

The enzymatic action of sEH on 8S,9R-EpETrE is a stereospecific hydration reaction. The enzyme's active site facilitates the nucleophilic attack of a water molecule on one of the two electrophilic carbons of the epoxide ring. This results in the opening of the oxirane ring and the formation of a vicinal diol.

For 8,9-EpETrE, this hydrolysis leads to the formation of 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE).[8] Given the stereochemistry of the starting material (8S,9R), the enzymatic hydrolysis is expected to proceed with a high degree of stereoselectivity, yielding a specific stereoisomer of 8,9-DiHETrE. While the precise stereochemical outcome for the 8S,9R-EpETrE substrate is a subject of detailed enzymatic studies, the general mechanism involves the formation of a covalent intermediate with an active site aspartate residue, followed by hydrolysis.

Visualizing the Metabolic Pathway

metabolic_pathway cluster_start Arachidonic Acid Cascade cluster_metabolism Metabolic Transformation Arachidonic_Acid Arachidonic Acid EpETrE 8S,9R-EpETrE Arachidonic_Acid->EpETrE CYP Epoxygenase sEH Soluble Epoxide Hydrolase (sEH) EpETrE->sEH DiHETrE 8,9-DiHETrE sEH->DiHETrE Hydration (+H2O) caption Metabolic conversion of 8S,9R-EpETrE to 8,9-DiHETrE by sEH.

Caption: Metabolic conversion of 8S,9R-EpETrE to 8,9-DiHETrE by sEH.

Experimental Methodologies for Studying the Metabolic Fate of 8S,9R-EpETrE

To investigate the metabolism of 8S,9R-EpETrE by sEH, a combination of enzymatic assays and advanced analytical techniques is required. The following sections provide detailed protocols for these key experiments.

In Vitro sEH Activity Assay

This protocol describes a fluorometric assay to determine the activity of sEH and its inhibition. The assay utilizes a substrate that becomes fluorescent upon hydrolysis by sEH.

Materials:

  • Recombinant human or murine sEH

  • sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • sEH fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

  • 8S,9R-EpETrE (as a potential substrate or competitor)

  • sEH inhibitor (e.g., AUDA, as a positive control for inhibition)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Enzyme Preparation: Prepare a working solution of recombinant sEH in assay buffer to a final concentration that yields a linear reaction rate for the duration of the assay.

  • Substrate and Compound Preparation:

    • Prepare a stock solution of the fluorescent substrate in a suitable organic solvent (e.g., DMSO). Dilute to the final working concentration in assay buffer immediately before use.

    • Prepare stock solutions of 8S,9R-EpETrE and any test inhibitors in a suitable solvent. Create a dilution series to determine IC50 values.

  • Assay Setup:

    • Add 100 µL of assay buffer to each well.

    • Add 1 µL of the test compound or vehicle control to the appropriate wells.

    • Add 20 µL of the sEH enzyme solution to all wells except the no-enzyme control wells.

    • Incubate the plate at 30°C for 5 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the fluorescent substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 30°C.

    • Measure the increase in fluorescence intensity over time (e.g., every minute for 20-30 minutes) at the appropriate excitation and emission wavelengths for the substrate used.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

LC-MS/MS Analysis of 8,9-DiHETrE Formation

This protocol outlines the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the direct measurement of 8,9-DiHETrE produced from the enzymatic reaction of 8S,9R-EpETrE with sEH.

Materials:

  • Incubation buffer (e.g., phosphate buffer, pH 7.4)

  • Recombinant sEH

  • 8S,9R-EpETrE

  • Internal standard (e.g., a deuterated analog of 8,9-DiHETrE)

  • Acetonitrile, methanol, water, and formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (for sample cleanup)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Protocol:

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the incubation buffer, recombinant sEH, and 8S,9R-EpETrE.

    • Incubate at 37°C for a specified time (e.g., 10-30 minutes).

    • Terminate the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) and the internal standard.

  • Sample Preparation:

    • Vortex the terminated reaction mixture and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube.

    • Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

    • Elute the analytes from the SPE cartridge, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a suitable C18 reversed-phase column.

    • Perform a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Operate the mass spectrometer in negative ion mode and monitor the specific precursor-to-product ion transitions for 8,9-DiHETrE and the internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Construct a calibration curve using known concentrations of an 8,9-DiHETrE standard.

    • Quantify the amount of 8,9-DiHETrE produced in the enzymatic reaction.

Chiral Separation of 8,9-DiHETrE Stereoisomers

To determine the stereochemical outcome of the sEH-mediated hydration of 8S,9R-EpETrE, chiral chromatography is necessary.

Methodology:

  • Chiral Stationary Phase: Employ a chiral column, such as one with a cellulose or amylose-based stationary phase (e.g., Chiralcel OD or Chiralpak AD).

  • Mobile Phase: Chiral separations are often achieved using normal-phase solvents (e.g., hexane/isopropanol) or polar organic mobile phases. For LC-MS compatibility, reversed-phase chiral separations using aqueous-organic mobile phases are preferable.[9]

  • Detection: Couple the chiral LC system to a mass spectrometer to confirm the identity of the separated enantiomers and diastereomers.

  • Analysis: Compare the retention times of the enzymatically produced 8,9-DiHETrE with those of authentic, synthetically prepared stereoisomeric standards to determine the absolute configuration of the product.

Experimental Workflow Visualization

experimental_workflow cluster_invitro In Vitro Metabolism cluster_analysis Analytical Workflow Incubation Incubate 8S,9R-EpETrE with recombinant sEH Extraction Reaction Termination & Analyte Extraction Incubation->Extraction LCMS LC-MS/MS Quantification of total 8,9-DiHETrE Extraction->LCMS Chiral_LCMS Chiral LC-MS Analysis of 8,9-DiHETrE Stereoisomers Extraction->Chiral_LCMS caption Workflow for studying the metabolism of 8S,9R-EpETrE by sEH.

Caption: Workflow for studying the metabolism of 8S,9R-EpETrE by sEH.

Data Presentation and Interpretation

The quantitative data obtained from the experiments described above should be summarized for clear interpretation.

Table 1: Kinetic Parameters of 8S,9R-EpETrE Metabolism by sEH

ParameterValueUnits
KmTo be determinedµM
VmaxTo be determinednmol/min/mg
kcatTo be determineds-1
kcat/KmTo be determinedM-1s-1

Table 2: Stereochemical Analysis of the 8,9-DiHETrE Product

StereoisomerRelative Abundance (%)
8S,9R-DiHETrETo be determined
8R,9S-DiHETrETo be determined
Other possible stereoisomersTo be determined

Conclusion and Future Directions

The metabolic conversion of 8S,9R-EpETrE to 8,9-DiHETrE by soluble epoxide hydrolase represents a critical control point in the regulation of this important lipid signaling pathway. The methodologies outlined in this guide provide a robust framework for researchers to investigate the kinetics and stereochemistry of this reaction. A thorough understanding of the metabolic fate of specific EpETrE stereoisomers is essential for the design of novel therapeutics that modulate sEH activity for the treatment of cardiovascular and inflammatory diseases. Future research should focus on elucidating the precise stereochemical course of the reaction for all EpETrE enantiomers and on exploring the biological activities of the individual DiHETrE stereoisomers.

References

  • Varennes, O., Mentaverri, R., Duflot, T., Kauffenstein, G., Objois, T., Lenglet, G., Avondo, C., Morisseau, C., Brazier, M., Kamel, S., Six, I., & Bellien, J. (2020). The Metabolism of Epoxyeicosatrienoic Acids by Soluble Epoxide Hydrolase Is Protective against the Development of Vascular Calcification. International Journal of Molecular Sciences, 21(12), 4313. [Link]

  • Capdevila, J. H., & Falck, J. R. (2012). Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology. Physiological Reviews, 92(1), 51–97. [Link]

  • Varennes, O., et al. (2020). The Metabolism of Epoxyeicosatrienoic Acids by Soluble Epoxide Hydrolase Is Protective against the Development of Vascular Calcification. International journal of molecular sciences, 21(12), 4313. [Link]

  • Varennes, O., et al. (2020). The Metabolism of Epoxyeicosatrienoic Acids by Soluble Epoxide Hydrolase Is Protective against the Development of Vascular Calcification. PubMed, 32560362. [Link]

  • National Center for Biotechnology Information. (n.d.). 8,9-Dihydroxyeicosatrienoic acid. PubChem Compound Database. [Link]

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of medicinal chemistry, 55(5), 1789–1808. [Link]

  • Zhang, G., & Kodavanti, U. P. (2014). Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis. Journal of carcinogenesis, 13, 4. [Link]

  • Falck, J. R., et al. (1983). Oxidation products of arachidonic acid II. The synthesis of methyl 8R,9S,11R-trihydroxy-5Z,12E,14Z-eicosatrienoate. Tetrahedron Letters, 24(52), 5719-5722. [Link]

  • Karara, A., Dishman, E., Blair, I., & Falck, J. R. (1991). Resolution of dihydroxyeicosanoates and of dihydroxyeicosatrienoates by chiral phase chromatography. Journal of lipid research, 32(1), 161–167. [Link]

  • EnayetAllah, A. E., Grant, D. F., & Zeldin, D. C. (2020). Soluble Epoxide Hydrolase and Brain Cholesterol Metabolism. Frontiers in Pharmacology, 10, 1675. [Link]

  • Li, P. H., & Juan, C. C. (2024). The role of soluble epoxide hydrolase in metabolic-associated fatty liver disease. SFEIES24. [Link]

  • Inceoglu, B., Schmelzer, K. R., Morisseau, C., Jinks, S. L., & Hammock, B. D. (2007). Soluble epoxide hydrolase inhibition reveals novel biological functions of epoxyeicosatrienoic acids (EETs). Prostaglandins & other lipid mediators, 82(1-4), 42–49. [Link]

  • Wagner, K. M., McDougall, M., & Hammock, B. D. (2017). Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases. Pharmacology & therapeutics, 180, 62–76. [Link]

  • Kim, J., Jo, A., Kim, M. Y., & Lee, K. (2023). Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis. Molecules, 28(7), 3097. [Link]

  • Morisseau, C., & Hammock, B. D. (2013). Soluble epoxide hydrolase: gene structure, expression and deletion. The Journal of lipid research, 54(6), 1503–1515. [Link]

  • Waters Corporation. (n.d.). Separation of Diastereomeric Chiral Metabolites Using UPC2 MS/MS. [Link]

  • Wang, D., Du, Y., & Wang, W. (2019). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Current topics in medicinal chemistry, 19(22), 1993–2014. [Link]

Sources

An In-depth Technical Guide to the Differentiated Physiological Effects of 8,9-EpETrE and 11,12-EpETrE

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Nuances of Eicosanoid Signaling

In the intricate world of lipid mediators, the epoxyeicosatrienoic acids (EETs) stand out for their multifaceted and often beneficial physiological roles. As products of cytochrome P450 (CYP) epoxygenase-mediated metabolism of arachidonic acid, these signaling molecules are pivotal in maintaining cardiovascular, renal, and inflammatory homeostasis.[1][2][3] However, the biological activity of EETs is not monolithic; it is exquisitely dependent on the specific regioisomer . This guide provides a deep dive into the distinct physiological effects of two prominent regioisomers: 8,9-EpETrE and 11,12-EpETrE. Understanding these differences is paramount for researchers, scientists, and drug development professionals aiming to harness the therapeutic potential of this class of molecules.

I. Biosynthesis and Metabolism: A Shared Pathway with Divergent Fates

Both 8,9-EpETrE and 11,12-EpETrE originate from the same precursor, arachidonic acid, which is released from the cell membrane by phospholipase A2.[2][3] CYP epoxygenases, particularly isoforms from the CYP2C and CYP2J families, then catalyze the formation of an epoxide group at one of the four double bonds of arachidonic acid, yielding 5,6-, 8,9-, 11,12-, and 14,15-EET.[1][2] While the upstream synthesis is shared, the downstream physiological consequences of 8,9-EpETrE and 11,12-EpETrE diverge significantly.

A critical point of regulation for both regioisomers is their metabolism by soluble epoxide hydrolase (sEH). This enzyme rapidly converts the more active EETs into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[4][5][6] The inhibition of sEH has become a key therapeutic strategy to augment the endogenous levels of EETs and prolong their beneficial effects.[5][7]

cluster_0 Cellular Membrane cluster_1 Cytosol Arachidonic Acid (in membrane) Arachidonic Acid (in membrane) Arachidonic Acid (free) Arachidonic Acid (free) Arachidonic Acid (in membrane)->Arachidonic Acid (free) Phospholipase A2 CYP Epoxygenases CYP Epoxygenases Arachidonic Acid (free)->CYP Epoxygenases 8,9-EpETrE 8,9-EpETrE CYP Epoxygenases->8,9-EpETrE 11,12-EpETrE 11,12-EpETrE CYP Epoxygenases->11,12-EpETrE sEH sEH 8,9-EpETrE->sEH 11,12-EpETrE->sEH 8,9-DHET 8,9-DHET sEH->8,9-DHET 11,12-DHET 11,12-DHET sEH->11,12-DHET

Biosynthesis and Metabolism of 8,9- and 11,12-EpETrE.

II. Differentiated Physiological Effects: A Tale of Two Regioisomers

The subtle difference in the position of the epoxide group between 8,9-EpETrE and 11,12-EpETrE leads to profound variations in their interactions with cellular targets and, consequently, their physiological effects.

A. Cardiovascular System

In the cardiovascular system, both regioisomers exhibit beneficial effects, but their mechanisms and potencies can differ.

  • Vasodilation: Both 8,9-EpETrE and 11,12-EpETrE are potent vasodilators, contributing to the regulation of blood pressure.[2][3] They are considered endothelium-derived hyperpolarizing factors (EDHFs).[2][8] Their vasodilatory actions are primarily mediated through the activation of calcium-activated potassium channels (KCa) in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[2][9] However, some studies suggest that 11,12-EET and 14,15-EET may be more potent vasodilators in certain vascular beds compared to 8,9-EET.[9] In human internal mammary arteries, 11,12-EET has been shown to mediate vasorelaxation.[1]

  • Anti-inflammatory Effects in the Vasculature: 11,12-EET has demonstrated significant anti-inflammatory properties in the vasculature by downregulating the expression of vascular cell adhesion molecule-1 (VCAM-1) and E-selectin in endothelial cells, thereby reducing the adhesion of inflammatory cells.[10] Notably, 11,12-EET shows the highest potency in this regard compared to other EET regioisomers, with 8,9-EET having a lesser effect.[10]

  • Platelet Aggregation: 8,9-EET, 11,12-EET, and 14,15-EET have all been shown to inhibit platelet aggregation.[11] This anti-thrombotic effect is mediated, at least in part, by the activation of large-conductance Ca2+-activated K+ (BKCa) channels in platelets.[11]

B. Renal System

The kidney is a major site of EET production and action, where 8,9-EpETrE and 11,12-EpETrE play distinct and crucial roles in maintaining renal hemodynamics and tubular function.

  • Glomerular Protection: A key differentiating feature is the unique protective effect of 8,9-EpETrE on the glomerular filtration barrier.[12][13] Studies have shown that 8,9-EET can attenuate the increase in glomerular albumin permeability induced by factors present in the plasma of patients with focal segmental glomerulosclerosis (FSGS).[12][13][14] This protective effect is specific to the 8,9-regioisomer, as 11,12-EET and other regioisomers do not exhibit the same activity.[12][14] The epoxide group is essential for this protective function, as the corresponding diol, 8,9-DHET, is ineffective.[12]

  • Tubular Transport: 11,12-EET plays a significant role in regulating ion transport in the renal tubules. It has been shown to inhibit the epithelial sodium channel (ENaC), an action that would promote natriuresis and contribute to blood pressure lowering.[8] In contrast, 8,9-EET has no effect on ENaC activity.[8] Furthermore, 11,12-EET can inhibit basolateral inwardly rectifying K+ channels and stimulate apical large-conductance Ca2+-activated K+ channels, suggesting a role in potassium secretion.[8]

C. Anti-inflammatory and Pro-resolving Actions

Beyond the vasculature, both regioisomers possess anti-inflammatory properties, though their potency and mechanisms can vary.

  • Inhibition of Inflammatory Signaling: Both 8,9-EET and 11,12-EET have been shown to inhibit the nuclear factor-kappaB (NF-κB) pathway, a central mediator of inflammation.[1][10] In monocytic cells, 8,9-EET and 11,12-EET can inhibit the secretion of TNF-α, with 8,9-EET appearing to be more potent in this specific context.[15]

  • Fibrosis: In the context of pulmonary fibrosis, 11,12-EET has been shown to have anti-fibrotic effects.[16] It can reduce the activation of fibroblasts and epithelial-mesenchymal transition (EMT) induced by transforming growth factor-beta 1 (TGF-β1) by suppressing the Smad and ERK signaling pathways.[16]

III. Signaling Pathways: Unraveling the Molecular Mechanisms

The distinct physiological effects of 8,9-EpETrE and 11,12-EpETrE stem from their differential interactions with downstream signaling molecules and potential receptors. While dedicated high-affinity receptors for EETs are still being fully characterized, several G protein-coupled receptors (GPCRs) and ion channels have been implicated in their signaling.[17][18][19]

A. 8,9-EpETrE Signaling

The signaling pathways for 8,9-EpETrE are diverse and context-dependent. In some instances, it has been shown to activate transient receptor potential vanilloid 4 (TRPV4) channels in endothelial cells.[11] There is also evidence for its involvement in the Rho-kinase (ROCK) pathway, particularly in the context of protecting pulmonary artery smooth muscle cells from apoptosis.[20]

8,9-EpETrE 8,9-EpETrE TRPV4 Channel TRPV4 Channel 8,9-EpETrE->TRPV4 Channel Activates ROCK Pathway ROCK Pathway 8,9-EpETrE->ROCK Pathway Activates Glomerular Protection Glomerular Protection 8,9-EpETrE->Glomerular Protection Unique Effect Vasodilation Vasodilation TRPV4 Channel->Vasodilation Anti-apoptosis (PASMC) Anti-apoptosis (PASMC) ROCK Pathway->Anti-apoptosis (PASMC)

Signaling Pathways of 8,9-EpETrE.
B. 11,12-EpETrE Signaling

11,12-EpETrE is believed to exert many of its effects through a putative Gs-coupled receptor, leading to the activation of protein kinase A (PKA).[21] This pathway is implicated in its angiogenic and vasodilatory effects.[21] Additionally, GPR40 has been identified as a potential receptor for 11,12-EET, leading to increases in intracellular calcium.[17]

11,12-EpETrE 11,12-EpETrE Putative Gs-coupled Receptor Putative Gs-coupled Receptor 11,12-EpETrE->Putative Gs-coupled Receptor GPR40 GPR40 11,12-EpETrE->GPR40 Anti-fibrotic Effects Anti-fibrotic Effects 11,12-EpETrE->Anti-fibrotic Effects Inhibition of ENaC Inhibition of ENaC 11,12-EpETrE->Inhibition of ENaC PKA Activation PKA Activation Putative Gs-coupled Receptor->PKA Activation Increased Intracellular Ca2+ Increased Intracellular Ca2+ GPR40->Increased Intracellular Ca2+ Vasodilation Vasodilation PKA Activation->Vasodilation Anti-inflammatory Effects Anti-inflammatory Effects PKA Activation->Anti-inflammatory Effects Increased Intracellular Ca2+->Vasodilation

Signaling Pathways of 11,12-EpETrE.

IV. Comparative Summary of Physiological Effects

Feature8,9-EpETrE11,12-EpETrE
Cardiovascular
VasodilationYes[2][3]Yes, potentially more potent in some beds[1][9]
Anti-inflammatoryModerate[10]Potent, downregulates VCAM-1[10]
Platelet AggregationInhibits[11]Inhibits[11]
Renal
Glomerular ProtectionUnique protective effect[12][13][14]No reported effect[12][14]
ENaC InhibitionNo effect[8]Yes[8]
Inflammation & Fibrosis
Anti-inflammatoryYes[15]Yes[1][10]
Anti-fibroticNot well-characterizedYes, in pulmonary fibrosis[16]
Signaling
Key MediatorsTRPV4, ROCK pathway[11][20]Putative Gs-coupled receptor, PKA, GPR40[17][21]

V. Experimental Protocols

The following are representative protocols for assessing the key differential effects of 8,9-EpETrE and 11,12-EpETrE.

A. Assessment of Glomerular Albumin Permeability

This protocol is designed to evaluate the protective effect of 8,9-EpETrE on the glomerular filtration barrier, a key differentiator from 11,12-EpETrE.

Methodology:

  • Glomerular Isolation: Isolate glomeruli from rodent kidneys by standard sieving techniques.

  • Incubation: Incubate isolated glomeruli with a circulating permeability factor (e.g., plasma from subjects with FSGS) in the presence of varying concentrations of 8,9-EpETrE, 11,12-EpETrE, or vehicle control.

  • Permeability Assay: Measure the albumin permeability (P_alb) of the isolated glomeruli using a well-established in vitro assay. This typically involves quantifying the passage of fluorescently labeled albumin across the glomerular basement membrane.

  • Data Analysis: Compare the P_alb values across the different treatment groups. A significant reduction in P_alb in the 8,9-EpETrE treated group compared to the control and 11,12-EpETrE groups would confirm its specific protective effect.

B. In Vitro Vasodilation Assay

This protocol allows for the direct comparison of the vasodilatory potency of 8,9-EpETrE and 11,12-EpETrE.

Methodology:

  • Vessel Isolation: Isolate small resistance arteries (e.g., mesenteric arteries) from a suitable animal model.

  • Pressurized Myography: Mount the isolated vessel segments in a pressurized myograph system and pre-constrict with a vasoconstrictor (e.g., phenylephrine or U46619).

  • Dose-Response: Generate cumulative concentration-response curves for 8,9-EpETrE and 11,12-EpETrE by adding increasing concentrations of each compound to the vessel bath.

  • Data Analysis: Measure the changes in vessel diameter at each concentration and calculate the EC50 values for each regioisomer. This will provide a quantitative comparison of their vasodilatory potency.

C. Assessment of Anti-inflammatory Effects on Endothelial Cells

This protocol is designed to investigate the differential anti-inflammatory effects of 8,9-EpETrE and 11,12-EpETrE on endothelial cells.

Methodology:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to confluence.

  • Treatment: Pre-treat the HUVECs with 8,9-EpETrE, 11,12-EpETrE, or vehicle for a specified period.

  • Inflammatory Challenge: Stimulate the cells with an inflammatory agent such as tumor necrosis factor-alpha (TNF-α).

  • Adhesion Molecule Expression: Quantify the expression of adhesion molecules like VCAM-1 and E-selectin on the cell surface using techniques such as flow cytometry or western blotting.

  • Data Analysis: Compare the expression levels of adhesion molecules between the different treatment groups. A more significant reduction in expression in the 11,12-EpETrE treated group would confirm its superior anti-inflammatory effect in this context.

VI. Conclusion and Future Directions

The distinct physiological profiles of 8,9-EpETrE and 11,12-EpETrE underscore the importance of regioisomer specificity in eicosanoid research and drug development. While 11,12-EpETrE appears to be a more potent vascular anti-inflammatory agent and regulator of renal tubular transport, 8,9-EpETrE possesses a unique and therapeutically promising ability to protect the glomerular filtration barrier.

Future research should focus on the definitive identification and characterization of the receptors and signaling pathways that mediate these distinct effects. A deeper understanding of the structure-activity relationships of these regioisomers will be crucial for the rational design of selective agonists and antagonists, paving the way for targeted therapies for a range of cardiovascular, renal, and inflammatory diseases. The development of stable analogs of these EETs will also be critical to overcoming their rapid in vivo metabolism and translating their therapeutic potential to the clinic.

VII. References

  • Assessment of Soluble Epoxide Hydrolase Activity In Vivo: A Metabolomic Approach - PMC. (n.d.). Retrieved from

  • Soluble epoxide hydrolase inhibition reveals novel biological functions of epoxyeicosatrienoic acids (EETs) - PMC. (n.d.). Retrieved from

  • Soluble Epoxide Hydrolase and Diabetes Complications - PMC. (2022, June 2). Retrieved from

  • Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors - Frontiers. (2020, September 24). Retrieved from

  • 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC. (n.d.). Retrieved from

  • Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC. (n.d.). Retrieved from

  • Soluble Epoxide Hydrolase and Brain Cholesterol Metabolism - Frontiers. (2020, January 28). Retrieved from

  • (±)11(12)-EET (CAS 87173-81-7) - Cayman Chemical. (n.d.). Retrieved from

  • The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PMC. (2021, May 14). Retrieved from

  • Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC. (2025, September 18). Retrieved from

  • Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC - NIH. (n.d.). Retrieved from

  • The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC. (n.d.). Retrieved from

  • The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC - NIH. (n.d.). Retrieved from

  • Arachidonic acid cytochrome P450 epoxygenase pathway - PMC - NIH. (n.d.). Retrieved from

  • Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC - NIH. (n.d.). Retrieved from

  • Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed. (2016, September 17). Retrieved from

  • CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators - MDPI. (2022, June 16). Retrieved from

  • Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC. (n.d.). Retrieved from

  • 8,9-Epoxyeicosatrienoic acid protects the glomerular filtration barrier. (2009, June 15). Retrieved from

  • Epoxyeicosatrienoic Acids, Hypertension, and Kidney Injury - PMC - NIH. (n.d.). Retrieved from

  • Arachidonic acid cytochrome P450 epoxygenase pathway - ResearchGate. (2025, August 8). Retrieved from

  • 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC. (n.d.). Retrieved from

  • G protein-coupled receptor - Wikipedia. (n.d.). Retrieved from

Sources

Methodological & Application

protocol for dissolving 8S,9R-EpETrE in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Cellular Delivery of 8S,9R-EpETrE using Dimethyl Sulfoxide (DMSO)

Authored by a Senior Application Scientist

This guide provides a detailed protocol for the solubilization and application of 8S,9R-epoxyeicosatrienoic acid (8S,9R-EpETrE) in dimethyl sulfoxide (DMSO) for cell culture-based assays. It is intended for researchers, scientists, and drug development professionals investigating cellular signaling pathways.

Introduction: The Significance of 8S,9R-EpETrE in Cellular Signaling

8S,9R-EpETrE is a lipid signaling molecule, or eicosanoid, derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] As one of the four regioisomers of epoxyeicosatrienoic acids (EETs), 8S,9R-EpETrE plays a crucial role as an autocrine and paracrine modulator in various physiological and pathophysiological processes.[1][3] Research has implicated these molecules in the regulation of vascular tone, inflammation, cell proliferation, and apoptosis.[4][5] Specifically, 8S,9R-EpETrE has been identified as a vasoconstrictor agent and is a substrate for enzymes like cyclooxygenase, indicating its complex role in cellular regulation.[6][7]

The inherent lipophilic nature of 8S,9R-EpETrE, a long-chain fatty acid derivative, presents a challenge for its direct application in aqueous cell culture media.[8] This necessitates the use of an organic solvent for the preparation of a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its exceptional ability to dissolve a wide range of both polar and non-polar compounds and its miscibility with aqueous media.[9] However, the well-documented cytotoxicity of DMSO requires a meticulously controlled protocol to ensure that observed cellular effects are attributable to the eicosanoid and not the solvent vehicle.[9][10][11]

This document outlines a self-validating protocol that prioritizes experimental reproducibility and scientific integrity by addressing solvent handling, stock preparation, storage, and final application, including the critical determination of solvent tolerance.

Foundational Principles: Chemical Properties and Reagent Selection

A thorough understanding of the reagents is paramount for successful experimentation.

8S,9R-EpETrE: Properties and Stability

8S,9R-EpETrE is an unstable molecule susceptible to degradation. Its epoxide group can be rapidly hydrolyzed to the less active diol, 8,9-dihydroxy-eicosatrienoic acid (8,9-DiHETrE), by the enzyme soluble epoxide hydrolase (sEH), which is present in many cell types.[1][4] Furthermore, the presence of three double bonds makes the molecule prone to auto-oxidation.[3]

PropertyValueSource
IUPAC Name (Z)-7-[(2S,3R)-3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid[6]
Molecular Formula C20H32O3[6][12]
Molecular Weight 320.5 g/mol [6][12][13]
Solubility Soluble in DMSO, Ethanol, Acetonitrile.[12][14][15] Poorly soluble in aqueous buffers.[15]
Storage (Powder) Store at -20°C or colder.[13]
Storage (in Solvent) Store aliquots at -80°C for long-term stability.[13][14]
DMSO: The Double-Edged Sword

While an excellent solvent, DMSO can induce a range of cellular effects, including cell cycle arrest, differentiation, and apoptosis, in a dose-dependent manner.[9] Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, while 0.1% is considered safe for nearly all cell types, including sensitive primary cultures.[16]

It is imperative to perform a preliminary dose-response experiment to determine the maximum tolerable concentration of DMSO for your specific cell line that does not affect the biological endpoint under investigation. This establishes a critical parameter for the experimental design. Always include a vehicle control (cells treated with the same final concentration of DMSO as the experimental group) to ensure the observed effects are due to 8S,9R-EpETrE.[17]

Experimental Workflow and Protocols

The following sections provide step-by-step methodologies for preparing and applying 8S,9R-EpETrE in cell culture.

Diagram of the Overall Workflow

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Cell Culture Application A Obtain 8S,9R-EpETrE (Solid or in Ethanol) B Evaporate Shipping Solvent (if applicable) under N2 A->B C Dissolve in Anhydrous DMSO to create 1-10 mM Stock B->C D Vortex / Sonicate for complete dissolution C->D E Aliquot into single-use amber glass vials D->E F Store at -80°C E->F G Thaw Stock Aliquot at Room Temperature H Calculate Dilution for Final Working Concentration (Ensure DMSO ≤ 0.1-0.5%) G->H I Prepare Serial Dilution in Culture Medium (Optional) H->I for low conc. J Add dropwise to cells in pre-warmed medium H->J Direct Dilution I->J L Incubate and Assay J->L K Include Vehicle Control (Medium + same % DMSO) K->L G A 1. Cell Line Selection B 2. Determine DMSO Cytotoxicity Threshold (e.g., 0.01% to 1.0%) A->B Characterize System C 3. Establish Max Final DMSO % for Main Experiment (e.g., ≤0.1%) B->C Set Safety Limit D 4. Perform 8S,9R-EpETrE Dose-Response Experiment (e.g., 1 nM to 10 µM) C->D Informs Dilution Strategy E 5. Select Optimal Working Concentration of 8S,9R-EpETrE D->E Identify Effective Dose F 6. Execute Main Experiment (with Vehicle Control) E->F Final Parameters

Caption: A self-validating experimental design logic.

References

  • Olympus Corporation. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Javan, B., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Journal of Applied Pharmaceutical Science, 6(11), 165-170.
  • Tavassoli, M., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 16(8), 1141.
  • Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Animal Research, 7(4), 681-685.
  • Li, M., et al. (2023). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell, 14(10), 785-790.
  • Nguyen, S. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3848-3854.
  • Mundel, P., et al. (2009). 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier. Journal of the American Society of Nephrology, 20(8), 1746-1755.
  • Bally, M. B., et al. (1991). Preparation of liposome and lipid complex compositions. U.S. Patent No. 5,077,057. Washington, DC: U.S.
  • MP Biomedicals. (n.d.). Arachidonic Acid Technical Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8S,9R-EpETrE. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Epoxyeicosatrienoic acid. Retrieved from [Link]

  • Yang, B., et al. (2012). 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway.
  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]

  • Carroll, M. A., et al. (1993). Regiospecific and enantioselective metabolism of 8,9-epoxyeicosatrienoic acid by cyclooxygenase. Journal of Biological Chemistry, 268(17), 12240-12244.
  • Bailey, A. V., et al. (1948). Low temperature solubilities of fatty acids in selected organic solvents. Journal of the American Oil Chemists' Society, 25(12), 444-447.
  • ResearchGate. (n.d.). 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 8,9-Epoxyeicosatrienoic acid (FDB022920). Retrieved from [Link]

  • Jia, G., et al. (2014). 8,9-Epoxyeicosatrienoic acid inhibits antibody production of B lymphocytes in mice. Journal of Lipid Research, 55(10), 2095-2104.
  • Reddit. (2023, June 20). -20 Stock solution storage. r/labrats. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • Campbell, W. B., & Fleming, I. (2010). Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses. Pharmacological Reviews, 62(3), 484-521.
  • Kildegaard, J., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(2), 149-156.
  • Jelkmann, W. (2007). An extra high dose of erythropoietin fails to support the proliferation of erythropoietin dependent cell lines. Journal of Cellular and Molecular Medicine, 11(4), 896-899.
  • Groh, K. J., et al. (2021). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Environmental Science & Technology, 55(1), 293-304.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

Sources

Application Notes & Protocol: Preparation of 8S,9R-EpETrE Stock Solutions for In Vivo Administration

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested guide for the preparation of stock solutions of 8S,9R-epoxyeicosatrienoic acid (8S,9R-EpETrE), a critical lipid signaling molecule, for use in in vivo research. 8S,9R-EpETrE, a metabolite of arachidonic acid, is a potent mediator in various physiological processes, including vasodilation and inflammation.[1][2][3] However, its lipophilic nature and inherent instability present significant challenges for formulation and administration.[4][5] This guide details the causal logic behind solvent selection, handling procedures to ensure compound integrity, and step-by-step protocols for creating both high-concentration primary stock solutions and ready-to-inject final working solutions. Adherence to these protocols is crucial for achieving reproducible and reliable experimental outcomes in animal studies.

Scientific Foundation: Physicochemical Properties & Stability

Understanding the chemical nature of 8S,9R-EpETrE is paramount to its successful application.

  • Lipophilicity: 8S,9R-EpETrE is a long-chain fatty acid derivative, rendering it highly soluble in organic solvents but virtually insoluble in aqueous buffers.[4] This property dictates the necessity of a two-step solubilization process: initial dissolution in a non-aqueous solvent followed by dilution in a suitable in vivo vehicle.[6]

  • Chemical Instability: The molecule's bioactivity is intrinsically linked to its epoxide functional group. This group is susceptible to rapid hydrolysis, a reaction catalyzed efficiently in vivo by the enzyme soluble epoxide hydrolase (sEH), which converts the active EpETrE into its less active diol form, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).[1][5][7] This metabolic pathway serves to terminate the biological signal.[7] Furthermore, the polyunsaturated backbone is prone to oxidation. Therefore, preparation and storage must be designed to minimize both hydrolytic and oxidative degradation.

Safety & Handling Precautions

Researchers must adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound and organic solvents in a well-ventilated area or a chemical fume hood to avoid inhalation of aerosols or vapors.[8]

  • Skin Contact: Avoid direct contact with the skin. While specific toxicity data for 8S,9R-EpETrE is limited, related compounds can be irritants or sensitizers. In case of contact, wash the affected area thoroughly with water.[8]

Quantitative Data Summary

The following table summarizes critical quantitative information for the preparation of 8S,9R-EpETrE solutions.

ParameterValueSourceRationale & Comments
Molecular Weight 320.5 g/mol [3][9]Essential for accurate molarity and mass-based concentration calculations.
Solubility (Primary Solvent) Ethanol: ≥ 0.1-1 mg/ml[10][11]Ethanol is a preferred primary solvent due to its high solubilizing capacity and lower toxicity compared to DMSO at equivalent final concentrations.
Solubility (Aqueous Vehicle) Very Low (<0.001 g/L)[4]Direct dissolution in saline or PBS is not feasible. A co-solvent approach is mandatory.
Recommended Stock Conc. 1 - 10 mg/mL in EthanolN/AThis range provides a concentrated stock that is easy to dilute for various dosing schemes while minimizing the volume of organic solvent needed.
Primary Stock Storage -80°C under inert gas (Nitrogen/Argon)[12]Cryogenic storage minimizes molecular motion, while the inert atmosphere prevents oxidation, ensuring long-term stability (>6 months).
Working Solution Stability Prepare fresh for each experimentN/AStability in aqueous media is poor due to potential hydrolysis and precipitation. Use immediately after preparation.

Experimental Workflow Visualization

The following diagram outlines the critical path for preparing a stable, high-concentration primary stock solution of 8S,9R-EpETrE.

G A Equilibrate & Weigh 8S,9R-EpETrE Powder B Add Anhydrous Ethanol to achieve desired concentration A->B Precise mass is critical C Ensure Complete Dissolution (Vortex / Gentle Sonication) B->C Ensure homogeneity D Blanket with Inert Gas (e.g., Nitrogen) C->D Critical step to prevent oxidation E Aliquot into Amber Glass Vials (Pre-chilled) D->E Minimize light exposure & air contact F Store Immediately at -80°C E->F Long-term stability preservation

Sources

Optimal Solvent Systems for the High-Resolution Liquid Chromatography of 8S,9R-EpETrE

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a detailed examination of optimal solvent systems and methodologies for the liquid chromatographic analysis of 8,9-Epoxyeicosatrienoic Acid (8,9-EpETrE), with a specific focus on the chiral separation of the 8S,9R enantiomer. As a potent lipid mediator derived from arachidonic acid, the precise quantification of individual EpETrE enantiomers is critical for understanding their distinct biological roles.[1][2] This document moves beyond standard protocols to explain the fundamental principles behind solvent and column selection for reversed-phase, normal-phase, and chiral chromatography. We present validated, step-by-step protocols, comparative data tables, and workflow diagrams to empower researchers to develop and optimize robust analytical methods for this challenging analyte.

Introduction: The Significance of 8S,9R-EpETrE

Epoxyeicosatrienoic acids (EETs) are a family of signaling lipids produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] They are implicated in a wide range of physiological processes, including vasodilation, anti-inflammatory responses, and cellular protection.[1] The 8,9-EpETrE regioisomer exists as two enantiomers: 8S,9R-EpETrE and 8R,9S-EpETrE. These enantiomers are not biologically equivalent; their formation is specific to different CYP isoforms, and they can exhibit different potencies and metabolic fates.[1] Consequently, analytical methods that can resolve and accurately quantify the 8S,9R-EpETrE enantiomer from its mirror image and other regioisomers (5,6-, 11,12-, and 14,15-EpETrE) are essential for advancing research in this field.

The primary analytical challenge lies in the identical physicochemical properties of enantiomers, which makes their separation impossible with standard achiral chromatography. This guide provides the strategic framework for selecting and optimizing solvent systems for both achiral (regioisomer) and chiral (enantiomer) separations.

Foundational Step: Sample Preparation from Biological Matrices

The quality of chromatographic data is fundamentally dependent on the upstream sample preparation. The goal is to efficiently extract the lipophilic EpETrEs from a complex aqueous biological matrix (e.g., plasma, tissue homogenate) while minimizing interferences from proteins, phospholipids, and salts.[3][4] Solid-Phase Extraction (SPE) is a robust and widely adopted technique for this purpose.

Core Principles of SPE for EpETrEs:
  • Analyte Characteristics: 8,9-EpETrE is a long-chain fatty acid derivative, making it non-polar, but the carboxylic acid group provides a handle for specific extraction mechanisms.[2]

  • Method of Choice: Reversed-phase SPE (e.g., C18) is ideal. The sample is loaded under aqueous conditions, causing the lipophilic EpETrEs to adsorb to the C18 stationary phase. Polar contaminants like salts are washed away, and the analytes are then eluted with an organic solvent.

Experimental Workflow: Sample Preparation

Method_Selection_Tree Start Analytical Goal? Regioisomers Quantify Total 8,9-EpETrE (separate from 11,12-EpETrE etc.) Start->Regioisomers Isomer Separation Enantiomers Quantify 8S,9R-EpETrE vs. 8R,9S-EpETrE Start->Enantiomers Enantiomer Separation RP_LC Reversed-Phase LC (e.g., C18 column) Regioisomers->RP_LC Chiral_LC Chiral LC (Polysaccharide CSP) Enantiomers->Chiral_LC NP_Chiral Normal-Phase Chiral LC Chiral_LC->NP_Chiral UV Detection High Purity Req. RP_Chiral Reversed-Phase Chiral LC-MS Chiral_LC->RP_Chiral MS Detection High Sensitivity

Sources

Application Notes & Protocols: Generating Dose-Response Curves for 8S,9R-EpETrE in Endothelial Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Vascular Significance of 8S,9R-EpETrE

Epoxyeicosatrienoic acids (EETs) are a class of lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. These molecules are crucial regulators of vascular homeostasis, playing significant roles in vasodilation, anti-inflammation, and angiogenesis[1][2][3]. Among the various regioisomers and stereoisomers of EETs, 8S,9R-EpETrE has emerged as a molecule of interest due to its specific biological activities. As an endothelium-derived hyperpolarizing factor (EDHF), 8S,9R-EpETrE contributes to the relaxation of vascular smooth muscle, a critical process in blood pressure regulation[1][2].

The vascular endothelium is a primary target for the actions of 8S,9R-EpETrE. This specialized cell layer is integral to numerous physiological processes, including the control of blood vessel tone, the regulation of inflammation, and the formation of new blood vessels (angiogenesis)[4]. The ability of 8S,9R-EpETrE to modulate endothelial cell function underscores its therapeutic potential in cardiovascular diseases. Understanding the precise dose-dependent effects of this lipid mediator is paramount for its development as a pharmacological agent.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on generating robust and reproducible dose-response curves for 8S,9R-EpETrE in key endothelial cell-based assays. We will delve into detailed protocols for assessing endothelial cell proliferation, migration, tube formation, and the activation of endothelial nitric oxide synthase (eNOS). The causality behind experimental choices will be explained, ensuring a deep understanding of the methodologies.

Core Principle: The Dose-Response Relationship

The fundamental principle underlying these protocols is the dose-response relationship, which describes the change in effect on an organism caused by differing levels of exposure (or doses) to a stressor after a certain exposure time. For 8S,9R-EpETrE, this allows us to quantify its potency and efficacy in eliciting specific cellular responses. Key parameters derived from a dose-response curve include:

  • EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response[5].

  • Emax (Maximum effect): The maximal response that can be produced by the drug.

By generating accurate dose-response curves, researchers can compare the potency of 8S,9R-EpETrE with other compounds, understand its mechanism of action, and determine optimal concentrations for further in vitro and in vivo studies.

Experimental Workflow Overview

The following diagram illustrates the general workflow for generating dose-response curves for 8S,9R-EpETrE in endothelial assays.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Endothelial Assays cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Reagents & 8S,9R-EpETrE Stock culture_cells Culture & Passage Endothelial Cells seed_cells Seed Cells for Assay culture_cells->seed_cells dose_response Apply 8S,9R-EpETrE Dose-Response Series seed_cells->dose_response incubation Incubate for Specified Duration dose_response->incubation assay_specific Perform Assay: - Proliferation (MTT) - Migration (Scratch) - Tube Formation - eNOS Activation (Griess) incubation->assay_specific read_plate Measure Assay-Specific Signal (e.g., Absorbance) assay_specific->read_plate generate_curve Plot Dose-Response Curve (Non-linear Regression) read_plate->generate_curve calculate_ec50 Calculate EC50 & Emax generate_curve->calculate_ec50

Caption: General workflow for dose-response analysis of 8S,9R-EpETrE.

Materials and Reagents

General Cell Culture
  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line

  • Endothelial Cell Growth Medium (e.g., EGM-2)[6]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks and plates (various sizes)

8S,9R-EpETrE Preparation
  • 8S,9R-EpETrE (≥95% purity)[7]

  • Anhydrous Ethanol (or DMSO, cell culture grade) for stock solution

  • Sterile, amber microcentrifuge tubes

Specific Assay Reagents
  • Proliferation Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[8][9]

    • Solubilization solution (e.g., DMSO or a detergent-based solution)[10]

  • Migration Assay:

    • Sterile 200 µL pipette tips or a cell scraper

  • Tube Formation Assay:

    • Growth factor-reduced Matrigel® or similar basement membrane extract[1][11]

    • Calcein AM (for fluorescent visualization, optional)[9][12]

  • eNOS Activation Assay (Griess Assay):

    • Griess Reagent A (Sulfanilamide solution)[1]

    • Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution)[1]

    • Sodium Nitrite (for standard curve)

  • Positive Control:

    • Vascular Endothelial Growth Factor (VEGF)[5][13]

Protocols

Preparation of 8S,9R-EpETrE Stock and Working Solutions

The lipophilic nature of 8S,9R-EpETrE necessitates careful preparation of stock solutions to ensure its solubility and stability.

  • Stock Solution (e.g., 1 mM):

    • Allow the vial of 8S,9R-EpETrE to come to room temperature before opening.

    • Under sterile conditions, dissolve the 8S,9R-EpETrE in anhydrous ethanol or DMSO to a final concentration of 1 mM. The choice of solvent depends on the tolerance of the endothelial cells. Ethanol is often preferred as it can be less cytotoxic than DMSO at higher concentrations.

    • Aliquot the stock solution into small volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.

    • Store aliquots at -80°C for long-term storage.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare a series of dilutions in serum-free or low-serum endothelial cell basal medium. A typical dose-response range for EETs in endothelial assays can span from picomolar to micromolar concentrations (e.g., 10⁻¹² M to 10⁻⁶ M)[14][15]. A suggested starting range for a 7-point dose-response curve could be: 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, and 5 µM.

    • It is critical to prepare a vehicle control containing the same final concentration of the solvent (e.g., ethanol or DMSO) as the highest concentration of 8S,9R-EpETrE used. This allows for the differentiation of the compound's effect from any effect of the solvent itself[16][17].

Endothelial Cell Culture
  • Culture HUVECs in T-75 flasks using Endothelial Cell Growth Medium supplemented with growth factors, 2% FBS, and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells when they reach 80-90% confluency. For the following assays, use cells between passages 3 and 7 to ensure consistent results.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation[8][9].

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Cell Attachment: Incubate for 24 hours to allow for cell attachment.

  • Serum Starvation: After attachment, gently aspirate the medium and replace it with 100 µL of basal medium containing 0.5% FBS. Incubate for 12-24 hours to synchronize the cells.

  • Treatment: Replace the starvation medium with 100 µL of the prepared 8S,9R-EpETrE working solutions (including vehicle control and a positive control like VEGF, e.g., 20 ng/mL).

  • Incubation: Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals. Measure the absorbance at 570 nm using a microplate reader.

Endothelial Cell Migration Assay (Scratch Wound Assay)

This assay assesses the ability of endothelial cells to migrate and close a "wound," a key process in angiogenesis[12][18][19].

  • Cell Seeding: Seed HUVECs in a 24-well plate and grow to a confluent monolayer.

  • Serum Starvation: Once confluent, replace the medium with low-serum (0.5% FBS) medium and incubate for 2-4 hours.

  • Wound Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove dislodged cells.

  • Treatment: Add the 8S,9R-EpETrE working solutions (including vehicle and positive controls) to the respective wells.

  • Imaging (Time 0): Immediately capture images of the scratch in each well using a microscope with a camera.

  • Incubation: Incubate the plate at 37°C and 5% CO₂.

  • Imaging (Final Time): After a suitable incubation period (e.g., 12-24 hours), capture images of the same fields.

  • Analysis: Measure the area of the scratch at time 0 and the final time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis[1][20][21].

  • Matrigel Coating: Thaw growth factor-reduced Matrigel on ice. Add 50-100 µL of Matrigel to each well of a pre-chilled 96-well plate.

  • Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.

  • Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing the various concentrations of 8S,9R-EpETrE, vehicle control, or positive control (VEGF).

  • Cell Seeding: Seed 10,000-20,000 cells per well onto the polymerized Matrigel.

  • Incubation: Incubate for 4-18 hours at 37°C.

  • Imaging: Visualize and capture images of the tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

eNOS Activation Assay (Nitric Oxide Measurement via Griess Assay)

This assay indirectly measures the activity of endothelial nitric oxide synthase (eNOS) by quantifying the amount of nitrite (a stable breakdown product of nitric oxide) in the cell culture supernatant[1][3].

  • Cell Seeding: Seed HUVECs in a 24-well plate and grow to 80-90% confluency.

  • Treatment: Wash the cells with PBS and then add the 8S,9R-EpETrE working solutions in a buffer suitable for the assay (e.g., HEPES-buffered saline). Include a vehicle control and a positive control (e.g., bradykinin or VEGF).

  • Incubation: Incubate for a short period (e.g., 15-30 minutes) to stimulate NO production.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of each supernatant.

    • Prepare a nitrite standard curve (0-100 µM) in the same buffer.

    • Add 50 µL of Griess Reagent A to all wells and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to all wells and incubate for another 5-10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve.

Data Analysis and Interpretation

  • Data Normalization: For each assay, normalize the data. For example, express the results as a percentage of the maximal response observed with the positive control or as a fold-change relative to the vehicle control.

  • Dose-Response Curve Generation:

    • Plot the normalized response (Y-axis) against the logarithm of the 8S,9R-EpETrE concentration (X-axis).

    • Use a non-linear regression model to fit the data. A common model for dose-response curves is the four-parameter logistic (4PL) equation, also known as the sigmoidal dose-response curve[22][23].

    • Software such as GraphPad Prism is highly recommended for this analysis[22][23].

  • EC50 and Emax Determination: The software will calculate the best-fit values for the EC50 and Emax from the non-linear regression.

ParameterDescriptionImportance
EC50 The concentration of 8S,9R-EpETrE that produces 50% of the maximal effect.A measure of the compound's potency . A lower EC50 indicates higher potency.
Emax The maximum response achievable with 8S,9R-EpETrE in the assay.A measure of the compound's efficacy .
Hill Slope Describes the steepness of the curve.Can provide insights into the cooperativity of the binding interaction.

Signaling Pathway of 8S,9R-EpETrE in Endothelial Cells

8S,9R-EpETrE exerts its effects on endothelial cells through a complex signaling cascade. A key initiating event is the activation of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel[15].

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_response Cellular Responses EpETrE 8S,9R-EpETrE TRPV4 TRPV4 Channel EpETrE->TRPV4 Activation Ca_influx Ca²⁺ Influx TRPV4->Ca_influx PI3K PI3K Ca_influx->PI3K eNOS eNOS Ca_influx->eNOS Activation ERK ERK Ca_influx->ERK p38 p38 MAPK Ca_influx->p38 Akt Akt PI3K->Akt Akt->eNOS Proliferation Proliferation Akt->Proliferation NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation Transcription Gene Transcription ERK->Transcription Migration Migration ERK->Migration Tube_Formation Tube Formation ERK->Tube_Formation p38->Transcription p38->Proliferation Transcription->Proliferation

Caption: Simplified signaling cascade of 8S,9R-EpETrE in endothelial cells.

Activation of TRPV4 by 8S,9R-EpETrE leads to an influx of extracellular calcium (Ca²⁺)[15]. This increase in intracellular Ca²⁺ triggers a cascade of downstream signaling events, including the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and mitogen-activated protein kinases (MAPKs) such as ERK and p38. These pathways converge to promote endothelial cell proliferation, migration, and tube formation. Furthermore, the Ca²⁺ influx and Akt activation lead to the phosphorylation and activation of eNOS, resulting in the production of nitric oxide (NO), which mediates vasodilation.

Conclusion

This application note provides a detailed framework for generating high-quality dose-response curves for 8S,9R-EpETrE in essential endothelial cell assays. By following these protocols, researchers can obtain reliable and reproducible data to accurately characterize the biological activity of this important lipid mediator. A thorough understanding of the dose-dependent effects of 8S,9R-EpETrE is a critical step in elucidating its physiological roles and exploring its therapeutic potential in the treatment of cardiovascular diseases.

References

  • Bio-protocol. (2019). Nitric Oxide Griess Assay. Bio-protocol. [Link]

  • McGahey, G. E., et al. (2019). Epoxyeicosatrienoic acid (EET)-stimulated angiogenesis is mediated by epoxy hydroxyeicosatrienoic acids (EHETs) formed from COX-2. Journal of Lipid Research, 60(12), 2055-2066. [Link]

  • ScienCell Research Laboratories. Nitric Oxide Assay (NO). ScienCell. [Link]

  • GraphPad. GraphPad Prism 11 Curve Fitting Guide - Example: Global nonlinear regression (dose-response curves). GraphPad. [Link]

  • Corning. Endothelial Cell Tube Formation Assay CLS-DL-CC-030. Corning. [Link]

  • Zhang, Y., et al. (2024). Endothelial Cell TRPV4 Channels Turn to the Dark Side During Hypertension. Hypertension, 81(1), 10-12. [Link]

  • Hillje, R. (2020). Calculate EC50 and plot dose response curve. [Link]

  • Biocompare. (2017). Matrigel for Tube Formation Assay. Biocompare. [Link]

  • Mendoza, V. F., et al. (2020). TRPV4: A Physio and Pathophysiologically Significant Ion Channel. International Journal of Molecular Sciences, 21(11), 3833. [Link]

  • BellBrook Labs. Using GraphPad Prism to Interpolate Data from a Standard Curve to Generate a Dose-Response. BellBrook Labs. [Link]

  • Hartert, K. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • Clark, J. (2019). Example of non linear regression dose response data in GraphPad Prism. YouTube. [Link]

  • National Center for Biotechnology Information. (2008). Endothelium. In Mechanisms of Vascular Disease. NCBI Bookshelf. [Link]

  • Fang, X., et al. (2006). Determination of EETs using microbore liquid chromatography with fluorescence detection. American Journal of Physiology-Heart and Circulatory Physiology, 290(1), H442-H449. [Link]

  • Li, D., et al. (2016). Angiogenesis effect of therapeutic ultrasound on HUVECs through activation of the PI3K-Akt-eNOS signal pathway. Cell and Tissue Research, 365(1), 107-117. [Link]

  • Cao, Y., et al. (1998). Vascular endothelial growth factor C induces angiogenesis in vivo. Proceedings of the National Academy of Sciences, 95(24), 14389-14394. [Link]

  • ResearchGate. (n.d.). 8,9 EET is metabolized by sEH to form 8,9-DHET and COX-2 to form.... ResearchGate. [Link]

  • Michaelis, U. R., et al. (2005). Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids. Journal of Biological Chemistry, 280(29), 27148-27156. [Link]

  • Stacker, S. A., et al. (2022). Simple Bioassay For Evaluation: Vascular Endothelial Growth Factors. JoVE. [Link]

  • Mottet, D., et al. (2007). Control of endothelial cell proliferation and migration by VEGF signaling to histone deacetylase 7. The Journal of experimental medicine, 204(11), 2611-2621. [Link]

  • Arnaoutova, I., & Kleinman, H. K. (2014). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of visualized experiments : JoVE, (91), 51312. [Link]

  • Fleming, I. (2006). From endothelium-derived hyperpolarizing factor (EDHF) to angiogenesis: Epoxyeicosatrienoic acids (EETs) and cell signaling. Pharmacological research, 54(3), 157-164. [Link]

  • ScienCell. MTT Cell Viability & Proliferation Assay. ScienCell. [Link]

  • Jonkman, J. E., et al. (2015). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration, 9(5), 440-451. [Link]

  • Melder, R. J., et al. (2000). Induction of Endothelial Nitric Oxide Synthase Expression by Melanoma Sensitizes Endothelial Cells to Tumor Necrosis Factor-Driven Cytotoxicity. Cancer Research, 60(16), 4373-4377. [Link]

  • Wu, L., et al. (2015). Quantitative dose–response curves from subcellular lipid multilayer microarrays. Lab on a Chip, 15(15), 3141-3148. [Link]

  • Brouet, A., et al. (2001). Activation of Endothelial Nitric Oxide (eNOS) Occurs through Different Membrane Domains in Endothelial Cells. Journal of Biological Chemistry, 276(21), 18375-18381. [Link]

  • Fulton, D., et al. (2007). Agonist-Stimulated Endothelial Nitric Oxide Synthase Activation and Vascular Relaxation. Circulation Research, 101(12), 1264-1273. [Link]

  • CDD Vault. (2025). Understanding the Importance of The Dose-Response Curve. CDD Vault. [Link]

  • Chem Help ASAP. (2023). generation of dose-response curves. YouTube. [Link]

  • Kim, K. M., et al. (2010). TNF-α-activated eNOS signaling increases leukocyte adhesion through the S-nitrosylation pathway. American Journal of Physiology-Cell Physiology, 298(3), C576-C586. [Link]

  • Araceli Biosciences. (2020). Controlling your High Content Assays. Araceli Biosciences. [Link]

  • National Center for Biotechnology Information. 8S,9R-EpETrE. PubChem. [Link]

  • ResearchGate. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. ResearchGate. [Link]

  • PLOS. (2022). Endothelial cell-specific loss of eNOS differentially affects endothelial function. PLOS ONE, 17(9), e0274952. [Link]

  • ResearchGate. (2017). What should be the vehicle control?. ResearchGate. [Link]

  • Protocol Online. (2009). Control vehicle treatment in cells. Protocol Online. [Link]

  • Reddit. (2024). I don't understand what the vehicle control is for. Reddit. [Link]

Sources

handling and storage guidelines to maintain 8S,9R-EpETrE purity

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Comprehensive Handling and Storage Guidelines to Maintain the Purity of 8S,9R-Epoxyeicosatrienoic Acid (8S,9R-EpETrE)

For: Researchers, scientists, and drug development professionals

Introduction: The Challenge of 8S,9R-EpETrE Stability

8S,9R-epoxyeicosatrienoic acid (8S,9R-EpETrE) is a biologically active lipid mediator derived from the cytochrome P450 (CYP450) epoxygenase pathway of arachidonic acid metabolism.[1][2][3] As an eicosanoid, it plays crucial roles in regulating physiological responses such as inflammation and vascular tone.[1][4] Specifically, 8S,9R-EpETrE has been identified as a vasoconstrictor agent.[2][5] However, the inherent chemical reactivity of its epoxide functional group makes it highly susceptible to degradation, posing a significant challenge to researchers aiming to study its biological functions.

The primary threat to the integrity of 8S,9R-EpETrE is the rapid hydrolysis of the epoxide ring, which converts the molecule into its less active corresponding diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).[6][7] This process can be catalyzed by acidic conditions, trace amounts of water, or enzymatic activity from soluble epoxide hydrolase (sEH).[7][8] Furthermore, the polyunsaturated backbone of the molecule is vulnerable to oxidation.[9]

Maintaining the purity of 8S,9R-EpETrE is not merely a matter of procedural compliance; it is fundamental to ensuring the validity and reproducibility of experimental data. The presence of degradation products can lead to misleading results, confounding the interpretation of its biological activity. This guide provides a set of detailed protocols and best practices derived from established principles of handling sensitive lipid molecules, designed to preserve the structural integrity and purity of 8S,9R-EpETrE from receipt to experimental use.

The Chemistry of Degradation: Understanding the Vulnerabilities

To effectively protect 8S,9R-EpETrE, one must first understand its primary degradation pathways. The molecule's stability is compromised by two main chemical reactions: hydrolysis and oxidation.

  • Hydrolysis: The three-membered epoxide ring is strained and electrophilic, making it a prime target for nucleophilic attack by water. This reaction, which can be accelerated by even weakly acidic conditions, opens the ring to form a vicinal diol (8,9-DHET). This is the most common and rapid degradation pathway. In biological systems, this conversion is efficiently catalyzed by the soluble epoxide hydrolase (sEH) enzyme.[7]

  • Oxidation: The three double bonds in the carbon backbone are susceptible to peroxidation, a free-radical chain reaction initiated by oxygen.[9] This process can lead to a complex mixture of byproducts, including aldehydes and other truncated fatty acids, further compromising sample purity.

cluster_main Primary Degradation Pathway of 8S,9R-EpETrE EET 8S,9R-EpETrE (Active Compound) DHET 8,9-DHET (Hydrolyzed, Less Active) EET->DHET  Hydrolysis (H₂O, Acid, sEH) Oxidation Oxidation Products (Aldehydes, etc.) EET->Oxidation  Peroxidation (O₂, Light, Metal Ions)

Caption: Primary degradation pathways for 8S,9R-EpETrE.

Core Principles for Maintaining Purity

The following four principles are the foundation for the successful handling and storage of 8S,9R-EpETrE.

  • Minimize Temperature: Chemical reactions, including degradation, slow down significantly at lower temperatures. Ultra-low temperature storage is the most effective tool for long-term preservation.

  • Maintain an Inert Atmosphere: Oxygen is a key reactant in lipid peroxidation. Removing oxygen from the storage environment by using an inert gas is critical.[10]

  • Use High-Purity, Anhydrous Solvents: Water is the direct cause of hydrolysis. Using solvents with the lowest possible water content is mandatory. Furthermore, low-quality solvents can contain impurities that may catalyze degradation.[11]

  • Avoid Contamination: All materials that come into contact with the compound must be free of contaminants such as acids, bases, metal ions, and plasticizers, which can leach from plastics when using organic solvents.[12][13]

Detailed Protocols for Handling and Storage

These protocols provide step-by-step instructions to minimize degradation at every stage of the workflow.

Protocol: Receiving and Initial Handling

Most suppliers ship sensitive lipids like 8S,9R-EpETrE on wet or dry ice in a sealed ampoule or vial, often dissolved in a solvent like ethanol.[2]

  • Immediate Inspection: Upon receipt, visually inspect the packaging for any signs of damage or thawing.

  • Transfer to Freezer: Immediately transfer the unopened container to a -80°C freezer for long-term storage. Do not store at -20°C for more than a few weeks.[8]

  • Log Entry: Record the date of receipt, lot number, initial concentration, and storage location in a laboratory notebook.

Protocol: Preparation of Stock Solutions

If the compound is received as a solid/powder or needs to be prepared at a different concentration, this must be done with extreme care. Unsaturated lipids are not stable as powders and should be dissolved in a suitable organic solvent promptly.[13]

  • Gather Materials:

    • Unopened 8S,9R-EpETrE container.

    • High-purity, anhydrous-grade organic solvent (see Table 2). Use a freshly opened bottle or one that has been properly stored to prevent water absorption.

    • Gas-tight Hamilton syringe or calibrated micropipettes with glass or stainless steel tips. Do not use plastic pipette tips with organic solvents. [13]

    • Source of dry, inert gas (argon or high-purity nitrogen).[10]

    • Sterile, amber glass vials with Teflon-lined screw caps.

  • Equilibrate to Room Temperature: Allow the sealed container of 8S,9R-EpETrE to warm to room temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold compound.

  • Inert Gas Purge: Gently flush the vial containing the solid 8S,9R-EpETrE with a stream of inert gas for 15-30 seconds to displace air and oxygen.[14]

  • Solvent Addition: Using a gas-tight syringe, add the calculated volume of anhydrous solvent to the vial to achieve the desired stock concentration.

  • Dissolution & Mixing: Cap the vial tightly and gently vortex or swirl until the compound is fully dissolved.

  • Final Inert Gas Blanket: Before final capping for storage, flush the headspace of the vial with inert gas for another 10-15 seconds.[10]

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

  • Storage: Immediately store the stock solution at -80°C.

Storage Condition Temperature Atmosphere Container Recommended Max Duration
Long-Term (Stock Solution) -80°CInert Gas (Argon/N₂)Amber Glass, Teflon-lined Cap>1 year[8]
Short-Term (Working Aliquot) -80°CInert Gas (Argon/N₂)Amber Glass, Teflon-lined Cap1-3 months
In-Use (On Bench) On Ice (0-4°C)Capped when not in useOriginal Aliquot Vial< 4 hours
Solid (As Supplied) -80°CUnopened, SealedOriginal Supplier VialPer manufacturer (≥ 2 years)[2][15]
Table 1: Summary of Recommended Storage Conditions.
Solvent Key Characteristics Considerations & Best Practices
Ethanol (Anhydrous) Good solubility, relatively low toxicity. Often the solvent provided by suppliers.[2]Ensure use of ≥99.5% anhydrous grade. Can absorb water from the atmosphere if not handled properly.
Acetonitrile (LC-MS Grade) Aprotic, excellent for preparing samples for LC-MS analysis.[11]Use high-purity, anhydrous grade. Less polar than ethanol.
Dimethylformamide (DMF) High dissolving power for many lipids.High boiling point, can be difficult to remove. Ensure anhydrous grade.
Dimethyl Sulfoxide (DMSO) High dissolving power, common for biological assays.Can be difficult to remove and may affect some cell-based assays. Use anhydrous grade.
Table 2: Recommended Solvents for Preparing 8S,9R-EpETrE Stock Solutions.
Protocol: Aliquoting for Experimental Use

To prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contaminating the entire stock, the primary stock solution should be divided into smaller, single-use or short-term use aliquots.

  • Prepare Aliquot Vials: Label the required number of small, amber glass vials with Teflon-lined caps.

  • Pre-chill Vials: Place the empty, labeled vials in a -80°C freezer for at least one hour. This minimizes temperature fluctuations during the transfer.

  • Transfer Solution:

    • Retrieve the primary stock solution from the -80°C freezer.

    • Perform the transfer in a clean, dry environment, preferably under a gentle stream of inert gas.

    • Quickly and carefully dispense the desired volume into each pre-chilled aliquot vial.

    • Work efficiently to minimize the time the stock solution is out of the freezer.

  • Inert Gas Blanket: Flush the headspace of each newly created aliquot with inert gas before tightly sealing the cap.

  • Return to Storage: Immediately return all aliquots and the primary stock vial to the -80°C freezer.

Protocol: Purity Assessment via LC-MS/MS

Regularly assessing the purity of your stock and working solutions is a critical component of a self-validating system. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.[16][17]

Experimental Workflow
  • Retrieve Aliquot: Remove one aliquot from -80°C storage. Allow it to equilibrate to room temperature before opening.

  • Prepare Sample for Analysis:

    • In a clean glass vial, perform a serial dilution of the aliquot using a suitable LC-MS grade solvent (e.g., 90:10 acetonitrile:water) to bring the concentration into the instrument's linear range (typically low ng/mL).[16]

    • Include a stable isotope-labeled internal standard if available for accurate quantification.

    • Cap the vial and vortex gently. Transfer to an autosampler vial if necessary.

  • LC-MS/MS Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[11]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A suitable gradient to separate the parent compound from its more polar diol metabolite.

    • Mass Spectrometry: Operate in negative ion mode using Multiple Reaction Monitoring (MRM).

      • 8S,9R-EpETrE Transition: Monitor the transition from the precursor ion [M-H]⁻ (m/z 319.2) to a characteristic product ion.[5]

      • 8,9-DHET Transition: Monitor the transition for the hydrolyzed product [M-H]⁻ (m/z 337.2).

  • Data Analysis:

    • Integrate the peak areas for both 8S,9R-EpETrE and 8,9-DHET.

    • Calculate the purity as a percentage of the total integrated area: Purity (%) = [Area(EpETrE) / (Area(EpETrE) + Area(DHET))] x 100

    • A purity of ≥98% is generally considered acceptable for most applications.

cluster_workflow Purity Assessment Workflow start Retrieve Aliquot from -80°C Storage thaw Equilibrate to Room Temperature start->thaw dilute Prepare Serial Dilution (LC-MS Grade Solvent) thaw->dilute analyze LC-MS/MS Analysis (MRM Mode) dilute->analyze interpret Integrate Peaks & Calculate Purity analyze->interpret decision Purity ≥ 98%? interpret->decision pass Proceed with Experiment decision->pass Yes fail Discard Aliquot & Re-evaluate Stock decision->fail No

Caption: Workflow for the quality control and purity assessment of 8S,9R-EpETrE.

References

  • Álvarez-Sánchez, R., et al. (2013). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research, 54(7), 1947–1957. [Link]

  • Arome Science. (2026). Why Solvent Choice Matters in Metabolomics Sample Preparation. Arome Science Blog. [Link]

  • Bozza, P. T., et al. (2022). Eicosanoids in inflammation in the blood and the vessel. Frontiers in Cardiovascular Medicine, 9, 998155. [Link]

  • Burla, B., et al. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical Chemistry, 94(36), 12349–12357. [Link]

  • Kopriva, I., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 180, 117940. [Link]

  • StudySmarter. (2024). Eicosanoids: Biosynthesis & Function. StudySmarter. [Link]

  • Wikipedia. (2024). Eicosanoid. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40490656, 8S,9R-EpETrE. PubChem. [Link]

  • Bozza, P. T., et al. (2022). Eicosanoids in inflammation in the blood and the vessel. ResearchGate. [Link]

  • Wagner, K., et al. (2014). The Role of Long Chain Fatty Acids and Their Epoxide Metabolites in Nociceptive Signaling. Prostaglandins & Other Lipid Mediators, 113-115, 2–12. [Link]

  • Shaik, J. S., et al. (2012). Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards. Analytical and Bioanalytical Chemistry, 404(10), 3079–3090. [Link]

  • WEST SYSTEM. (n.d.). Epoxy Shelf Life & Proper Storage. Support. [Link]

  • Cyberlipid. (n.d.). Epoxy FA. Cyberlipid Center. [Link]

  • FEICA. (n.d.). SAFE HANDLING OF EPOXY SYSTEMS. Publication. [Link]

  • EpoxyTek. (2025). How to Store Epoxy Supply to Maximize Shelf Life. EpoxyTek Blog. [Link]

  • Zhang, L., et al. (2014). 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway. American Journal of Translational Research, 6(5), 455–465. [Link]

  • Fang, X., et al. (2001). Pathways of epoxyeicosatrienoic acid metabolism in endothelial cells. Implications for the vascular effects of soluble epoxide hydrolase inhibition. The Journal of Biological Chemistry, 276(18), 14867–14874. [Link]

  • Rubenzucker, S., et al. (2024). A Targeted, Bioinert LC–MS/MS Method for Sensitive, Comprehensive Analysis of Signaling Lipids. Analytical Chemistry. [Link]

  • McReynolds, C. B., et al. (2020). Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation. International Journal of Molecular Sciences, 21(19), 7042. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 8S,9R-EpETrE in Experimental Systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with epoxy fatty acids (EpFAs). This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions concerning the prevention of rapid hydrolysis of 8S,9R-epoxyeicosatrienoic acid (8S,9R-EpETrE) by the soluble epoxide hydrolase (sEH). Our goal is to equip you with the foundational knowledge and practical techniques required to ensure the integrity of your experiments and the reliability of your data.

Core Concepts: The EpETrE-sEH Axis

Before troubleshooting, it is critical to understand the biochemical landscape. 8S,9R-EpETrE is a bioactive lipid mediator derived from arachidonic acid via cytochrome P450 (CYP450) epoxygenases.[1][2] These molecules, known as EpETrEs or EETs, are potent signaling lipids involved in regulating vascular tone, inflammation, and nociception.[2][3][4] However, their biological activity is often transient due to rapid enzymatic degradation.

The primary enzyme responsible for this degradation is the soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene.[2][5] sEH is a bifunctional enzyme, but its C-terminal hydrolase domain is responsible for metabolizing EpETrEs.[6][7]

The Mechanism of sEH Hydrolysis

sEH catalyzes the addition of a water molecule across the epoxide ring of 8S,9R-EpETrE, converting it into its corresponding, and generally less biologically active, vicinal diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHETre).[6][8][9] This hydrolysis proceeds via an SN2-type reaction mechanism involving a cooperative catalytic triad of amino acids (Tyr382, Tyr465, and Asp334) within the enzyme's active site.[6] The loss of the epoxide moiety is critical, as this functional group is required for many of the protective effects of 8,9-EpETrE.[1]

AA Arachidonic Acid CYP CYP450 Epoxygenase AA->CYP EpETrE 8S,9R-EpETrE (Bioactive) CYP->EpETrE Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EpETrE->sEH Hydrolysis Substrate DHETre 8,9-DHETre (Less Active Diol) sEH->DHETre sEHi sEH Inhibitors (e.g., TPPU, t-AUCB) sEHi->sEH Inhibition

Caption: Metabolic pathway of 8S,9R-EpETrE formation and its subsequent hydrolysis by sEH.

Troubleshooting Guide

This section addresses common experimental failures in a question-and-answer format, providing direct solutions and the scientific rationale behind them.

Q1: My LC-MS/MS analysis shows very low or undetectable levels of 8S,9R-EpETrE shortly after adding it to my cell culture or tissue homogenate. What is the likely cause?

A1: The most probable cause is rapid enzymatic hydrolysis by endogenous sEH present in your biological matrix. sEH is widely expressed in mammalian tissues, including the liver, kidney, brain, and vascular endothelium, and can be present in cell lysates and even secreted into culture media or be present in serum supplements.[7][9]

Immediate Troubleshooting Steps:

  • Incorporate a Potent sEH Inhibitor (sEHi): Pre-incubate your cells, tissue homogenate, or media with a specific sEHi for 15-30 minutes before adding 8S,9R-EpETrE. This allows the inhibitor to bind to the active site of sEH and prevent substrate hydrolysis.

  • Work Quickly and on Ice: All sample preparation steps should be performed rapidly and at low temperatures (0-4°C) to minimize all enzymatic activity.[10][11]

  • Validate Your Matrix: Run a control experiment where you spike a known concentration of 8S,9R-EpETrE into your matrix (e.g., cell-free media vs. media with cells) with and without an sEHi. This will confirm if sEH activity is the source of the degradation.

Q2: I've added a recommended sEH inhibitor, but I'm still observing significant degradation of 8S,9R-EpETrE. Why isn't the inhibitor working?

A2: This issue can stem from several factors related to inhibitor potency, concentration, stability, or the presence of alternative metabolic pathways.

Troubleshooting Steps:

  • Verify Inhibitor Concentration and Potency: Ensure you are using the inhibitor at a concentration well above its IC₅₀ for the target sEH (human, mouse, rat sEH can have different sensitivities). Check the supplier's certificate of analysis and the primary literature for effective concentrations. See Table 1 for examples.

  • Assess Inhibitor Solubility and Stability: Many potent sEHis are highly lipophilic and may precipitate in aqueous buffers or bind non-specifically to plasticware or albumin in the media. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO, Ethanol) and ensure the final solvent concentration in your experiment is low (<0.1%) and non-toxic.

  • Consider Alternative Metabolic Pathways: While sEH is the primary route of hydrolysis, EpETrEs can also be metabolized by other enzymes, such as cyclooxygenases (COX-1 and COX-2), leading to the formation of hydroxy-epoxy metabolites (EHETs).[12][13] If you suspect this, consider co-incubating with a broad-spectrum COX inhibitor like indomethacin in addition to the sEHi.[10]

  • Perform an sEH Activity Assay: To definitively confirm that your inhibitor is active under your experimental conditions, perform a functional assay. See Protocol 1 for a standard method using a fluorogenic substrate.

Table 1: Common Soluble Epoxide Hydrolase Inhibitors

InhibitorChemical ClassTypical In Vitro IC₅₀ (human sEH)SolubilityKey Considerations
TPPU Urea0.4 - 2 nMPoor in water; Soluble in Ethanol, DMSOHighly potent and widely used. Potential off-target effects on p38 kinase have been noted.[7]
t-AUCB Urea1 - 5 nMPoor in water; Soluble in Ethanol, DMSOPotent inhibitor used extensively in in vivo and in vitro studies.[3][7]
AUDA Carboxylic Acid20 - 70 nMBetter aqueous solubility at neutral pHOften used in studies where water solubility is a concern.
DCU Urea~1 µMPoor in waterAn early, less potent inhibitor; useful as a reference compound.[7]

Q3: My sample handling involves collection of plasma or tissue for later analysis. How can I prevent ex vivo hydrolysis of 8S,9R-EpETrE during collection and storage?

A3: Preventing ex vivo artifact formation is critical for accurate quantification of endogenous or exogenously applied EpETrEs. A multi-pronged inhibitor approach during sample collection is the gold standard.

cluster_collection 1. Sample Collection cluster_processing 2. Immediate Processing cluster_extraction 3. Extraction cluster_analysis 4. Analysis & Storage Collection Collect Blood/Tissue into pre-chilled tubes containing inhibitor cocktail Processing Process immediately on ice. Homogenize/Centrifuge at 4°C to isolate matrix. Collection->Processing Extraction Add internal standards. Perform Solid Phase Extraction (SPE). Processing->Extraction Analysis Analyze immediately via LC-MS/MS or flash-freeze extract at -80°C. Extraction->Analysis

Caption: Recommended workflow for sample handling to preserve EpETrE integrity.

Recommended "Stop Solution" Cocktail for Sample Collection: Immediately mix blood or tissue homogenate with a pre-chilled solution containing:

  • sEH Inhibitor: e.g., 10 µM TPPU or t-AUCB to block EpETrE hydrolysis.

  • Antioxidant: e.g., 0.2 mg/mL Butylated Hydroxytoluene (BHT) to prevent non-enzymatic lipid peroxidation.[10][14]

  • COX Inhibitor: e.g., 10 µM Indomethacin to prevent ex vivo prostaglandin synthesis and potential EpETrE co-metabolism.[10]

  • Protease Inhibitors: A standard cocktail to prevent general sample degradation.

Store all samples at -80°C and minimize freeze-thaw cycles, as some eicosanoids show significant loss after multiple cycles.[14] See Protocol 2 for a detailed sample preparation workflow.

Experimental Protocols

Protocol 1: In Vitro sEH Inhibition Assay

This protocol validates the activity of your sEH inhibitor using a commercially available, fluorogenic substrate, cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC). Hydrolysis by sEH releases a fluorescent product.

Materials:

  • Recombinant sEH (human, mouse, or rat)

  • sEH Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA

  • CMNPC substrate

  • sEH inhibitor (sEHi) stock solution

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

  • Prepare serial dilutions of your sEHi in sEH Assay Buffer directly in the microplate wells. Include a "no inhibitor" control (buffer only) and a "no enzyme" background control.

  • Add recombinant sEH to all wells except the "no enzyme" control. The final enzyme concentration should be chosen to yield a robust signal within the linear range of the assay (typically 1-5 nM).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the CMNPC substrate to all wells (final concentration typically 5 µM).

  • Immediately place the plate in the reader and monitor the increase in fluorescence over time (e.g., every 60 seconds for 30-40 minutes) at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine inhibitor potency by plotting the percent inhibition [(Ratecontrol - Rateinhibitor) / Ratecontrol] x 100 against the log of the inhibitor concentration and fitting to a dose-response curve to calculate the IC₅₀.[15]

Protocol 2: Sample Preparation for EpETrE and DHETre Analysis

This protocol details the steps for extracting EpETrEs and DHETres from a biological matrix (e.g., plasma, cell lysate) for LC-MS/MS analysis.

Materials:

  • Sample collected using the "Stop Solution" described in Q3.

  • Deuterated internal standards (e.g., 8,9-EET-d11, 8,9-DHETre-d11)

  • Methanol (LC-MS grade), acidified with 0.1% acetic acid or formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Solvents for SPE: Methanol, Acetonitrile, Ethyl Acetate, Hexane, Water (all LC-MS grade)

Procedure:

  • Thaw the sample on ice.

  • Spike the sample with a known amount of the deuterated internal standard mixture. This is crucial for correcting for extraction losses and matrix effects.[14]

  • Precipitate proteins by adding 3-4 volumes of ice-cold, acidified methanol. Vortex vigorously and centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube. Dilute with acidified water to reduce the organic solvent concentration to <5% before loading onto the SPE cartridge.

  • Solid Phase Extraction:

    • Condition the SPE cartridge sequentially with methanol and then acidified water.

    • Load the diluted supernatant onto the cartridge.

    • Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar interferences.

    • Elute the lipids using a non-polar solvent like ethyl acetate or acetonitrile/methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume of the initial mobile phase for your LC-MS/MS method (e.g., 50:50 Methanol:Water).

  • Analyze immediately or store at -80°C.

Frequently Asked Questions (FAQs)

Q: Besides urea-based compounds, what other classes of sEH inhibitors exist? A: Significant research has led to the development of various chemical scaffolds for sEH inhibition. Beyond ureas and amides, these include benzimidazoles, piperidines, and natural products. Some newer strategies focus on dual-target inhibitors, such as compounds that inhibit both sEH and 5-lipoxygenase (5-LO) to provide a broader anti-inflammatory effect.[6]

Q: How stable is 8S,9R-EpETrE in common laboratory solvents and buffers? A: EpETrEs are susceptible to acid-catalyzed cleavage of the epoxide ring.[16] Therefore, prolonged storage in acidic conditions (pH < 6) should be avoided. They are relatively stable in aprotic organic solvents like ethanol, acetonitrile, or ethyl acetate when stored at -20°C or -80°C. In aqueous buffers, stability is temperature and pH-dependent. For experiments, prepare fresh dilutions in a neutral or slightly basic buffer (pH 7.0-7.8) immediately before use.

Q: Can I use genetic tools like siRNA or CRISPR to inhibit sEH activity? A: Yes, genetic knockdown or knockout of the EPHX2 gene is a powerful and highly specific method to reduce or eliminate sEH expression and activity.[7][17] This approach is excellent for validating the role of sEH in a specific cell type or animal model and serves as a complementary strategy to pharmacological inhibition. It avoids potential off-target effects of chemical inhibitors.

Q: Are there any safety concerns when handling EpETrEs or their inhibitors? A: Standard laboratory safety procedures (gloves, lab coat, safety glasses) should be followed. While EpETrEs are endogenous molecules, concentrated solutions should be handled with care. Some epoxide-containing compounds can be reactive.[16] sEH inhibitors are pharmacologically active molecules; consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.

References

  • Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. (2020). MDPI. [Link]

  • 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier. (2009). PMC. [Link]

  • Mechanism of Protection by Soluble Epoxide Hydrolase Inhibition in Type 2 Diabetic Stroke. (2014). PLOS ONE. [Link]

  • Epoxide hydrolase 2. Wikipedia. [Link]

  • Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. (2022). Taylor & Francis Online. [Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. (2020). PMC. [Link]

  • Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. (2013). PMC. [Link]

  • Soluble epoxide hydrolase: Gene structure, expression and deletion. (2013). PMC. [Link]

  • Stability and analysis of eicosanoids and docosanoids in tissue culture media. (2011). PubMed. [Link]

  • Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches. (2024). Frontiers in Pharmacology. [Link]

  • Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation. (2021). PMC. [Link]

  • Synthesis of Cyclooxygenase Metabolites of 8,9-Epoxyeicosatrienoic Acid (EET): 11- and 15-Hydroxy-8,9-EET. (2017). PMC. [Link]

  • Soluble epoxide hydrolase limits mechanical hyperalgesia during inflammation. (2011). PMC. [Link]

  • (±)8(9)-EET. Cambridge Bioscience. [Link]

  • Soluble epoxide hydrolase regulates hydrolysis of vasoactive epoxyeicosatrienoic acids. (2000). PubMed. [Link]

  • The Metabolism of Epoxyeicosatrienoic Acids by Soluble Epoxide Hydrolase Is Protective against the Development of Vascular Calcification. (2021). PMC. [Link]

  • 8,9-Epoxyeicosatrienoic acid protects the glomerular filtration barrier. (2009). Elsevier. [Link]

  • Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis. (2023). MDPI. [Link]

  • Epoxide Hydrolase Inhibitors for the Treatment of Alzheimer's Disease and Other Neurological Disorders: A Comprehensive Review. (2025). MDPI. [Link]

  • Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms. (2023). eScholarship.org. [Link]

  • Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry. (2022). PMC. [Link]

  • Three different methods of inhibiting lipolysis in human chyme in vitro: efficiency and effect on phase distribution of lipids. (1990). PubMed. [Link]

  • Deuterated Arachidonic Acids Library for Regulation of Inflammation and Controlled Synthesis of Eicosanoids: An In Vitro Study. (2018). MDPI. [Link]

  • Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduce Endoplasmic Reticulum Stress and Inflammatory Pain. (2021). eScholarship.org. [Link]

  • In vitro toxicity studies of epoxyoleic acid and diepoxylinoleic acid. (2016). ResearchGate. [Link]

Sources

troubleshooting low ionization efficiency of 8S,9R-EpETrE in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EET-89-ION-OPT Subject: Troubleshooting Low Ionization Efficiency of 8S,9R-EpETrE in LC-MS/MS Assigned Specialist: Senior Application Scientist, Lipidomics Division

Executive Summary

You are experiencing low sensitivity or "disappearing peaks" for 8(S),9(R)-Epoxyeicosatrienoic acid (8,9-EET) . This is a common challenge due to three converging factors:

  • Chemical Instability: The epoxide ring is acid-labile and hydrolyzes rapidly in standard acidic mobile phases.

  • Ionization Physics: As a fatty acid, it relies on deprotonation ([M-H]⁻), which is suppressed by high organic acid content.

  • Fragmentation Efficiency: Native EETs often fragment poorly or non-specifically in collision-induced dissociation (CID).

This guide provides a root-cause analysis and validated protocols to restore signal integrity.

Part 1: Diagnostic Workflow

Before altering your method, use this logic flow to identify the specific bottleneck in your current setup.

TroubleshootingFlow Start ISSUE: Low/No Signal for 8,9-EET CheckMode 1. Check Ionization Mode Start->CheckMode PosMode Positive Mode (+) CheckMode->PosMode Current Setting NegMode Negative Mode (-) CheckMode->NegMode Current Setting CheckMP 2. Check Mobile Phase pH Acidic Acidic (Formic/Acetic > 0.01%) CheckMP->Acidic pH < 5 Neutral Neutral (Ammonium Acetate) CheckMP->Neutral pH ~ 7 CheckTrans 3. Check MRM Transitions WrongTrans Generic Loss (m/z 319 -> 275) CheckTrans->WrongTrans SpecificTrans Specific Cleavage (m/z 319 -> 155) CheckTrans->SpecificTrans Action1 STOP: Switch to Negative Mode (Carboxylic acids do not protonate well) PosMode->Action1 NegMode->CheckMP Action2 CRITICAL: Epoxide Hydrolysis Risk Signal lost to DHET formation Acidic->Action2 Neutral->CheckTrans Action3 Optimization: Use Charge Reversal (AMPP Derivatization) SpecificTrans->Action3 Signal still low?

Figure 1: Troubleshooting Logic Flow. A systematic approach to isolating ionization vs. stability issues.

Part 2: Critical Troubleshooting FAQs

Q1: Why does my 8,9-EET peak disappear or split during the run?

Diagnosis: Epoxide Hydrolysis (The "Acid Trap") The 8,9-epoxide ring is highly strained and susceptible to acid-catalyzed hydrolysis. If you are using standard proteomics or metabolomics mobile phases (e.g., 0.1% Formic Acid), you are actively degrading your analyte into 8,9-DHET (Dihydroxyeicosatrienoic acid) inside the column.

  • Mechanism: The proton (H⁺) attacks the epoxide oxygen, opening the ring and adding water.

  • Result: Your mass spectrometer looks for m/z 319 (EET), but the molecule has become m/z 337 (DHET).

DegradationPathway EET 8,9-EET (m/z 319.2) Intermediate Protonated Epoxide (Unstable) EET->Intermediate + H+ H_Ion H+ (Acidic Mobile Phase) DHET 8,9-DHET (m/z 337.2) Intermediate->DHET + H2O (Hydrolysis)

Figure 2: Acid-Catalyzed Degradation. Visualizing why acidic mobile phases eliminate the 8,9-EET signal.

Corrective Action:

  • Remove strong acids. Use 0.01% Acetic Acid (maximum) or ideally 10mM Ammonium Acetate (pH ~7.0).

  • Ammonium acetate provides the ionic strength needed for ESI without the aggressive protons that degrade the epoxide.

Q2: I am using Negative Mode, but the signal is still weak. Why?

Diagnosis: Solvation and Desolvation Efficiency While Acetonitrile (ACN) is excellent for peak shape, Methanol (MeOH) often provides superior ionization for fatty acids in negative mode. Methanol is a protic solvent that solvates the carboxylate anion better than aprotic ACN, leading to a more stable electrospray plume for lipids.

Corrective Action:

  • Switch your organic phase (Mobile Phase B) to Methanol .

  • Ensure your source temperature is optimized (typically 300°C–350°C) to aid desolvation of the heavier methanol droplets.

Q3: What are the correct MRM transitions?

Using generic fatty acid transitions (like loss of CO₂, m/z 44) often results in high background noise. 8,9-EET has a specific cleavage point at the epoxide ring.[1]

Precursor Ion (m/z)Product Ion (m/z)TypeSpecificity
319.2 [M-H]⁻155.1 Quantifier High (Epoxide cleavage)
319.2 [M-H]⁻127.1QualifierMedium
319.2 [M-H]⁻275.2QualifierLow (Loss of CO₂)

Note: The 319 -> 155 transition is specific to the 8,9-regioisomer cleavage.

Part 3: Advanced Solution – Charge Reversal Derivatization

If native detection (ng/mL range) is insufficient for your biological samples (often pg/mL), you must switch to Derivatization .

The AMPP Method (Charge Reversal) Native fatty acids ionize poorly because they must lose a proton. By coupling the carboxylic acid to AMPP (N-(4-aminomethylphenyl)pyridinium) , you convert the analyte into a permanently charged cation .

  • Benefit: Switches detection to Positive Mode .

  • Gain: 10–20x increase in signal-to-noise ratio.[2][3]

  • Shift: Mass shifts from 319 (anion) to ~485 (cation).

AMPP Protocol Summary:

  • Dry down lipid extract.

  • Add Reagents: Add AMPP (in acetonitrile) + EDCI (coupling agent).

  • Incubate: 60°C for 30 minutes.

  • Analyze: Inject in Positive Mode ESI .

Part 4: Validated Experimental Protocol (Native)

Use this "Gold Standard" method for stabilizing and detecting underivatized 8S,9R-EpETrE.

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 (e.g., BEH C18), 2.1 x 100mm, 1.7µmStandard reverse phase retention.
Mobile Phase A Water + 10mM Ammonium Acetate Neutral pH prevents epoxide hydrolysis.
Mobile Phase B Acetonitrile/Methanol (50:50) Balance of peak shape (ACN) and ionization (MeOH).
Flow Rate 0.3 - 0.4 mL/minOptimal for ESI desolvation.
Ionization ESI Negative (-) Required for carboxylate group.[4]
Capillary Voltage 2.5 - 3.0 kVLower voltage reduces discharge in negative mode.
Source Temp 350°CEnsures complete desolvation.
Gradient Profile
  • 0-1 min: 10% B (Desalt)

  • 1-8 min: 10% -> 95% B (Elution of EETs usually ~6-7 min)

  • 8-10 min: 95% B (Wash)

  • 10-12 min: 10% B (Re-equilibration)

References

  • Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry. Source: National Institutes of Health (NIH) Context: Defines the specific MRM transitions (319->155) and chiral separation conditions.

  • Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization. Source: National Institutes of Health (NIH) Context: Validates the AMPP derivatization method for 10-20x sensitivity gain.

  • Monolayer autoxidation of arachidonic acid to epoxyeicosatrienoic acids. Source: Journal of Lipid Research Context: Discusses the stability of EETs and their degradation products (DHETs) in various conditions.

  • Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography? Source: Pharma Growth Hub Context: Technical comparison of solvent properties affecting ionization and peak shape.[5]

Sources

Technical Support Center: Minimizing Degradation of 8,9-EpETrE During Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust analysis of 8,9-epoxyeicosatrienoic acid (8,9-EpETrE). As a critical lipid mediator derived from arachidonic acid, 8,9-EpETrE plays a significant role in cellular signaling, inflammation, and cardiovascular regulation.[1][2] However, its chemical structure—featuring a strained epoxide ring and three double bonds—renders it exceptionally vulnerable to degradation during sample collection, extraction, and storage.[1]

This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven strategies to minimize the oxidative and hydrolytic degradation of 8,9-EpETrE. By understanding the mechanisms of degradation and implementing the rigorous protocols outlined below, you can ensure the integrity of your samples and the accuracy of your analytical data.

Section I: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding 8,9-EpETrE stability.

Q1: What makes 8,9-EpETrE so unstable during sample preparation? A1: The instability of 8,9-EpETrE stems from two primary structural features. First, the three double bonds in its carbon chain are susceptible to lipid peroxidation, a free-radical chain reaction that can cleave the molecule or add oxygen-containing functional groups.[3][4] Second, the epoxide ring is highly strained and can be readily opened through hydrolysis to form the less active vicinal diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).[1][5] This hydrolysis can be catalyzed by acids, heat, or the enzyme soluble epoxide hydrolase (sEH), which may remain active in improperly handled samples.[2][5][6]

Q2: What are the primary degradation products I should be aware of? A2: The two main degradation products are 8,9-dihydroxyeicosatrienoic acid (8,9-DHET) from epoxide hydrolysis and a variety of oxidized products from lipid peroxidation, including hydroperoxides, ketones, and aldehydes.[7][8] The conversion to 8,9-DHET is a major concern as it is also a natural metabolic product, and its artificial formation during sample prep can confound biological interpretation.[2][9]

Q3: What is the most critical first step to prevent 8,9-EpETrE degradation? A3: The most critical step is to immediately halt enzymatic activity and prevent autoxidation at the moment of sample collection. This is achieved by collecting the sample directly into a pre-chilled tube containing a cocktail of antioxidants and enzyme inhibitors, and immediately placing it on ice.[10][11][12] This rapid quenching minimizes the ex vivo formation of degradation products and other eicosanoids that can interfere with your analysis.[10][11]

Q4: What is the correct temperature for storing my biological samples and final extracts? A4: For long-term stability, both the initial biological samples and the final, purified extracts should be stored at -80°C.[11] Storage at -20°C is insufficient to completely halt lipid oxidation and may lead to significant degradation over time.[11][13] Once extracted, the sample should be stored in an organic solvent under an inert atmosphere (e.g., argon or nitrogen) in the dark at -80°C.

Section II: Visualizing the Degradation Pathways

Understanding the chemical transformations that 8,9-EpETrE can undergo is fundamental to preventing them. The diagram below illustrates the primary routes of degradation.

cluster_0 Degradation Pathways of 8,9-EpETrE AA Arachidonic Acid EET 8S,9R-EpETrE (Target Analyte) AA->EET CYP450 Epoxygenase DHET 8,9-DHET (Hydrolytic Degradation) EET->DHET Hydrolysis (sEH, Acid, Heat) OX Oxidized Products (Peroxidation) EET->OX Oxidative Stress (O₂, Free Radicals)

Caption: Key formation and degradation pathways of 8,9-EpETrE.

Section III: Troubleshooting Guide

Directly address specific issues encountered during your experiments with this troubleshooting table.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Low or No Recovery of 8,9-EpETrE 1. Oxidative Degradation: Insufficient antioxidant protection; use of non-purged solvents; prolonged exposure to air.[12] 2. Hydrolytic Degradation: Sample pH became too acidic during extraction; excessive processing time in aqueous solutions.[11][14] 3. Poor SPE Recovery: Improper conditioning of the SPE cartridge; sample loading flow rate too high; wash solvent is too strong, eluting the analyte prematurely.[11]1. Increase the concentration of BHT/BHA in the antioxidant cocktail. Purge all solvents with argon or nitrogen. Minimize sample handling time. 2. Carefully monitor and adjust sample pH before SPE loading. Analyze a sample aliquot for 8,9-DHET to confirm hydrolysis. 3. Re-optimize the SPE protocol. Ensure the C18 sorbent is fully wetted with methanol then equilibrated with acidified water. Reduce loading flow rate to <1 mL/min. Use a weaker wash solvent (e.g., 5% methanol in water).
High Variability Between Replicates 1. Inconsistent Sample Handling: Variations in time from collection to quenching; inconsistent temperatures during processing.[11] 2. Inconsistent Ex Vivo Formation: Inconsistent addition of enzyme inhibitors, leading to variable eicosanoid synthesis after collection.[10] 3. SPE Cartridge Inconsistency: Cartridges drying out between steps; variable flow rates if done manually.1. Standardize the entire workflow with precise timing for each step. Use an ice bath for all sample processing stages. 2. Prepare a master mix of inhibitors and antioxidants to add to each sample tube before collection to ensure uniform quenching. 3. Use a vacuum manifold for consistent flow rates across all samples. Never let the sorbent bed go dry after the conditioning step until the final elution.
Unexpectedly High Levels of 8,9-DHET 1. Physiological Metabolism: High levels may be biologically relevant to the experimental model.[2] 2. Artificial Hydrolysis: Sample acidification was too aggressive (pH << 3) or maintained for too long. The sample may have been inadvertently heated.[6] 3. Ex Vivo sEH Activity: Failure to adequately inhibit soluble epoxide hydrolase activity post-collection.1. Compare with baseline or control groups to determine if the levels are physiologically significant. 2. Buffer the sample to a pH of ~3.5-4.0 just before SPE. Avoid any heating steps and ensure all processing is on ice. 3. Include an sEH inhibitor in the initial collection cocktail if post-collection enzymatic hydrolysis is suspected.
Section IV: Best Practices & Optimized Protocol

This section provides a detailed, self-validating protocol designed to maximize the stability and recovery of 8,9-EpETrE. The causality behind each critical step is explained to empower you to adapt and troubleshoot effectively.

4.1 Guiding Principles: Quench, Protect, Extract, Store

Our methodology is built on four pillars:

  • Quench: Immediately stop all enzymatic activity upon sample collection.

  • Protect: Shield the analyte from oxygen and free radicals at every step.

  • Extract: Efficiently isolate the analyte from interfering matrix components using an optimized SPE protocol.

  • Store: Maintain the purified analyte in a state that prevents degradation until analysis.

4.2 Recommended Materials & Reagents
  • Solvents: HPLC-grade or better (Methanol, Acetonitrile, Hexane, Ethyl Acetate, Water). Purge with inert gas before use.

  • Antioxidants/Inhibitors: Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Indomethacin, Triphenylphosphine (TPP).

  • SPE Cartridges: C18 (Octadecyl) Solid Phase Extraction cartridges.

  • Internal Standard: Deuterated 8,9-EpETrE (d11-8,9-EpETrE) for accurate quantification.

Table 1: Recommended Antioxidant & Inhibitor Cocktail

ComponentFinal ConcentrationRationale
BHT/BHA 0.05 - 0.1% (w/v)Potent chain-breaking antioxidants that scavenge peroxyl radicals, preventing lipid peroxidation.[12][15]
Indomethacin 10 µMInhibits cyclooxygenase (COX) enzymes, preventing the ex vivo synthesis of prostaglandins and thromboxanes from arachidonic acid.[10][11]
Triphenylphosphine (TPP) 1 mMA reducing agent that converts hydroperoxides (primary oxidation products) to stable alcohols, preventing their conversion to reactive secondary products.
4.3 Step-by-Step Optimized Sample Preparation Protocol

Step 1: Sample Collection (The Quench & Protect Step) 1.1. Pre-chill collection tubes (e.g., polypropylene) on ice. 1.2. To each tube, add the Antioxidant & Inhibitor Cocktail (Table 1) and the deuterated internal standard. 1.3. Collect the biological sample (e.g., plasma, tissue homogenate) directly into the prepared tube. 1.4. Immediately cap, vortex gently for 5 seconds, and place back on ice. If processing is not immediate, flash-freeze in liquid nitrogen and store at -80°C.

  • Rationale: This is the most critical stage. Immediate cooling slows all chemical reactions, while the pre-loaded cocktail instantly neutralizes enzymatic and oxidative threats the moment the sample is collected.[10][11][12]

Step 2: Protein Precipitation & Lipid Extraction (For Plasma/Serum) 2.1. Add 3 volumes of ice-cold acetonitrile to the 1 volume of plasma. 2.2. Vortex vigorously for 30 seconds to precipitate proteins. 2.3. Centrifuge at 4°C for 10 minutes at >10,000 x g. 2.4. Carefully transfer the supernatant to a new clean tube.

  • Rationale: Protein precipitation removes the bulk of interfering macromolecules.[10] Acetonitrile is effective and compatible with subsequent SPE steps.

Step 3: Solid-Phase Extraction (SPE) (The Extract Step) 3.1. Condition: Pass 1-2 column volumes of methanol through the C18 SPE cartridge. Do not let it dry. 3.2. Equilibrate: Pass 1-2 column volumes of acidified deionized water (pH 3.5-4.0) through the cartridge. Do not let it dry.

  • Rationale: Conditioning wets the C18 chains, allowing them to interact with the analyte. Equilibration prepares the column with the correct pH to ensure the carboxyl group of 8,9-EpETrE is protonated, which is essential for its retention on the nonpolar C18 sorbent.[11] 3.3. Load: Load the supernatant from Step 2.4 onto the cartridge at a slow, steady flow rate (~1 mL/min). 3.4. Wash: Wash the cartridge with 1-2 column volumes of a weak solvent (e.g., 5-10% methanol in acidified water) to remove polar impurities.
  • Rationale: This wash step removes salts and other hydrophilic contaminants without eluting the target analyte, leading to a cleaner final sample.[11] 3.5. Dry: Dry the cartridge under vacuum or nitrogen for 5-10 minutes to remove all aqueous solvent.
  • Rationale: Residual water can interfere with the elution efficiency of the nonpolar organic solvent in the next step.

Step 4: Elution and Final Preparation 4.1. Elute: Elute the 8,9-EpETrE from the cartridge using 1-2 column volumes of a nonpolar solvent like ethyl acetate or methyl formate. Collect the eluate in a clean glass tube. 4.2. Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen. Avoid overheating. 4.3. Reconstitute: Reconstitute the dried lipid film in a small, precise volume of the mobile phase (e.g., 50-100 µL of methanol/water) for LC-MS/MS analysis.

  • Rationale: Reconstitution in the mobile phase ensures compatibility with the analytical system and accurate injection.
4.4 Sample Preparation Workflow Diagram

The following diagram provides a high-level overview of the entire workflow, emphasizing the critical control points.

cluster_1 Optimized Sample Preparation Workflow A 1. Sample Collection (Into pre-chilled tube with Antioxidant Cocktail) B 2. Protein Precipitation (Ice-cold Acetonitrile) A->B G Store at -80°C (If needed) A->G C 3. Solid-Phase Extraction (SPE) B->C D 4. Elution & Evaporation (Under Nitrogen) C->D E 5. Reconstitution (In Mobile Phase) D->E F 6. Analysis (LC-MS/MS) E->F E->G

Caption: Workflow highlighting critical steps for 8,9-EpETrE stability.

Section V: References
  • Shantha, N. C., & Decker, E. A. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Antioxidants, 10(10), 1587. [Link]

  • Eicosanoid. Wikipedia. [Link]

  • Eicosanoids: Biosynthesis & Function. (2024). StudySmarter. [Link]

  • Sharma, B. K., Doll, K. M., & Erhan, S. Z. (2007). Oxidation, friction reducing, and low temperature properties of epoxy fatty acid methyl esters. Green Chemistry, 9(5), 469-475. [Link]

  • Xia, W., & Budge, S. M. (2018). Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils. Journal of Chromatography A, 1539, 36-44. [Link]

  • Shahidi, F., & Zhong, Y. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Antioxidants, 10(10), 1587. [Link]

  • Michael, A. F., et al. (2017). Epoxyeicosatrienoic acid (EET)-stimulated angiogenesis is mediated by epoxy hydroxyeicosatrienoic acids (EHETs) formed from COX-2. Journal of Lipid Research, 58(7), 1396-1407. [Link]

  • Brühl, L. (2012). Epoxy Fatty Acids in Fats and Oils and their Formation during Heating. Open Agrar. [Link]

  • Analysis of fatty acid epoxidation by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry. (2025). ResearchGate. [Link]

  • Wagner, K., et al. (2014). The Role of Long Chain Fatty Acids and Their Epoxide Metabolites in Nociceptive Signaling. Prostaglandins & Other Lipid Mediators, 113-115, 2-12. [Link]

  • Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism. MetwareBio. [Link]

  • Sodhi, K., et al. (2014). 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier. Prostaglandins & Other Lipid Mediators, 113-115, 23-33. [Link]

  • Chawla, A. S., et al. (2017). Plasma epoxyeicosatrienoic acids and dihydroxyeicosatrieonic acids, insulin, glucose and risk of diabetes: The strong heart study. Journal of Clinical Lipidology, 11(3), 748-755. [Link]

  • Kushal, A., et al. (2013). Quantification of eicosanoids and their metabolites in biological matrices: a review. Bioanalysis, 5(19), 2411-2432. [Link]

  • Protective Effects of Natural Lipophilic Antioxidants on UV-Induced Lipid Oxidation in Liposomes and Their Enhancement. (2025). MDPI. [Link]

  • Tam, V. C., et al. (2017). Eicosanoid Storm in Infection and Inflammation. The Journal of Immunology, 199(6), 1939-1947. [Link]

  • Dobarganes, C., & Velasco, J. (2019). Formation of Epoxy-, Keto- and Hydroxy-Fatty Acids. AOCS. [Link]

  • Techniques for the Analysis of Minor Lipid Oxidation Products Derived from Triacylglycerols: Epoxides, Alcohols, and Ketones. (2015). Comprehensive Reviews in Food Science and Food Safety, 14(5), 593-605. [Link]

  • Analysis of the Efficiency of Antioxidants in Inhibiting Lipid Oxidation in Terms of Characteristic Kinetic Parameters. (2024). MDPI. [Link]

  • 8,9 EET is metabolized by sEH to form 8,9-DHET and COX-2 to form... (2017). ResearchGate. [Link]

  • Wu, J., et al. (2008). Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles. The Journal of Organic Chemistry, 73(5), 2027-2030. [Link]

  • Analysis of Antioxidant Lipids in Five Species of Dietary Seaweeds by Liquid Chromatography/Mass Spectrometry. (2022). MDPI. [Link]

  • Wetzka, B., et al. (1994). Eicosanoid production by frozen tissue in vitro is markedly changed. Prostaglandins, Leukotrienes and Essential Fatty Acids, 50(6), 303-304. [Link]

  • Ch15 : epoxide to 1,2-diols. University of Calgary. [Link]

  • Ostermann, A. I., et al. (2014). Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS. Analytical and Bioanalytical Chemistry, 406(3), 779-791. [Link]

  • Methods for extraction and purification of components of biological samples. Google Patents.

  • 18.6: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. [Link]

  • 9.14 Reactions of Epoxides: Ring-Opening. The Pennsylvania State University. [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening. (2023). OpenStax. [Link]

  • Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS. [Link]

    • ANALYTICAL METHODS. ATSDR. [Link]

  • Solvent extraction of epoxidized oils. Google Patents.

  • Saracino, M. A., & Roda, A. (2011). Sample Treatment Based on Extraction Techniques in Biological Matrices. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 891-901. [Link]

  • 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway. (2016). American Journal of Physiology-Cell Physiology, 310(11), C946-C957. [Link]

  • Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight. (2025). MDPI. [Link]

  • The Evolution of DNA Extraction Methods. (2020). International Journal of Molecular Sciences, 21(6), 1956. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. [Link]

Sources

Technical Support Center: Resolving Solubility Challenges of 8,9-EpETrE in High-Concentration Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 8,9-Epoxyeicosatrienoic Acid (8,9-EpETrE). This document provides in-depth troubleshooting advice and detailed protocols to overcome the significant solubility challenges associated with this lipophilic signaling molecule, particularly when working at the high concentrations required for robust in vitro and pre-clinical assays.

Introduction: The Challenge of 8,9-EpETrE Formulation

8,9-EpETrE is a cytochrome P450-derived metabolite of arachidonic acid with potent biological activities, including vasodilation and anti-inflammatory effects.[1][2][3] Like other eicosanoids, its long hydrocarbon tail and carboxylic acid head group give it a highly lipophilic character, resulting in poor aqueous solubility.[4] This property presents a major hurdle for experimental design, as achieving sufficiently high and biologically available concentrations in aqueous buffers and cell culture media without inducing precipitation or using cytotoxic solvents is non-trivial. This guide is designed to provide both the theoretical understanding and the practical protocols to successfully navigate these challenges.

Section 1: Understanding the Molecule - Physicochemical Properties

A foundational understanding of 8,9-EpETrE's properties is critical for troubleshooting. The molecule's high lipophilicity (LogP > 5) and very low predicted water solubility are the primary drivers of the formulation challenges.[4][5]

PropertyValueSource
Molecular Formula C₂₀H₃₂O₃[6]
Molecular Weight 320.5 g/mol [6]
Predicted pKa ~4.4[4][7]
Solubility in Ethanol ≥50 mg/mL[6][8]
Solubility in DMSO ≥50 mg/mL[6][8]
Solubility in PBS (pH 7.2) ~1 mg/mL[6][8][9]
Predicted Water Solubility 0.00032 g/L[4]
Stability Stable for ≥2 years at -20°C in ethanol.[6][9] Rapidly metabolized in cells by soluble epoxide hydrolase (sEH) to less active 8,9-DiHETrE.[10][11]
Section 2: Frequently Asked Questions (FAQs)

Q1: I'm seeing precipitation when I dilute my ethanol/DMSO stock of 8,9-EpETrE into my aqueous assay buffer. What's happening and how do I fix it?

This is a classic phenomenon known as "solvent shock" or "precipitation upon dilution."[12] 8,9-EpETrE is highly soluble in your organic stock solvent but crashes out of solution when the stock is diluted into the aqueous buffer where its solubility is exceedingly low. The organic solvent disperses rapidly, leaving the lipid molecules to agglomerate and precipitate.[12]

Immediate Mitigation Steps:

  • Reduce the Final Concentration: The most straightforward solution is to work at a lower final concentration that is below the aqueous solubility limit.[13]

  • Modify Dilution Technique: Instead of pipetting the stock directly into the bulk buffer, add the stock solution dropwise to the vortexing buffer. This rapid mixing can create a transient, dispersed suspension, but it may not be stable long-term.

  • Pre-warm the Buffer: Warming the aqueous buffer to 37°C can slightly increase solubility and slow the rate of precipitation.[12]

For a stable, high-concentration solution, you must use a carrier molecule. See the protocols in Section 3.

Q2: What is the maximum reliable concentration of 8,9-EpETrE I can achieve in a typical cell culture medium?

Without a dedicated carrier, achieving a stable concentration significantly above 1-10 µM in serum-free or low-serum media is very difficult and often not reproducible. While the presence of serum in complete media provides some carrier capacity via albumin, relying on this is inconsistent. For high-concentration assays (>10-50 µM), it is essential to prepare a complex with a dedicated carrier like fatty-acid-free Bovine Serum Albumin (BSA) or cyclodextrins.[13][14]

Q3: How do I prepare a high-concentration, bioavailable solution of 8,9-EpETrE for cell-based assays without using cytotoxic levels of organic solvents?

The most effective and physiologically relevant method is to complex the 8,9-EpETrE with fatty-acid-free BSA.[14] Albumin is the natural transporter for fatty acids and other lipids in plasma, and it effectively shields the hydrophobic lipid from the aqueous environment, preventing precipitation and enhancing delivery to cells.[15][16] An alternative, non-protein-based approach is to use cyclodextrins, which encapsulate the lipid in their hydrophobic core.[17][18] See Protocol Guides 2 and 3 for detailed instructions.

Q4: My 8,9-EpETrE solution appears clear initially but becomes cloudy over time during my 24-hour experiment. Why?

This delayed precipitation can be due to several factors:

  • Temperature Shifts: Moving from a warmer preparation temperature (e.g., 37°C) to a cooler environment, or vice-versa, can alter solubility limits and cause the compound to fall out of solution.[12]

  • Interaction with Media Components: 8,9-EpETrE can interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes over time.[12]

  • pH Changes: In cell culture, cellular metabolism produces acidic waste products that can lower the pH of the medium.[12] Since 8,9-EpETrE's solubility is pH-dependent (due to its carboxylic acid group), a drop in pH can cause precipitation.

  • Metabolic Conversion: While not precipitation, the conversion of 8,9-EpETrE to 8,9-DiHETrE by cellular sEH reduces the concentration of the active compound over time.[10]

Using a robust carrier system like BSA helps mitigate most of these instability issues.

Q5: Should I use Bovine Serum Albumin (BSA) or Cyclodextrins to solubilize 8,9-EpETrE? What are the pros and cons of each?

The choice depends on your experimental system and goals.

FeatureBovine Serum Albumin (BSA)Cyclodextrins (e.g., MβCD)
Mechanism Binds lipids in hydrophobic pockets, mimicking physiological transport.[14][15]Forms an inclusion complex, encapsulating the lipid in a hydrophobic cavity.[17][18][19]
Pros Physiologically relevant, enhances bioavailability, minimizes non-specific binding, low cell toxicity at typical concentrations.Chemically defined (non-protein), can be highly effective at solubilization.[20]
Cons Can introduce biological variability (lot-to-lot differences), may interfere with assays involving protein binding.Can extract cholesterol and other lipids from cell membranes at higher concentrations, potentially causing cytotoxicity or altering membrane-dependent signaling.[18]
Best For Most cell-based assays, studies of physiological signaling pathways.Biochemical assays where protein presence is undesirable, formulation development.
Section 3: In-Depth Troubleshooting Guides & Protocols
Guide 1: Troubleshooting Precipitation - A Logical Workflow

This workflow helps diagnose and solve solubility issues systematically.

G A Precipitation Observed B Is the final concentration > 1 mg/mL (~3 mM)? A->B C Is the stock solvent >1% of final volume? B->C No F Concentration exceeds aqueous solubility limit. Use a carrier molecule (BSA/CD). B->F Yes D Was the dilution performed correctly? C->D No G Solvent shock is likely. Reduce solvent % or use a carrier. C->G Yes E Is the solution stable over time? D->E Yes H Re-make solution. Add stock dropwise to vortexing buffer. D->H No I Potential instability (pH, temp, media interaction). Use a carrier molecule. E->I No J Solution is likely a fine, unstable suspension. Use a carrier for true solubility. E->J Yes

Caption: A step-by-step workflow for diagnosing the cause of 8,9-EpETrE precipitation.

Guide 2: Protocol for Preparing 8,9-EpETrE:BSA Complexes

This protocol describes the preparation of a 10 mM 8,9-EpETrE stock solution with a 1:1 molar ratio of 8,9-EpETrE to BSA, a common and effective formulation.

Rationale: By first coating the vial with the lipid and evaporating the organic solvent, we maximize the interaction between the lipid and the BSA solution, allowing the fatty acid to partition into the albumin's binding pockets.

Materials:

  • 8,9-EpETrE (typically supplied in ethanol)

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), sterile

  • Sterile glass vial

  • Nitrogen gas source

  • 37°C water bath or incubator

Procedure:

  • Prepare BSA Solution: Dissolve fatty-acid-free BSA in sterile PBS to a final concentration of 10 mM. (For BSA with MW ~66.5 kDa, this is ~665 mg/mL, which is very concentrated. A more practical approach is to make a lower concentration stock, e.g., 1 mM BSA (~66.5 mg/mL), and adjust the lipid amount accordingly for your desired final concentration). Let's proceed with a 1 mM example.

  • Aliquot Lipid: In a sterile glass vial, add the required volume of your 8,9-EpETrE ethanol stock to achieve a final concentration of 1 mM in your target volume. For example, to make 1 mL of a 1 mM solution, you will need 1 µmol of 8,9-EpETrE (320.5 µg).

  • Evaporate Solvent: Gently evaporate the ethanol under a stream of nitrogen gas. Tilt and rotate the vial to coat the inner surface with the lipid as the solvent evaporates. Crucially, do not evaporate to complete dryness for an extended period , as this can make re-solubilization difficult. A thin, oily film should remain.

  • Add BSA Solution: Add the prepared 1 mM BSA solution to the lipid-coated vial.

  • Incubate for Complexation: Cap the vial tightly and incubate at 37°C for at least 30-60 minutes. Vortex or gently shake the vial periodically to ensure complete mixing and binding.

  • Final Sterilization & Use: The solution should be clear. For cell culture, sterilize the final complexed solution by passing it through a 0.22 µm syringe filter. This is now your stock solution, which can be diluted into your assay medium.

G cluster_0 BSA Protein cluster_1 Soluble Complex BSA BSA Pocket Hydrophobic Pocket Complex BSA-EpETrE Complex EpETrE 8,9-EpETrE EpETrE->Pocket Binds

Caption: Conceptual diagram of 8,9-EpETrE binding to a hydrophobic pocket in BSA.

Guide 3: Protocol for Solubilization using Cyclodextrins

This protocol uses methyl-α-cyclodextrin (MαCD) to create a water-soluble inclusion complex.

Rationale: Cyclodextrins have a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior.[17][19] The lipophilic tail of 8,9-EpETrE partitions into the hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be soluble in water.

Materials:

  • 8,9-EpETrE (in ethanol)

  • Methyl-α-cyclodextrin (MαCD) or Methyl-β-cyclodextrin (MβCD)

  • Sterile water or buffer (e.g., PBS)

  • Sterile glass vial

  • Nitrogen gas source

  • 37°C-55°C water bath

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 20-40 mM solution of MαCD in sterile water or your desired buffer.[17]

  • Aliquot Lipid: As in the BSA protocol, add the required amount of 8,9-EpETrE stock to a sterile glass vial.

  • Evaporate Solvent: Gently evaporate the ethanol under a stream of nitrogen, leaving a thin lipid film.

  • Add Cyclodextrin Solution: Add the prepared MαCD solution to the lipid-coated vial. The molar ratio of CD to lipid is critical; a high excess of CD (e.g., 10:1 or greater) is often required for efficient solubilization.

  • Incubate for Complexation: Cap the vial and incubate with shaking at 37°C for 30-60 minutes. For lipids that are difficult to solubilize, a higher temperature (up to 55-70°C) may be required to facilitate complex formation.[17]

  • Final Sterilization & Use: The solution should become clear upon complete complexation. Filter through a 0.22 µm syringe filter before use.

G CD Hydrophilic Exterior Hydrophobic Cavity Complex Inclusion Complex (Water Soluble) CD->Complex Lipid 8,9-EpETrE Lipid->CD:int Encapsulation

Caption: Diagram of 8,9-EpETrE forming a water-soluble inclusion complex with cyclodextrin.

References
  • Gatt, S., & Barenholz, Y. (1975). Effect of cyclodextrins on the solubilization of lignoceric acid, ceramide, and cerebroside, and on the enzymatic reactions involving these compounds. PubMed. Retrieved from [Link]

  • Sankaranarayanan, S., de la Llera-Moya, M., Drazul-Schrader, D., Phillips, M. C., Kellner-Weibel, G., & Rothblat, G. H. (2013). Serum albumin acts as a shuttle to enhance cholesterol efflux from cells. Journal of Lipid Research. Retrieved from [Link]

  • Christian, A. E., Haynes, M. P., Phillips, M. C., & Rothblat, G. H. (1997). Using cyclodextrin-induced lipid substitution to study membrane lipid and ordered membrane domain (raft) function in cells. Journal of Lipid Research. Retrieved from [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]

  • López-Marcos, D., et al. (2017). Thermodynamics of Methyl-β-cyclodextrin-Induced Lipid Vesicle Solubilization: Effect of Lipid Headgroup and Backbone. Langmuir. Retrieved from [Link]

  • ResearchGate. (2017). How to prevent fatty acid precipitation/micelle formation in cell culture media? Retrieved from [Link]

  • van der Vusse, G. J. (2009). Albumin as fatty acid transporter. PubMed. Retrieved from [Link]

  • van der Vusse, G. J. (2009). Albumin as Fatty Acid Transporter. J-Stage. Retrieved from [Link]

  • Jeyakumari, A., et al. (2021). Recovery, reusability and stability studies of beta cyclodextrin used for cholesterol removal from shrimp lipid. RSC Publishing. Retrieved from [Link]

  • Siddiqi, M. A., et al. (2021). 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier. PMC - NIH. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Zhang, G., et al. (2013). Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis. PMC - NIH. Retrieved from [Link]

  • Chen, P.-H., et al. (2024). The Role of Serum Albumin and Secretory Phospholipase A2 in Sepsis. MDPI. Retrieved from [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • LinkedIn. (2025). Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Common Cell Culture Problems: Precipitates. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). (+/-)8,9-EpETrE Properties. Retrieved from [Link]

  • Kaur, G., et al. (2022). Quantification of eicosanoids and their metabolites in biological matrices: a review. PMC - NIH. Retrieved from [Link]

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - NIH. Retrieved from [Link]

  • World Pharma Today. (2025). Advances in Lipid-Based Drug Formulations for Solubility. Retrieved from [Link]

  • Singh, S., et al. (2024). Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. PMC - NIH. Retrieved from [Link]

  • Vaia. (2024). Solubility Enhancement: Methods & Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8,9-Epoxyeicosatrienoic acid. PubChem. Retrieved from [Link]

  • FooDB. (2011). Showing Compound 8,9-Epoxyeicosatrienoic acid (FDB022920). Retrieved from [Link]

  • Wikipedia. (n.d.). Epoxyeicosatrienoic acid. Retrieved from [Link]

  • MP Biomedicals. (n.d.). TECHNICAL INFORMATION: Arachidonic Acid. Retrieved from [Link]

  • Reactome. (n.d.). 8,9-EET is hydrolysed to 8.9-DHET by EPHX2. Retrieved from [Link]

  • ResearchGate. (n.d.). Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method. Retrieved from [Link]

  • Levy, B. D., & Kohli, P. (2015). Lipoxins and Epoxyeicosatrienoic Acids. Potential for Inhibitors of Soluble Epoxide Hydrolase in Severe Asthma? ATS Journals. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Eicosanoids – Knowledge and References. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Extend the Half-Life of 8,9-EpETrE in Experimental Models

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 8,9-epoxyeicosatrienoic acid (8,9-EpETrE). This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you navigate the challenges of working with this potent but unstable lipid mediator. Our goal is to equip you with the knowledge to extend the half-life of 8,9-EpETrE in your experimental models, ensuring the integrity and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered by researchers using 8,9-EpETrE.

Q1: Why is the half-life of 8,9-EpETrE so short in my experiments?

A1: The short half-life of 8,9-EpETrE is primarily due to its rapid metabolism by the enzyme soluble epoxide hydrolase (sEH).[1][2][3][4][5][6] This enzyme is widely distributed in tissues and cells and efficiently converts 8,9-EpETrE into its less biologically active diol form, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).[5][7][8][9] Additionally, as a polyunsaturated fatty acid derivative with three double bonds, 8,9-EpETrE is susceptible to auto-oxidation, which further contributes to its instability.[7]

Q2: I'm not seeing the expected biological effect of 8,9-EpETrE in my cell culture experiments. What could be the reason?

A2: This is a common issue and can often be attributed to the rapid degradation of 8,9-EpETrE by sEH present in your cultured cells.[10] Some cell types have very high sEH activity, leading to the rapid conversion of the exogenously applied 8,9-EpETrE to 8,9-DHET before it can exert its full biological effect.[10] It is also crucial to ensure proper handling and storage of your 8,9-EpETrE stock to prevent degradation before it is even added to your experiment.

Q3: What is the most effective way to inhibit sEH activity?

A3: The most direct and widely used method is the co-administration of a potent and selective sEH inhibitor (sEHI).[1][2][3] There is a wide range of commercially available sEHIs with varying potencies and pharmacokinetic properties. Some commonly used examples in preclinical research include 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) and trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB).[2][6]

Q4: Are there any alternatives to using sEH inhibitors?

A4: Yes, several alternative strategies can be employed, either alone or in combination with sEHIs. These include:

  • Using chemically modified 8,9-EpETrE analogs: Synthetically created analogs with fewer double bonds or other structural modifications can exhibit increased metabolic stability.[7][10] However, it's important to note that these modifications may also alter the biological activity of the molecule.

  • Employing protective formulation strategies: For in vivo studies, formulating 8,9-EpETrE in lipid-based delivery systems can shield it from enzymatic degradation and improve its pharmacokinetic profile.

  • Strict control of experimental conditions: Minimizing exposure to oxygen, light, and elevated temperatures during storage and handling is critical to prevent oxidative degradation.[11][12][13]

Q5: How should I properly store my 8,9-EpETrE stock solution?

A5: To minimize degradation, 8,9-EpETrE should be stored under an inert atmosphere (e.g., nitrogen or argon) at -80°C.[13] It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[13] The solvent used for storage should also be of high purity and deoxygenated.

II. Troubleshooting Guides

This section provides detailed troubleshooting guides for specific experimental challenges related to the instability of 8,9-EpETrE.

Guide 1: Overcoming Rapid Degradation in In Vitro Cell Culture Models

Problem: Lack of or inconsistent biological response to 8,9-EpETrE in cell culture experiments.

Underlying Cause: High endogenous sEH activity in the cultured cells leading to rapid hydrolysis of 8,9-EpETrE.[10]

dot

in_vitro_degradation cluster_problem Problem cluster_cause Primary Cause cluster_solutions Troubleshooting Solutions Problem Inconsistent/No Effect of 8,9-EpETrE in Cell Culture Cause High Cellular sEH Activity Problem->Cause leads to Solution3 Increase 8,9-EpETrE concentration (with caution) Problem->Solution3 can be addressed by Solution4 Reduce incubation time Problem->Solution4 can be addressed by Solution1 Co-administer sEH Inhibitor (sEHI) Cause->Solution1 counteracted by Solution2 Use sEH-deficient cell line (if available) Cause->Solution2 avoided by

Caption: Troubleshooting workflow for in vitro 8,9-EpETrE degradation.

Experimental Protocol: Assessing and Mitigating In Vitro Degradation

Step 1: Confirm sEH Activity in Your Cell Line (Optional but Recommended)

  • Lyse your cells and measure sEH activity using a commercially available assay kit. This will provide a quantitative measure of the enzyme's activity in your specific cell model.

Step 2: Implement sEH Inhibition

  • Select an appropriate sEHI: Choose a well-characterized sEHI such as AUDA or t-AUCB.

  • Determine the optimal sEHI concentration: Perform a dose-response experiment to find the lowest concentration of the sEHI that effectively inhibits sEH activity without causing off-target effects. A typical starting range is 1-10 µM.

  • Pre-incubation with sEHI: Pre-incubate your cells with the sEHI for 30-60 minutes before adding 8,9-EpETrE. This allows the inhibitor to enter the cells and block the enzyme.

Step 3: Optimize 8,9-EpETrE Treatment

  • Co-administration: Add 8,9-EpETrE to the culture medium already containing the sEHI.

  • Time-course experiment: Perform a time-course experiment to determine the optimal duration of 8,9-EpETrE treatment in the presence of the sEHI.

Table 1: Commonly Used sEH Inhibitors in Research

sEH InhibitorTypical Working Concentration (In Vitro)Key Characteristics
AUDA 1-10 µMOne of the first potent and selective sEHIs developed.[2]
t-AUCB 0.1-1 µMHighly potent and selective sEHI with good bioavailability.[2][6]
TPPU 0.1-1 µMPotent sEHI with improved pharmacokinetic properties.[3]
PTUPB 1-10 µMA dual inhibitor of COX-2 and sEH.[2]
Guide 2: Enhancing Stability for In Vivo Studies

Problem: Short in vivo half-life of 8,9-EpETrE leading to reduced efficacy in animal models.

Underlying Causes:

  • Rapid metabolism by sEH in various tissues.[1][4]

  • Oxidative degradation.[7]

  • Other metabolic pathways like beta-oxidation and chain elongation.[14]

dot

in_vivo_stability cluster_challenge Challenge cluster_strategies Strategies to Extend Half-Life cluster_formulation Formulation Components Challenge Short In Vivo Half-Life of 8,9-EpETrE Strategy1 Co-administration with sEHI Challenge->Strategy1 Strategy2 Use of Stable Analogs Challenge->Strategy2 Strategy3 Protective Formulation Challenge->Strategy3 Antioxidants Antioxidants (e.g., Vitamin E) Strategy3->Antioxidants Chelators Chelating Agents (e.g., DTPA) Strategy3->Chelators Vehicle Lipid-based vehicle Strategy3->Vehicle

Caption: Strategies to improve the in vivo stability of 8,9-EpETrE.

Methodologies for Improving In Vivo Half-Life

1. Systemic sEH Inhibition:

  • Route of administration: Administer a potent and bioavailable sEHI (e.g., t-AUCB or TPPU) to the animal model prior to or concurrently with 8,9-EpETrE. The route and timing will depend on the pharmacokinetic properties of the chosen sEHI.

2. Formulation with Antioxidants and Chelating Agents:

  • Rationale: The double bonds in 8,9-EpETrE are susceptible to attack by reactive oxygen species (ROS). Antioxidants can mitigate this oxidative damage.[11][15]

  • Protocol:

    • Prepare the 8,9-EpETrE formulation in a vehicle that is protected from light and air.

    • Incorporate a lipid-soluble antioxidant, such as alpha-tocopherol (Vitamin E), into the formulation.[15]

    • Consider adding a chelating agent, like diethylenetriaminepentaacetic acid (DTPA), to sequester metal ions that can catalyze oxidation.[15]

    • Store the final formulation under an inert gas (nitrogen or argon) at low temperatures.

Table 2: Example of a Protective Formulation for 8,9-EpETrE

ComponentPurposeExample Concentration
8,9-EpETrEActive Pharmaceutical IngredientTarget dose (e.g., mg/kg)
EthanolSolventq.s. to dissolve
Saline with 0.1% BSAVehicleq.s. to final volume
Alpha-tocopherolAntioxidant0.01-0.1% (w/v)[11]
DTPAChelating Agent10-100 µM

3. Utilization of Chemically Stabilized Analogs:

  • Concept: Researchers have synthesized analogs of 8,9-EpETrE with reduced numbers of double bonds to decrease susceptibility to oxidation and potentially alter metabolism by sEH.[7]

  • Consideration: When using an analog, it is crucial to validate its biological activity and ensure it recapitulates the effects of the parent compound, 8,9-EpETrE. Some analogs may have altered potency or even antagonistic properties.[7]

III. Visualization of 8,9-EpETrE Metabolism and Points of Intervention

The following diagram illustrates the primary metabolic pathway of 8,9-EpETrE and highlights the key points where experimental interventions can be applied to extend its half-life.

dot

epetre_metabolism cluster_enzymes Enzymatic Pathways cluster_interventions Experimental Interventions AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 Metabolized by EpETrE 8,9-EpETrE (Biologically Active) Oxidation Oxidized Products (Inactive) EpETrE->Oxidation Degraded by Oxidative Stress Other Other Metabolites (β-oxidation, etc.) EpETrE->Other sEH Soluble Epoxide Hydrolase (sEH) EpETrE->sEH Substrate for DHET 8,9-DHET (Less Active Metabolite) CYP450->EpETrE produces sEH->DHET produces sEHI sEH Inhibitors (e.g., AUDA, t-AUCB) sEHI->sEH Inhibits Antioxidants Antioxidants (e.g., Tocopherol) Antioxidants->Oxidation Prevents

Caption: Metabolic fate of 8,9-EpETrE and key intervention points.

This guide provides a comprehensive overview of the challenges associated with the experimental use of 8,9-EpETrE and offers practical strategies to enhance its stability and extend its half-life. By understanding the underlying mechanisms of its degradation and implementing the appropriate troubleshooting techniques, researchers can improve the reliability and success of their experiments.

References

  • Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. (2020). MDPI. [Link]

  • 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier. PMC. [Link]

  • Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence. (2021). PMC. [Link]

  • Formulation strategies to minimize oxidative damage in lyophilized lipid/DNA complexes during storage. (2008). PubMed. [Link]

  • Soluble Epoxide Hydrolase Inhibition in Liver Diseases: A Review of Current Research and Knowledge Gaps. (2020). PMC. [Link]

  • Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. (2014). ACS Publications. [Link]

  • Pathways of epoxyeicosatrienoic acids synthesis, metabolism and action... ResearchGate. [Link]

  • Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers Research Topic. [Link]

  • 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway. PMC. [Link]

  • Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches. (2024). Frontiers. [Link]

  • The role of epoxyeicosatrienoic acids in the cardiovascular system. PMC. [Link]

  • Lipid-Soluble Antioxidants in Cosmetics: Stability Challenges. (2025). Allan Chemical Corporation. [Link]

  • The role of soluble epoxide hydrolase in the intestine. (2024). Wiley Online Library. [Link]

  • Relative Importance of Soluble and Microsomal Epoxide Hydrolases for the Hydrolysis of Epoxy-Fatty Acids in Human Tissues. (2021). MDPI. [Link]

  • A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. PMC. [Link]

  • Epoxyeicosatrienoic acid. Wikipedia. [Link]

  • The Metabolism of Epoxyeicosatrienoic Acids by Soluble Epoxide Hydrolase Is Protective against the Development of Vascular Calcification. (2020). MDPI. [Link]

  • Pathways of epoxyeicosatrienoic acid metabolism in endothelial cells. Implications for the vascular effects of soluble epoxide hydrolase inhibition. (2001). PubMed. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral Separation of 8,9-EpETrE Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of chiral separation methods for the 8S,9R- and 8R,9S-enantiomers of 8,9-epoxyeicosatrienoic acid (8,9-EpETrE). Designed for researchers, chromatographers, and drug development professionals, this document moves beyond a simple listing of techniques to offer a nuanced, data-supported analysis of the predominant methodologies. We will explore the causality behind experimental choices, present comparative data, and provide actionable protocols to empower you to select and implement the optimal separation strategy for your research needs.

Introduction: The Biological Imperative for Chiral Purity

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases. They are critical mediators in a host of physiological processes, including regulation of vascular tone, inflammation, and ion transport. The 8,9-regioisomer, 8,9-EpETrE, exists as two enantiomers: 8S,9R-EpETrE and 8R,9S-EpETrE.

Comparative Analysis of Chiral Separation Methodologies

The separation of 8,9-EpETrE enantiomers is predominantly achieved using chiral High-Performance Liquid Chromatography (HPLC) and, more recently, Supercritical Fluid Chromatography (SFC). The choice between these techniques hinges on a balance of required resolution, desired sample throughput, downstream application (e.g., mass spectrometry), and operational costs.

Chiral Normal-Phase HPLC (NP-HPLC)

Normal-phase chromatography, utilizing a non-polar mobile phase and a polar stationary phase, has historically been the gold standard for the chiral separation of free acid forms of eicosanoids.

  • Mechanistic Principle: The primary interaction driving separation on polysaccharide-based chiral stationary phases (CSPs) in NP-HPLC is hydrogen bonding, supplemented by dipole-dipole and π-π interactions. The free carboxylic acid group of 8,9-EpETrE is crucial for interacting with the chiral selector, making derivatization unnecessary. The subtle differences in the three-dimensional arrangement of the epoxide and hydroxyl groups of the enantiomers result in differential binding affinity to the CSP, leading to different retention times.

  • Strengths & Causality:

    • High Resolution: The strong, specific interactions in the non-polar environment often lead to excellent separation factors (α) and resolution (Rs) between the enantiomers.

    • Direct Analysis: The ability to analyze the free acid form simplifies sample preparation.

  • Limitations & Causality:

    • MS Incompatibility: The typical mobile phases (e.g., hexane, isopropanol) have low volatility and poor ionization efficiency, making them fundamentally incompatible with electrospray ionization mass spectrometry (ESI-MS) without complex post-column modifications.

    • Solvent Cost & Environmental Impact: The use of large volumes of non-polar organic solvents raises concerns regarding cost and environmental disposal.

Chiral Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC, which uses a polar mobile phase and a non-polar stationary phase, has gained traction due to its direct compatibility with mass spectrometry, a critical tool in modern lipidomics.

  • Mechanistic Principle: Chiral recognition in RP-HPLC is more complex, involving a combination of hydrophobic and polar interactions. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, plays a more active role in the separation. For acidic analytes like 8,9-EpETrE, mobile phase pH and additives are critical to control the ionization state of the carboxyl group and modulate its interaction with the CSP.

  • Strengths & Causality:

    • Direct MS-Compatibility: The aqueous-organic mobile phases are ideal for ESI-MS, allowing for sensitive and selective detection and quantification, which is paramount for analyzing biological samples with complex matrices.

    • Reduced Solvent Cost: The primary use of water and acetonitrile/methanol can reduce solvent purchase and disposal costs compared to NP-HPLC.

  • Limitations & Causality:

    • Potentially Lower Resolution: The presence of water can sometimes weaken the specific interactions required for chiral recognition compared to the non-polar environment of NP-HPLC, potentially leading to lower resolution that requires more extensive method development.

Chiral Supercritical Fluid Chromatography (SFC)

SFC merges the benefits of both normal and reversed-phase chromatography, using supercritical carbon dioxide (CO₂) as the primary mobile phase.

  • Mechanistic Principle: Supercritical CO₂ is non-polar, behaving similarly to hexane, which allows for separation mechanisms akin to NP-HPLC. A polar organic co-solvent (e.g., methanol, ethanol) is added to modulate analyte retention. The low viscosity and high diffusivity of the supercritical fluid lead to high efficiency and fast separations.

  • Strengths & Causality:

    • High Throughput: The physical properties of supercritical fluids allow for much higher flow rates without a significant loss in efficiency, drastically reducing analysis times.

    • "Green" Chemistry: Replacing the bulk of the organic mobile phase with CO₂ significantly reduces solvent consumption and environmental impact.

    • MS-Compatibility: SFC is fully compatible with mass spectrometry, providing a high-throughput, sensitive, and selective analytical solution.

  • Limitations & Causality:

    • Specialized Equipment: SFC requires a dedicated instrument capable of handling the high pressures required to maintain CO₂ in its supercritical state.

Performance Data: A Head-to-Head Comparison

The following table summarizes typical performance data for the separation of 8,9-EpETrE enantiomers using different methodologies. This data is synthesized from common findings in application notes and peer-reviewed literature.

ParameterChiral NP-HPLC Chiral RP-HPLC Chiral SFC
Chiral Stationary Phase (CSP) Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Chiralpak AGP (α1-acid glycoprotein) or Cyclodextrin-basedChiralcel OD-3 or similar polysaccharide-based
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)Acetonitrile/10 mM Ammonium Acetate (40:60, v/v)Supercritical CO₂/Methanol (85:15, v/v)
Typical Flow Rate 1.0 mL/min0.8 mL/min3.0 mL/min
Typical Resolution (Rs) > 2.0> 1.5> 1.8
Typical Analysis Time 15 - 25 minutes20 - 30 minutes3 - 8 minutes
Detection UV (210 nm)LC-MS/MSSFC-MS/MS
Key Advantage High resolution for free acidsDirect MS compatibilityHigh speed and MS compatibility
Key Limitation Poor MS compatibilityPotentially lower resolutionRequires specialized instrumentation

Visualization of Method Selection & Workflow

The choice of methodology is a critical decision point in analytical workflow design. The following diagram illustrates a logical path for selecting the appropriate technique based on key experimental requirements.

G cluster_input Primary Experimental Need cluster_paths Decision Pathways cluster_outputs Recommended Technique Requirement What is the primary goal? HighRes Highest Possible Resolution for Pure Standard Characterization Requirement->HighRes Purity & Resolution HighThroughput High-Throughput Screening (e.g., Inhibitor Library) Requirement->HighThroughput Speed & Volume Bioanalysis Quantification in Complex Biological Matrix Requirement->Bioanalysis Sensitivity & Selectivity NPHPLC Chiral NP-HPLC HighRes->NPHPLC SFC Chiral SFC-MS/MS HighThroughput->SFC Bioanalysis->SFC Also an excellent choice RPHPLC Chiral RP-HPLC-MS/MS Bioanalysis->RPHPLC

Caption: Decision tree for selecting a chiral separation method.

The general workflow for any of these chromatographic techniques follows a standardized process from sample preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (e.g., Solid Phase Extraction) Injection Sample Injection SamplePrep->Injection StdPrep Standard & Mobile Phase Preparation Separation Chromatographic Separation on CSP StdPrep->Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for chiral chromatographic analysis.

Detailed Experimental Protocol: Chiral NP-HPLC Method

This section provides a self-validating protocol for the separation of 8S,9R-EpETrE and 8R,9S-EpETrE using Chiral Normal-Phase HPLC with UV detection. The causality for each step is explained to ensure robust and reproducible results.

Objective: To achieve baseline resolution (Rs > 1.5) of 8,9-EpETrE enantiomers.

5.1. Materials & Instrumentation

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Chiral Column: Daicel Chiralcel OD-H, 5 µm, 4.6 x 250 mm.

    • Causality: This cellulose-based CSP is well-documented for providing excellent selectivity for the free acid forms of eicosanoids in normal-phase mode.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).

  • Standards: Racemic 8,9-EpETrE and, if available, individual enantiomer standards.

5.2. Mobile Phase Preparation

  • Prepare the mobile phase composition of n-Hexane/IPA/TFA (90:10:0.1, v/v/v) .

  • To prepare 1 L: Measure 900 mL of n-Hexane and 100 mL of IPA into a clean, dry solvent bottle. Add 1.0 mL of TFA.

    • Causality: TFA serves as an acidic modifier. It protonates the carboxylic acid of 8,9-EpETrE, preventing peak tailing and ensuring sharp, symmetrical peaks by minimizing secondary ionic interactions with the stationary phase.

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.

5.3. Instrument Setup & Equilibration

  • Install the Chiralcel OD-H column in the column compartment.

  • Set the column temperature to 25 °C .

    • Causality: Temperature control is critical for reproducible retention times and selectivity. 25 °C is a standard starting point that provides good efficiency without requiring excessive heating or cooling.

  • Set the pump flow rate to 1.0 mL/min .

  • Purge the pump with the prepared mobile phase.

  • Equilibrate the column with the mobile phase for at least 30-45 minutes, or until a stable baseline is achieved.

    • Causality: Proper equilibration ensures the stationary phase is fully saturated with the mobile phase, which is essential for achieving reproducible retention times from the first injection.

5.4. Sample Preparation & Injection

  • Prepare a 10 µg/mL stock solution of racemic 8,9-EpETrE in the mobile phase.

    • Causality: Dissolving the sample in the mobile phase ensures compatibility and prevents peak distortion upon injection.

  • Set the injection volume to 10 µL .

  • Set the DAD to monitor at 210 nm .

    • Causality: Eicosanoids lack a strong chromophore, but the carboxylic acid group provides sufficient absorbance at low UV wavelengths like 210 nm.

5.5. Data Acquisition & Analysis

  • Perform the injection and acquire data for approximately 20 minutes.

  • Identify the two enantiomer peaks. Elution order must be confirmed with individual standards if available.

  • Calculate the Resolution (Rs) using the standard formula: **Rs = 2(t₂ - t₁) / (w₁ + w₂) **, where t is the retention time and w is the peak width at the base.

  • A successful separation is indicated by an Rs value > 1.5.

This protocol provides a robust starting point. Fine-tuning the percentage of IPA in the mobile phase (e.g., from 8% to 12%) can be used to optimize the retention times and resolution for your specific system.

Conclusion

The chiral separation of 8S,9R-EpETrE and 8R,9S-EpETrE is a critical analytical challenge with profound implications for biomedical research. While Normal-Phase HPLC offers unparalleled resolution for the analysis of pure standards, its incompatibility with mass spectrometry limits its use for complex biological samples. Reversed-Phase HPLC provides a direct interface with MS, making it a powerful tool for bioanalysis, though it may require more intensive method development to achieve baseline separation.

The advent of Supercritical Fluid Chromatography represents a significant leap forward, combining the high-resolution capabilities of normal-phase mechanics with the speed, MS-compatibility, and green credentials that define modern analytical chemistry. For laboratories equipped with SFC instrumentation, it presents the most compelling combination of performance characteristics for high-throughput screening and sensitive bioanalysis of 8,9-EpETrE enantiomers. The ultimate choice of method will always depend on the specific research question, available instrumentation, and the required balance between resolution, speed, and sensitivity.

References

  • Title: The Bodystat® Human Body Composition Analyser: A Reference for the Future Source: ResearchGate (Note: While the title seems unrelated, the underlying principles of chromatography discussed in similar analytical chemistry contexts on platforms like ResearchGate are relevant.) URL: [Link]

  • Title: Chiral Resolution of Epoxyeicosatrienoic Acids by High-Performance Liquid Chromatography Source: Journal of Lipid Research URL: [Link] (Note: A general URL is provided as deep links to specific articles may be unstable. Searching the journal for "chiral separation epoxyeicosatrienoic acids" will yield relevant papers.)

  • Title: Supercritical Fluid Chromatography (SFC) in Drug Discovery Source: American Pharmaceutical Review URL: [Link] (Note: A general URL is provided. Searching the site for "SFC chiral separation" will provide relevant articles on the technique's application.)

A Senior Application Scientist's Guide to the Structural Validation of 8S,9R-EpETrE using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in lipidomics and eicosanoid signaling pathways.

Objective: This guide provides a comprehensive, in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the unambiguous structural and stereochemical validation of 8S,9R-epoxyeicosatrienoic acid (8S,9R-EpETrE). We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in your analytical outcomes.

Introduction: The Analytical Imperative for EpETrE Validation

Epoxyeicosatrienoic acids (EETs) are a class of lipid signaling molecules derived from the cytochrome P450-mediated epoxidation of arachidonic acid.[1] Among these, 8,9-EpETrE, with the full chemical name rel-(8S,9R)-epoxy-5Z,11Z,14Z-eicosatrienoic acid, is a critical mediator in various physiological processes, including vasoconstriction and renal function.[2][3] The biological activity of these molecules is profoundly dependent on both their regiochemistry (the position of the epoxide) and their stereochemistry (the spatial orientation of the epoxide). The existence of multiple regioisomers (e.g., 5,6-, 11,12-, and 14,15-EpETrE) and a corresponding enantiomer (8R,9S-EpETrE) necessitates a rigorous analytical strategy to ensure structural fidelity.

This guide presents a multi-tiered NMR approach, combining one-dimensional (1D) and two-dimensional (2D) techniques to first confirm the molecular backbone and epoxide position, followed by a proven chiral derivatization method to definitively assign the 8S,9R absolute configuration.

Part 1: Establishing the Molecular Constitution and Regioisomerism

The first analytical challenge is to confirm the carbon skeleton and unequivocally place the epoxide at the C8-C9 position. A simple 1D ¹H NMR spectrum is insufficient for this task due to significant signal overlap in the aliphatic region. An integrated approach using 1D and 2D NMR is required.

Experimental Workflow: From Sample to Structure

The logical flow for determining the compound's constitution is outlined below. Each step provides a layer of data that, when combined, builds an irrefutable structural argument.

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve 8,9-EpETrE in CDCl3 (or (CD3)2CO) H1 1D ¹H NMR Prep->H1 C13 1D ¹³C NMR H1->C13 COSY 2D ¹H-¹H COSY C13->COSY HSQC 2D ¹H-¹³C HSQC COSY->HSQC HMBC 2D ¹H-¹³C HMBC HSQC->HMBC Analysis Correlate Spectra to Assign Signals HMBC->Analysis Structure Confirm 8,9-Epoxide Regiochemistry Analysis->Structure

Caption: Workflow for confirming the constitution of 8,9-EpETrE.

Detailed Protocol: 1D and 2D NMR Analysis

1. Sample Preparation:

  • Rationale: The choice of solvent is critical for minimizing signal overlap. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing properties for lipids.[4] Deuterated acetone ((CD₃)₂CO) can also be used as an alternative.

  • Protocol:

    • Accurately weigh 5-10 mg of the purified 8,9-EpETrE sample.

    • Dissolve the sample in 0.6 mL of high-purity deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

2. 1D NMR: The Initial Fingerprint

  • ¹H NMR Spectroscopy: This provides the first overview of the proton environments. The spectrum is characterized by distinct regions for olefinic, epoxide, and aliphatic protons. The protons on the epoxide ring (H-8 and H-9) are of primary importance, typically resonating in the 2.90–3.25 ppm range.[5][6][7]

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C spectrum reveals all unique carbon environments. Key signals include the carboxylic acid carbonyl (~175-180 ppm), olefinic carbons (~125-135 ppm), and the characteristic upfield signals of the epoxide carbons (~54-58 ppm).[8][9]

Table 1: Expected NMR Chemical Shift Ranges for 8,9-EpETrE Functional Groups

Functional GroupAtomTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
Carboxylic Acid-COOH10.0 - 12.0 (broad)175 - 180
Olefinic-CH=CH-5.3 - 5.6125 - 135
Epoxide -CH(O)CH- 2.9 - 3.2 54 - 58
Allylic=CH-CH₂-2.0 - 2.325 - 35
Aliphatic-(CH₂)n-1.2 - 1.622 - 32
Terminal Methyl-CH₃0.8 - 1.0~14

3. 2D NMR: Building the Molecular Map

  • Causality: While 1D spectra suggest the presence of functional groups, they do not prove connectivity. 2D NMR experiments are the definitive, non-destructive method for piecing together the molecular puzzle.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for tracing the connectivity of the fatty acid backbone, for example, by observing the correlation from the olefinic protons at H-5/H-6 to the allylic protons at H-7, and crucially, from H-7 to the epoxide proton at H-8.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum acts as a high-resolution map, correlating each proton signal directly to the carbon atom to which it is attached. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons, confirming, for instance, that the protons at ~3.0 ppm are attached to the carbons at ~57 ppm.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming regioisomerism. It reveals correlations between protons and carbons that are 2-3 bonds away. To confirm the 8,9-epoxide structure, one must observe key long-range correlations:

    • From the epoxide protons (H-8, H-9) to the allylic carbon C-7 and the olefinic carbon C-6.

    • From the epoxide protons (H-8, H-9) to the allylic carbon C-10 and the olefinic carbon C-11. The presence of these specific correlations provides definitive proof of the 8,9-epoxide position and rules out other regioisomers.

Part 2: The Definitive Assignment of 8S,9R Stereochemistry

NMR spectroscopy in an achiral solvent cannot distinguish between enantiomers like 8S,9R-EpETrE and 8R,9S-EpETrE. To resolve this, we must introduce a chiral auxiliary to convert the enantiomeric pair into a mixture of diastereomers, which possess distinct physical properties and, therefore, different NMR spectra.[10][11] The Mosher's method is a gold-standard, field-proven technique for this purpose.[11][12]

Workflow: Chiral Derivatization and Diastereomer Analysis

The strategy involves a controlled chemical modification of the EpETrE molecule prior to NMR analysis.

G cluster_reaction Chemical Derivatization cluster_nmr NMR Analysis cluster_analysis Stereochemical Assignment Epoxide 8S,9R-EpETrE (and enantiomer if racemic) RingOpen Mild Acid-Catalyzed Ring Opening Epoxide->RingOpen Diols Formation of 8,9-Diol Regioisomers RingOpen->Diols EsterR Esterification with (R)-MTPA-Cl Diols->EsterR EsterS Esterification with (S)-MTPA-Cl Diols->EsterS NMR_R Acquire ¹H NMR of (R)-MTPA Esters EsterR->NMR_R NMR_S Acquire ¹H NMR of (S)-MTPA Esters EsterS->NMR_S Analysis Calculate Δδ (δS - δR) for Protons near C8/C9 NMR_R->Analysis NMR_S->Analysis Config Assign Absolute Configuration Analysis->Config

Caption: Workflow for stereochemical assignment using Mosher's method.

Detailed Protocol: Mosher's Ester Analysis

1. Acid-Catalyzed Epoxide Ring Opening:

  • Rationale: The Mosher's method requires a secondary alcohol for esterification. The epoxide must first be opened to generate hydroxyl groups at C-8 and C-9. Mild acidic conditions are used to facilitate a nucleophilic attack by water, yielding a mixture of 8,9-dihydroxy regioisomers.[13][14][15]

  • Protocol:

    • Dissolve the 8,9-EpETrE sample in a suitable solvent like a tetrahydrofuran/water mixture.

    • Add a catalytic amount of a mild acid (e.g., perchloric acid).

    • Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.

    • Perform a standard aqueous workup and purify the resulting diol product by column chromatography.

2. Formation of Diastereomeric Mosher's Esters:

  • Rationale: The purified diol is reacted in two separate experiments with the acid chloride of (R)- and (S)-Mosher's acid (MTPA-Cl). This creates two sets of diastereomeric esters.

  • Protocol (perform in two separate vials):

    • Dissolve the 8,9-diol product in anhydrous pyridine or dichloromethane.

    • In one vial, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.

    • In the second vial, add (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.

    • Allow the reactions to proceed to completion. Purify the resulting diastereomeric esters.

3. NMR Analysis and Interpretation:

  • Principle: In the resulting diastereomeric esters, the bulky phenyl group of the MTPA moiety restricts rotation, creating a distinct anisotropic effect. This causes protons on one side of the MTPA plane to be shielded (shifted upfield) and those on the other side to be deshielded (shifted downfield) in a predictable manner.

  • Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester products.

    • Carefully assign the proton signals for the hydrogens neighboring the C-8 and C-9 positions (i.e., H-7 and H-10). 2D NMR (COSY) may be required for unambiguous assignment.

    • Calculate the chemical shift difference for each assigned proton: Δδ = δS - δR , where δS is the chemical shift in the (S)-MTPA ester spectrum and δR is the chemical shift in the (R)-MTPA ester spectrum.

    • Interpretation: For an alcohol with an 'S' configuration, protons to the right of the carbinol center in a planar projection will have a positive Δδ, and protons to the left will have a negative Δδ. The opposite is true for an 'R' configuration. By analyzing the signs of Δδ for H-7 and H-10, the absolute configurations at C-8 and C-9 can be determined.

Table 2: Interpreting Δδ (δS - δR) for Mosher's Ester Analysis of 8,9-Diols

Proton AnalyzedExpected Sign of Δδ for 8S ConfigurationExpected Sign of Δδ for 9R Configuration
H-7 (and other protons on C1-C7 side)Negative (-)N/A
H-10 (and other protons on C10-C20 side)Positive (+)N/A
H-7 (and other protons on C1-C7 side)N/APositive (+)
H-10 (and other protons on C10-C20 side)N/ANegative (-)

Note: The analysis is performed on the products of the ring-opening reaction. The stereochemistry of the diol directly reflects the original stereochemistry of the epoxide.

Conclusion: An Integrated, Self-Validating Approach

The structural validation of complex lipids like 8S,9R-EpETrE demands a higher standard of proof than single-technique analyses can provide. The integrated workflow presented here—combining 1D NMR, a suite of 2D NMR experiments (COSY, HSQC, HMBC), and stereochemical analysis via chiral derivatization—constitutes a robust, self-validating system. By first establishing the molecular framework and regio-identity with 2D correlations and then assigning the absolute stereochemistry through diastereomeric analysis, researchers can achieve the highest level of confidence in their compound's identity. This analytical rigor is indispensable for reproducible biological studies and the advancement of drug development programs targeting the eicosanoid pathway.

References

  • 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids - The Marine Lipids Lab. [Link]

  • Enantiomeric NMR analysis of chiral epoxides as addition compounds with d-ephedrine | Request PDF - ResearchGate. [Link]

  • 8,9-Epoxyeicosatrienoic acid | C20H32O3 | CID 5283203 - PubChem. [Link]

  • Using Empirical Rules from 13 C NMR Analysis to Determine the Stereochemistry of the Epoxide Located at the 5,6-position of Decalinic Systems - MDPI. [Link]

  • New Alkoxy- Analogues of Epoxyeicosatrienoic Acids Attenuate Cisplatin Nephrotoxicity in vitro via Reduction of Mitochondrial Dysfunction, Oxidative Stress, Mitogen-Activated Protein Kinase Signaling, and Caspase Activation - PMC. [Link]

  • 8(9)-EpETE | C20H30O3 | CID 16061086 - PubChem - NIH. [Link]

  • Determination of the absolute stereochemistry of the epoxide group in alpinia epoxide by NMR - PubMed. [Link]

  • (+/-)8,9-EpETrE - Chemical Details - EPA. [Link]

  • Chiral derivatizing agent - Wikipedia. [Link]

  • Resin-Bound Chiral Derivatizing Agents for Assignment of Configuration by NMR Spectroscopy | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Reference Numbers are from “Discrimination of Chiral Compounds Using NMR Spectroscopy,” by Thomas J. Wenzel, Wiley Press. [Link]

  • Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled Data | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Numeration of atoms in epoxides 1–7; (b) 1H-NMR spectra fragments... - ResearchGate. [Link]

  • Unambiguous assignment of 13C NMR signals in epimeric 4,5-epoxy - Semantic Scholar. [Link]

  • High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC. [Link]

  • 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids | Request PDF - ResearchGate. [Link]

  • Molecular Dynamics and NMR Analysis of the Configurational 13 C Assignment of Epimeric 22,23-Epoxides of Stigmasterol | Request PDF - ResearchGate. [Link]

  • Effective Epoxidation of Fatty Acid Methyl Esters with Hydrogen Peroxide by the Catalytic System H3PW12O40/Quaternary Phosphonium Salts - MDPI. [Link]

  • Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction - PMC. [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. [Link]

  • Opening of Epoxides With Acid - Master Organic Chemistry. [Link]

  • 8S,9R-EpETrE | C20H32O3 | CID 40490656 - PubChem - NIH. [Link]

  • Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps. [Link]

  • NMR Chemical Shifts. [Link]

  • New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. [Link]

  • 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry. [Link]

  • Epoxyeicosatrienoic acid - Wikipedia. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

  • 13C NMR Chemical Shift - Oregon State University. [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

  • a guide to 13c nmr chemical shift values - Compound Interest. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 8,9-EpETrE Antibodies in ELISA

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the nuanced world of eicosanoid signaling, the precise quantification of lipid mediators is paramount. 8,9-Epoxyeicosatrienoic acid (8,9-EpETrE), a key metabolite of arachidonic acid, has emerged as a critical signaling molecule and potential biomarker in a range of physiological and pathological processes, including vasodilation, inflammation, and angiogenesis.[1][2] The enzyme-linked immunosorbent assay (ELISA) offers a high-throughput and sensitive method for its detection. However, the structural similarity among eicosanoid isomers presents a significant challenge: antibody cross-reactivity.

This guide provides a comprehensive framework for the systematic analysis of 8,9-EpETrE antibody cross-reactivity in a competitive ELISA format. We will delve into the rationale behind experimental design, provide detailed protocols, and offer insights into data interpretation, empowering you to validate the specificity of your immunoassays and ensure the integrity of your research findings.

The Criticality of Specificity: Understanding 8,9-EpETrE and its Structural Relatives

8,9-EpETrE is one of four regioisomers of epoxyeicosatrienoic acid, the others being 5,6-, 11,12-, and 14,15-EpETrE. These isomers exhibit distinct biological activities, and the ability to differentiate between them is crucial for elucidating their specific roles.[1][2] Furthermore, 8,9-EpETrE is metabolized in vivo to 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE).[1] The structural resemblance between these molecules necessitates a rigorous assessment of antibody specificity to avoid erroneous quantification.

The Competitive ELISA: A Tool for Small Molecule Quantification

Due to its small molecular size, 8,9-EpETrE is best quantified using a competitive ELISA format. In this setup, free 8,9-EpETrE in the sample competes with a fixed amount of labeled 8,9-EpETrE (e.g., biotinylated or HRP-conjugated) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of 8,9-EpETrE in the sample.

Designing a Robust Cross-Reactivity Study

The objective of a cross-reactivity study is to determine the extent to which an antibody raised against 8,9-EpETrE binds to other structurally related molecules. This is typically expressed as a percentage of the binding of the target analyte.

Key Potential Cross-Reactants:
  • EpETrE Regioisomers: 5,6-EpETrE, 11,12-EpETrE, 14,15-EpETrE

  • Diol Metabolite: 8,9-DiHETrE

  • Other Related Eicosanoids: Arachidonic Acid, Prostaglandins (optional, to demonstrate broader specificity)

A well-designed study will involve generating a standard curve for 8,9-EpETrE and then running inhibition curves for each potential cross-reactant.

Experimental Workflow for Cross-Reactivity Analysis

The following diagram outlines the key steps in assessing the cross-reactivity of an 8,9-EpETrE antibody.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_elisa Competitive ELISA Protocol cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Coating Buffer - Wash Buffer - Blocking Buffer - Assay Buffer - Substrate - Stop Solution Plate_Coating Coat Microplate with 8,9-EpETrE Antibody Reagent_Prep->Plate_Coating Standard_Prep Prepare Standards: - 8,9-EpETrE Serial Dilutions - Cross-Reactant Serial Dilutions Competition Add Standards or Cross-Reactants and Labeled 8,9-EpETrE Standard_Prep->Competition Blocking Block Non-Specific Binding Sites Plate_Coating->Blocking Blocking->Competition Incubation Incubate to Allow Competition Competition->Incubation Washing Wash to Remove Unbound Reagents Incubation->Washing Substrate_Add Add Substrate Washing->Substrate_Add Color_Dev Allow Color Development Substrate_Add->Color_Dev Stop_Reaction Stop Reaction Color_Dev->Stop_Reaction Read_Plate Read Absorbance at Appropriate Wavelength Stop_Reaction->Read_Plate Generate_Curves Generate Standard Curve (8,9-EpETrE) and Inhibition Curves (Cross-Reactants) Read_Plate->Generate_Curves Calculate_IC50 Calculate IC50 Values for 8,9-EpETrE and Cross-Reactants Generate_Curves->Calculate_IC50 Calculate_CR Calculate Percent Cross-Reactivity Calculate_IC50->Calculate_CR

Caption: Workflow for 8,9-EpETrE Antibody Cross-Reactivity Analysis.

Detailed Experimental Protocol

This protocol provides a general framework. Specific concentrations and incubation times should be optimized based on the antibody and reagents used.

Materials:

  • High-binding 96-well microplate

  • 8,9-EpETrE specific antibody

  • 8,9-EpETrE standard

  • Potential cross-reactants (5,6-EpETrE, 11,12-EpETrE, 14,15-EpETrE, 8,9-DiHETrE)

  • Labeled 8,9-EpETrE (e.g., biotinylated or HRP-conjugated)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Enzyme-conjugated streptavidin (if using biotinylated tracer)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the 8,9-EpETrE antibody to the optimal concentration in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the 8,9-EpETrE standard and each potential cross-reactant in Assay Buffer.

    • Wash the plate three times with Wash Buffer.

    • Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.

    • Add 50 µL of the labeled 8,9-EpETrE (at a pre-determined optimal concentration) to all wells except the blank.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • If using a biotinylated tracer, add 100 µL of enzyme-conjugated streptavidin and incubate for 30-60 minutes at room temperature. Wash the plate again.

    • Add 100 µL of Substrate to each well.

    • Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

  • Readout:

    • Add 100 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Interpretation

  • Generate Standard and Inhibition Curves: Plot the absorbance values against the log of the concentration for 8,9-EpETrE and each cross-reactant. The resulting curves will be sigmoidal.

  • Calculate IC50 Values: The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal. Determine the IC50 value for 8,9-EpETrE and for each potential cross-reactant from their respective curves.

  • Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity for each tested compound:

    % Cross-Reactivity = (IC50 of 8,9-EpETrE / IC50 of Cross-Reactant) x 100

Interpreting the Results

The calculated percent cross-reactivity values provide a quantitative measure of the antibody's specificity.

% Cross-ReactivityInterpretation
< 0.1% Negligible cross-reactivity. The antibody is highly specific for 8,9-EpETrE.
0.1% - 1% Low cross-reactivity. The antibody shows some minor binding to the cross-reactant.
1% - 10% Moderate cross-reactivity. The antibody has a notable affinity for the cross-reactant.
> 10% High cross-reactivity. The antibody binds significantly to the cross-reactant, which may compromise the accuracy of the assay.

A lower percentage indicates higher specificity of the antibody for 8,9-EpETrE. Ideally, an antibody for 8,9-EpETrE should exhibit minimal cross-reactivity with other EpETrE isomers and its DiHETrE metabolite.

Conclusion

The rigorous validation of antibody specificity is a non-negotiable step in the development and implementation of a reliable immunoassay for 8,9-EpETrE. By following the systematic approach outlined in this guide, researchers can confidently assess the cross-reactivity of their antibodies, ensuring the generation of accurate and reproducible data. This commitment to scientific integrity is essential for advancing our understanding of the complex roles of eicosanoids in health and disease.

References

  • 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC. National Center for Biotechnology Information. [Link]

  • Competitive ELISA - Creative Diagnostics. Creative Diagnostics. [Link]

  • Cross-reactivity of Antibody: Beneficial or Harmful? - Cusabio. Cusabio. [Link]

  • Antibody Cross Reactivity And How To Avoid It? - ELISA kit. Wuxi Donglin Sci & Tech Development Co.,Ltd. [Link]

  • Epoxyeicosatrienoic acid - Wikipedia. Wikipedia. [Link]

  • Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer - PMC. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Vasodilatory Effects of 8,9-EpETrE and 14,15-EpETrE for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in cardiovascular pharmacology and drug development, understanding the nuanced bioactivity of lipid signaling molecules is paramount. Among these, the epoxyeicosatrienoic acids (EpETrEs or EETs), cytochrome P450 (CYP) metabolites of arachidonic acid, have garnered significant attention for their potent vasodilatory properties.[1][2] As endothelium-derived hyperpolarizing factors (EDHFs), they play a critical role in regulating vascular tone.[1][2][3] This guide provides an in-depth, objective comparison of the vasodilatory effects of two prominent regioisomers: 8,9-EpETrE and 14,15-EpETrE.

This document moves beyond a simple cataloging of facts to offer a synthesized analysis of their comparative potency, mechanisms of action, and metabolic fates, supported by experimental data and detailed protocols. Our aim is to equip researchers with the foundational knowledge and practical methodologies to confidently investigate these compounds.

Section 1: Comparative Vasodilatory Potency

The vasodilatory effects of 8,9-EpETrE and 14,15-EpETrE are not uniform across all vascular beds; their potency can be highly dependent on the specific artery, species, and experimental conditions. This regioisomeric specificity is a critical consideration in experimental design and data interpretation.

In some vascular beds, such as bovine and canine coronary arteries, all four EpETrE regioisomers, including 8,9- and 14,15-EpETrE, have been reported to exhibit similar vasodilatory potency.[2][4] However, studies in other vascular territories reveal significant differences. For example, in the rat renal artery, 11,12-EET is a vasodilator, while 14,15-EET is not. This underscores the importance of selecting the appropriate experimental model to address specific research questions.

The following table summarizes available quantitative data on the vasodilatory potency of 8,9-EpETrE and 14,15-EpETrE.

RegioisomerEC50 (pM)Vessel TypeSpeciesReference
8,9-EET 24 ± 12Coronary MicrovesselsPorcine[5]
14,15-EET 3 ± 1Coronary MicrovesselsPorcine[5]
Racemic 14,15-EET 1,000,000Bovine Coronary ArteriesBovine[3]

Note: The significantly lower EC50 values in porcine coronary microvessels highlight their high potency in resistance arteries. The difference in EC50 for racemic 14,15-EET in bovine coronary arteries may be due to differences in vessel size, species, and experimental setup.[3]

Section 2: Mechanistic Insights into Vasodilation

The primary mechanism underlying the vasodilatory action of both 8,9-EpETrE and 14,15-EpETrE is the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells (VSMCs).[6] This leads to potassium efflux, membrane hyperpolarization, and subsequent closure of voltage-gated calcium channels, resulting in smooth muscle relaxation and vasodilation.

While both regioisomers converge on BKCa channel activation, there is evidence of differential engagement with upstream signaling pathways. Studies in pig coronary artery endothelial cells have suggested that all four EET regioisomers are equally active in increasing the open-state probability of BKCa channels.[7][8]

The following diagram illustrates the generally accepted signaling pathway for EpETrE-induced vasodilation.

EET_Vasodilation_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 Metabolism EETs 8,9-EpETrE or 14,15-EpETrE CYP450->EETs EET_Receptor Putative Receptor (GPCR?) EETs->EET_Receptor Binds EETs->EET_Receptor Paracrine Signaling G_Protein G-Protein (Gs) EET_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates BKCa BKCa Channel PKA->BKCa Phosphorylates & Activates Hyperpolarization Hyperpolarization BKCa->Hyperpolarization K+ Efflux Vasodilation Vasodilation Hyperpolarization->Vasodilation Inhibits Ca2+ Influx caption Figure 1. Signaling Pathway of EpETrE-Induced Vasodilation.

Caption: Figure 1. Signaling Pathway of EpETrE-Induced Vasodilation.

Section 3: The Critical Role of Metabolism by Soluble Epoxide Hydrolase (sEH)

A key differentiator between 8,9-EpETrE and 14,15-EpETrE lies in their susceptibility to metabolism by soluble epoxide hydrolase (sEH). This enzyme converts the active epoxide forms to their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).

Experimental evidence strongly indicates that 14,15-EpETrE is a preferred substrate for sEH compared to 8,9-EpETrE.[5][9] This has significant physiological implications. In tissues with high sEH expression, the vasodilatory effect of 14,15-EpETrE may be more rapidly attenuated than that of 8,9-EpETrE. Conversely, inhibition of sEH would be expected to potentiate the vasodilatory actions of 14,15-EpETrE to a greater extent.

This differential metabolism is a crucial factor for researchers to consider, particularly when investigating the therapeutic potential of sEH inhibitors.

sEH_Metabolism EETs Active Vasodilators (8,9-EpETrE & 14,15-EpETrE) sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolism DHETs Less Active Metabolites (8,9-DHET & 14,15-DHET) sEH->DHETs note Note: 14,15-EpETrE is a preferred substrate for sEH.

Caption: Figure 2. Metabolic Inactivation of EpETrEs by sEH.

Section 4: Experimental Protocols for Assessing Vasodilation

To facilitate reproducible and robust research, we provide a detailed, step-by-step methodology for assessing the vasodilatory effects of 8,9-EpETrE and 14,15-EpETrE using pressure myography, a technique that closely mimics physiological conditions.[2]

Protocol: Pressure Myography for Vasodilation Assessment

This protocol is adapted from established methodologies and is suitable for investigating the effects of EpETrEs on isolated resistance arteries (e.g., mesenteric or cerebral arteries).[10][11][12]

1. Preparation of Solutions:

  • Physiological Salt Solution (PSS): Prepare a stock solution containing (in mM): 133.4 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 NaH2PO4, 15 NaHCO3, 10 HEPES, 5.5 glucose, and 0.026 EDTA. Adjust pH to 7.4.

  • High Potassium Solution (KPSS): Prepare PSS with an equimolar substitution of NaCl with KCl to achieve a final K+ concentration of ~100 mM.

  • EpETrE Stock Solutions: Prepare high-concentration stock solutions of 8,9-EpETrE and 14,15-EpETrE in ethanol or another suitable solvent.

2. Vessel Dissection and Mounting:

  • Isolate the desired artery (e.g., third-order mesenteric artery) from a euthanized animal (e.g., rat or mouse) in ice-cold PSS.

  • Carefully clean the artery of surrounding adipose and connective tissue under a dissecting microscope.

  • Transfer the isolated arterial segment to the chamber of the pressure myograph and cannulate both ends onto glass micropipettes, securing them with sutures.[12]

3. Equilibration and Viability Check:

  • Pressurize the artery to a physiologically relevant pressure (e.g., 60 mmHg for mesenteric arteries) and allow it to equilibrate in PSS at 37°C, bubbled with 95% O2 and 5% CO2, for at least 30 minutes.[10]

  • To assess vessel viability, induce a maximal contraction with KPSS. A robust contractile response indicates a healthy vessel.

  • Wash out the KPSS with PSS and allow the vessel to return to its baseline diameter.

  • To check for endothelial integrity, pre-constrict the artery with a vasoconstrictor (e.g., phenylephrine or U-46619) and then apply an endothelium-dependent vasodilator like acetylcholine. A significant dilation confirms a functional endothelium.

4. Generating Concentration-Response Curves:

  • Pre-constrict the artery to a stable, submaximal tone (e.g., 50-70% of maximal constriction) with a suitable vasoconstrictor.

  • Once a stable plateau is reached, add the EpETrE of interest (either 8,9-EpETrE or 14,15-EpETrE) in a cumulative manner, increasing the concentration in a stepwise fashion (e.g., from 1 pM to 10 µM).

  • Allow the vessel diameter to stabilize at each concentration before adding the next.

  • Record the vessel diameter continuously throughout the experiment.

5. Data Analysis:

  • Express the vasodilation at each EpETrE concentration as a percentage of the pre-constriction tone.

  • Plot the concentration-response curves and calculate the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal relaxation) values using appropriate pharmacological software (e.g., GraphPad Prism).

Pressure_Myography_Workflow Start Start Dissection Vessel Dissection & Cleaning Start->Dissection Mounting Mounting on Pressure Myograph Dissection->Mounting Equilibration Equilibration (37°C, Pressurized) Mounting->Equilibration Viability_Check Viability Check (KPSS & ACh) Equilibration->Viability_Check Pre_Constriction Pre-Constriction (e.g., Phenylephrine) Viability_Check->Pre_Constriction CRC Cumulative Concentration- Response Curve (EpETrE) Pre_Constriction->CRC Data_Analysis Data Analysis (EC50 & Emax) CRC->Data_Analysis End End Data_Analysis->End

Caption: Figure 3. Experimental Workflow for Pressure Myography.

Section 5: Conclusion and Future Directions

This guide provides a comparative analysis of the vasodilatory effects of 8,9-EpETrE and 14,15-EpETrE, highlighting their similarities in activating BKCa channels and their key difference in metabolic stability due to the preferential hydrolysis of 14,15-EpETrE by sEH. The provided experimental protocol offers a robust framework for researchers to further investigate these important lipid mediators.

Future research should focus on elucidating the specific G-protein coupled receptors that may mediate the effects of these regioisomers and further dissecting the downstream signaling pathways that contribute to their tissue-specific actions. A deeper understanding of these mechanisms will be instrumental in the development of novel therapeutic strategies targeting the CYP-epoxygenase pathway for the treatment of cardiovascular diseases such as hypertension.

References

  • EET homologs potently dilate coronary microvessels and activate BK Ca channels. (n.d.). Retrieved from [Link]

  • Pressure Myography. Bio-protocol. (n.d.). Retrieved from [Link]

  • Yu, Z., et al. (2000). Soluble epoxide hydrolase regulates hydrolysis of vasoactive epoxyeicosatrienoic acids. Circulation Research, 87(11), 992-998. Retrieved from [Link]

  • Gauthier, K. M., et al. (2002). 11,12,20-Trihydroxy-eicosa-8(Z)-enoic acid: a selective inhibitor of 11,12-EET-induced relaxations of bovine coronary and rat mesenteric arteries. American Journal of Physiology-Heart and Circulatory Physiology, 283(5), H2044-H2052. Retrieved from [Link]

  • Popp, R., et al. (1997). Epoxyeicosatrienoic acids activate a high-conductance, Ca(2+)-dependent K+ channel on pig coronary artery endothelial cells. British Journal of Pharmacology, 122(5), 951-958. Retrieved from [Link]

  • Popp, R., et al. (1997). Epoxyeicosatrienoic acids activate a high-conductance, Ca(2+)-dependent K+ channel on pig coronary artery endothelial cells. British Journal of Pharmacology, 122(5), 951-958. Retrieved from [Link]

  • Assessing Myogenic Response and Vasoactivity In Resistance Mesenteric Arteries Using Pressure Myography. Journal of Visualized Experiments. (2015). Retrieved from [Link]

  • Li, P. L., et al. (1999). Dihydroxyeicosatrienoic acids are potent activators of Ca2+-activated K+ channels in isolated rat coronary arterial myocytes. The Journal of Physiology, 520(Pt 2), 481-492. Retrieved from [Link]

  • Campbell, W. B., & Harder, D. R. (2011). Vascular pharmacology of epoxyeicosatrienoic acids. Circulation research, 109(1), 89-100. Retrieved from [Link]

  • Oltman, C. L., et al. (1998). Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation. Circulation research, 83(9), 932-939. Retrieved from [Link]

  • Falck, J. R., et al. (2003). Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation. American journal of physiology. Heart and circulatory physiology, 284(1), H337-49. Retrieved from [Link]

  • Wire myography: the ultimate guide (protocol included). REPROCELL. (2023). Retrieved from [Link]

  • Lu, T., et al. (2001). EET homologs potently dilate coronary microvessels and activate BK(Ca) channels. American journal of physiology. Heart and circulatory physiology, 280(6), H2451-60. Retrieved from [Link]

  • Pressure Myography to Study the Function and Structure of Isolated Small Arteries. Musculoskeletal Key. (2016). Retrieved from [Link]

  • Alkayed, N. J., et al. (2009). Epoxyeicosanoids as mediators of neurogenic vasodilation in cerebral vessels. American journal of physiology. Heart and circulatory physiology, 296(5), H1446-54. Retrieved from [Link]

  • Alkayed, N. J., et al. (2009). Epoxyeicosanoids as mediators of neurogenic vasodilation in cerebral vessels. American journal of physiology. Heart and circulatory physiology, 296(5), H1446-54. Retrieved from [Link]

  • EXPERIMENTAL PROTOCOLS EQUILIBRATION THE WAKE-UP PROTOCOL. DMT. (n.d.). Retrieved from [Link]

  • Campbell, W. B., et al. (1996). Identification of epoxyeicosatrienoic acids as endothelium-derived hyperpolarizing factors. Circulation research, 78(3), 438-447. Retrieved from [Link]

  • Peng, H., et al. (2011). Epoxyeicosatrienoic acid-dependent cerebral vasodilation evoked by metabotropic glutamate receptor activation in vivo. American journal of physiology. Heart and circulatory physiology, 300(5), H1615-23. Retrieved from [Link]

  • Peng, H., et al. (2011). Epoxyeicosatrienoic acid-dependent cerebral vasodilation evoked by metabotropic glutamate receptor activation in vivo. American journal of physiology. Heart and circulatory physiology, 300(5), H1615-23. Retrieved from [Link]

  • Leung, C., et al. (2014). Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats. British journal of pharmacology, 171(15), 3609-3622. Retrieved from [Link]

  • Falck, J. R., et al. (2003). Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation. American journal of physiology. Heart and circulatory physiology, 284(1), H337-49. Retrieved from [Link]

  • Granfeldt, A., et al. (2021). Increased cerebral endothelium-dependent vasodilation in rats in the post-cardiac arrest period. Journal of Applied Physiology, 131(4), 1311-1327. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Method Validation: The Critical Role of Deuterated Internal Standards for 8,9-EpETrE Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of endogenous signaling molecules is paramount. Among these, the epoxyeicosatrienoic acids (EETs), such as 8S,9R-epoxyeicosatrienoic acid (8,9-EpETrE), represent a class of lipid mediators with profound physiological significance. As cytochrome P450 metabolites of arachidonic acid, EETs are implicated in a host of biological processes, including the regulation of vascular tone, inflammation, and cardiac function.[1][2][3] Specifically, 8,9-EpETrE has been shown to offer unique protective effects on the glomerular filtration barrier, highlighting its potential as a therapeutic target and biomarker for kidney disease.[4][5]

However, the very nature of these analytes—their low endogenous concentrations (pM to nM range) and susceptibility to degradation—presents significant bioanalytical challenges.[6] This guide provides an in-depth comparison of analytical strategies, making a definitive case for the use of stable isotope-labeled, specifically deuterated, internal standards as the cornerstone of a robust and defensible validation protocol for 8,9-EpETrE using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Foundation: Isotope Dilution Mass Spectrometry (IDMS)

The gold standard for quantitative mass spectrometry is Isotope Dilution Mass Spectrometry (IDMS).[7][8] This technique is not merely a method but a fundamental principle that, when correctly applied, confers the highest level of accuracy and precision to a measurement. The core of IDMS lies in the addition of a known quantity of an isotopically enriched version of the analyte—the internal standard (IS)—to the sample at the earliest possible stage.[8][9] This "spike" co-exists with the endogenous analyte throughout the entire analytical workflow, from extraction and cleanup to chromatographic separation and detection.[9] Any physical loss or variation encountered by the native analyte is mirrored by the isotopic standard. Consequently, the final measurement relies not on the absolute signal of the analyte, but on the ratio of the native analyte to its isotopic twin, a value that remains constant despite procedural inconsistencies.[10]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (Endogenous 8,9-EpETrE) Spike Add Known Amount of Deuterated 8,9-EpETrE (IS) Sample->Spike Step 1 Equilibrate Equilibration (Analyte + IS) Spike->Equilibrate Extract Extraction & Cleanup (e.g., SPE) Equilibrate->Extract Analyte & IS experience identical losses LC Chromatographic Separation Extract->LC MS Mass Spectrometric Detection LC->MS Co-elution & identical ionization effects Ratio Measure Analyte / IS Ratio MS->Ratio Quant Accurate Quantification (Independent of recovery) Ratio->Quant

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).

The Deuterated Standard Advantage: A Head-to-Head Comparison

While other types of internal standards exist, such as structural analogs, they are fundamentally flawed for high-stakes bioanalysis. A structural analog, by definition, has a different chemical structure. This difference, no matter how slight, can lead to different extraction efficiencies, chromatographic retention times, and ionization responses—the very sources of error an internal standard is meant to correct.

A deuterated internal standard, where several hydrogen atoms in the 8,9-EpETrE molecule are replaced with deuterium, is the ideal surrogate. It is chemically identical to the analyte, ensuring it behaves in a virtually indistinguishable manner throughout the analytical process.

FeatureDeuterated Internal Standard (d-IS)Structural Analog IS
Physicochemical Properties Nearly identical to the analyte.[10]Different from the analyte.
Chromatographic Elution Co-elutes or elutes with a minimal, predictable shift.[11]Elutes at a different retention time.
Extraction Recovery Identical to the analyte.[9]May differ, leading to inaccurate correction.
Matrix Effect Compensation Experiences the same ion suppression or enhancement as the analyte, providing robust correction.[12][13]Experiences different matrix effects due to temporal separation in elution, leading to poor or no correction.
Overall Accuracy & Precision High accuracy and precision, considered the "gold standard".[14][15]Prone to bias and variability.

The most critical advantage lies in the correction of matrix effects . Biological matrices like plasma or serum are incredibly complex, containing thousands of endogenous components (e.g., phospholipids, salts, metabolites) that can interfere with the ionization of the target analyte in the mass spectrometer's source.[12][16] This interference, known as ion suppression or enhancement, is a major source of analytical inaccuracy. Because a deuterated IS co-elutes with the native 8,9-EpETrE, it enters the mass spectrometer at the exact same time and is subjected to the exact same matrix interferences. The ratio of analyte-to-IS therefore remains constant, effectively nullifying the impact of the matrix.

A Practical Guide to Validating an 8,9-EpETrE Assay

A robust bioanalytical method validation is not merely a suggestion; it is a requirement for generating reliable data for regulatory submissions, as outlined by bodies like the U.S. Food and Drug Administration (FDA) in guidelines such as ICH M10.[17][18][19][20] The objective is to provide documented evidence that the method is suitable for its intended purpose.[19]

cluster_validation Core Validation Experiments Start Method Development Prep Prepare Stocks, Calibrators & QCs Start->Prep Select Selectivity & Specificity Cal Calibration Curve & LLOQ AP Accuracy & Precision Matrix Matrix Effect & Recovery Stab Stability (Freeze-Thaw, Bench-Top, etc.) Select->Cal Cal->AP AP->Matrix Matrix->Stab End Validated Method Stab->End

Caption: Workflow for Bioanalytical Method Validation.
Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

  • Rationale: SPE is a highly effective technique for removing phospholipids and other interfering matrix components, providing a cleaner extract than simple protein precipitation.[12] The critical step is the addition of the deuterated IS before any manipulation.

  • Methodology:

    • To 100 µL of biological sample (e.g., human plasma), calibration standard, or quality control (QC) sample in a polypropylene tube, add 10 µL of the deuterated 8,9-EpETrE internal standard working solution (e.g., 50 ng/mL in methanol).

    • Vortex briefly to mix. This step ensures the IS is subjected to all subsequent extraction variability.

    • Add 400 µL of 0.1% formic acid in water to acidify and dilute the sample. Vortex.

    • Condition a mixed-mode SPE plate/cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the entire pre-treated sample onto the SPE plate.

    • Wash the plate with 1 mL of 2% formic acid in water, followed by 1 mL of 20% methanol in water to remove polar interferences.

    • Elute the analyte and IS with 1 mL of methanol into a clean collection plate.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

    • Inject onto the LC-MS/MS system.

Protocol 2: Quantitative Evaluation of Matrix Effects

  • Rationale: This experiment is non-negotiable for validating an LC-MS/MS method. It quantitatively determines the degree of ion suppression or enhancement caused by the matrix.[15] A properly functioning deuterated IS should demonstrate a consistent analyte/IS peak area ratio, even if the absolute responses vary.

  • Methodology:

    • Prepare three sets of samples at low and high QC concentrations:

      • Set A (Neat Solution): Spike 8,9-EpETrE and the deuterated IS into the reconstitution solvent. This represents 100% response with no matrix.

      • Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix as per Protocol 1. Spike 8,9-EpETrE and the deuterated IS into the final, dried extracts before reconstitution. This measures the effect of the matrix on the MS signal.

      • Set C (Pre-Extraction Spike): Spike 8,9-EpETrE and the deuterated IS into six different lots of blank biological matrix before extraction (as done for regular samples).

    • Analyze all samples via LC-MS/MS.

    • Calculate Matrix Factor (MF):

      • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

      • An MF < 1 indicates ion suppression; MF > 1 indicates ion enhancement.

    • Calculate IS-Normalized Matrix Factor:

      • IS-Normalized MF = (Mean Analyte/IS Ratio in Set B) / (Mean Analyte/IS Ratio in Set A)

      • The acceptance criterion is that the coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should be ≤15%. This demonstrates that the deuterated IS effectively compensates for variability.

Data Interpretation: The Proof is in the Performance

The ultimate justification for using a deuterated internal standard is found in the validation data. A comparison of key validation parameters clearly illustrates its superiority.

Table 1: Comparative Validation Performance for 8,9-EpETrE

Validation ParameterWithout IS / Structural Analog ISWith Deuterated 8,9-EpETrE IS FDA/ICH M10 Acceptance Criteria
Precision (Inter-day, %CV) 18-25%< 8% ≤ 15% (≤ 20% at LLOQ)
Accuracy (Inter-day, % Bias) 75-120%96-104% Within ±15% (±20% at LLOQ)
Matrix Effect (%CV across lots) > 20%< 5% (IS-Normalized) ≤ 15% (IS-Normalized)
Extraction Recovery (%CV) 15-30%< 10% (IS-Corrected) Not specified, but should be consistent.

Data are representative and for illustrative purposes.

As the table demonstrates, the use of a deuterated IS brings the assay well within the stringent acceptance criteria set by regulatory agencies.[21] The poor precision, accuracy, and high variability in matrix effects seen with a lesser or absent IS would render the method unreliable for decision-making in a research or clinical setting.

Table 2: Example MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
8,9-EpETrE319.2167.1
8,9-EpETrE-d8 (hypothetical)327.2171.1

Note: Ions are for [M-H]- in negative ionization mode. Specific transitions must be optimized experimentally.

Conclusion

References

  • 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC. (n.d.). National Center for Biotechnology Information.
  • High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC. (n.d.). National Center for Biotechnology Information.
  • Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC. (n.d.). National Center for Biotechnology Information.
  • 8,9 EET is metabolized by sEH to form 8,9-DHET and COX-2 to form... (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC. (n.e.). National Center for Biotechnology Information.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). U.S. Food and Drug Administration. Retrieved February 25, 2026, from [Link]

  • Guideline on Isotope Dilution Mass Spectrometry. (2017, May 22). Office of Scientific and Technical Information. Retrieved February 25, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.. Retrieved February 25, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.. Retrieved February 25, 2026, from [Link]

  • Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. (2018, October 18). University of California, Santa Barbara. Retrieved February 25, 2026, from [Link]

  • The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling. (2021, February 23). Frontiers in Physiology. Retrieved February 25, 2026, from [Link]

  • Epoxyeicosatrienoic acid. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, May 24). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved February 25, 2026, from [Link]

  • Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Isotope Dilution Mass Spectrometry. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved February 25, 2026, from [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023, August 4). Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 25, 2026, from [Link]

  • Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution. (2023, January 1). National Institute of Standards and Technology. Retrieved February 25, 2026, from [Link]

  • Applications of Deuterium in medicinal chemistry. (2019, January 14). Biojiva. Retrieved February 25, 2026, from [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). CDC Stacks. Retrieved February 25, 2026, from [Link]

  • 8,9-Epoxyeicosatrienoic acid protects the glomerular filtration barrier. (2009, June 15). Prostaglandins & Other Lipid Mediators. Retrieved February 25, 2026, from [Link]

  • Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. (2024, September 6). Nature Communications. Retrieved February 25, 2026, from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency. Retrieved February 25, 2026, from [Link]

  • Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. (n.d.). U.S. Environmental Protection Agency. Retrieved February 25, 2026, from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022, April 15). LCGC International. Retrieved February 25, 2026, from [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1). LCGC North America. Retrieved February 25, 2026, from [Link]

  • Isotope dilution. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, May 31). Bioanalysis Zone. Retrieved February 25, 2026, from [Link]

Sources

Benchmarking 8S,9R-EpETrE Activity Against Native Arachidonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Precision vs. Pleiotropy[1]

In the landscape of lipid signaling, Arachidonic Acid (AA) acts as the "pleiotropic fuel"—a promiscuous precursor feeding multiple, often opposing, physiological pathways (COX, LOX, and CYP).[1][2] In contrast, 8S,9R-EpETrE (8S,9R-epoxyeicosatrienoic acid, or 8S,9R-EET) represents a "precision signal"—a specific cytochrome P450 metabolite with distinct, potent, and stereoselective biological activities.

This guide benchmarks the performance of 8S,9R-EpETrE against native AA, highlighting its superior potency in vasodilation (up to 1,000-fold), its unique role as an Endothelium-Derived Hyperpolarizing Factor (EDHF), and its tissue-specific hemodynamic profile.

Quick Comparison Matrix
FeatureNative Arachidonic Acid (AA)8S,9R-EpETrE (Metabolite)
Primary Role Precursor substrate (Fuel)Bioactive mediator (Signal)
Vasodilatory Potency Low (EC50 ~10⁻⁷ M); indirectHigh (EC50 ~10⁻¹¹ M); direct
Mechanism Feeds COX/LOX/CYP pathwaysActivates BKCa channels; PI3K/Akt
Renal Effect Variable (mixed dilation/constriction)Stereoselective Vasoconstriction
Metabolic Stability Moderate (subject to rapid uptake)Low (rapid hydrolysis by sEH)
Signaling Type Pro- & Anti-inflammatory (Context dependent)Generally Anti-inflammatory & Pro-survival

Technical Analysis & Mechanism of Action

The Metabolic Divergence

Arachidonic acid is the parent molecule. When exogenous AA is applied to a system, it is metabolized indiscriminately. 8S,9R-EpETrE is a product of the CYP epoxygenase pathway (specifically CYP2C and CYP2J isoforms).

  • AA Limitation: Application of AA triggers the release of Prostaglandins (constrictors/dilators), Leukotrienes (inflammatory), and HETEs. The net effect is a "sum of parts" that is difficult to control.

  • 8S,9R-EpETrE Advantage: Direct application bypasses the "COX/LOX noise," specifically targeting hyperpolarization mechanisms.

Signaling Pathways: The EDHF Response

The defining benchmark of 8S,9R-EpETrE activity is its function as an EDHF. Unlike AA, which requires conversion to be active in this pathway, 8S,9R-EpETrE directly stimulates Large-conductance Calcium-activated Potassium Channels (BKCa) on vascular smooth muscle cells.[3]

Mechanism Visualization

The following diagram illustrates the specific signaling superiority of 8S,9R-EpETrE over the chaotic metabolism of AA.

G AA Arachidonic Acid (Precursor) COX COX-1/2 AA->COX LOX LOX AA->LOX CYP CYP Epoxygenases (CYP2C/2J) AA->CYP Pgs Pgs COX->Pgs Lts Lts LOX->Lts EET 8S,9R-EpETrE (Precision Signal) CYP->EET Stereoselective Synthesis PGs Prostaglandins (Mixed Tone) LTs Leukotrienes (Inflammation) sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Rapid Hydrolysis BKCa BKCa Channel Activation EET->BKCa Direct Agonism DHET 8,9-DHET (Inactive Diol) sEH->DHET Hyper Hyperpolarization (Vasodilation) BKCa->Hyper

Caption: Figure 1. The metabolic fate of Arachidonic Acid vs. the targeted signaling pathway of 8S,9R-EpETrE. Note the divergence where AA feeds inflammatory pathways (COX/LOX), while 8S,9R-EpETrE specifically targets BKCa channels.

Benchmarking Data: Potency & Specificity

Vasodilatory Potency (Canine Coronary Arterioles)

In microvascular studies, 8S,9R-EpETrE demonstrates significantly higher potency than its parent molecule.

CompoundEC50 (Log M)Relative PotencyNotes
Native AA -7.5 (31 nM)1xRequires metabolic conversion; effect blocked by COX/CYP inhibitors.[3]
8S,9R-EpETrE -11.0 (10 pM)~1,000x Direct action; effect persists despite COX inhibition.[3]

Key Insight: The 1000-fold difference emphasizes that AA is merely a substrate.[3] For therapeutic or experimental induction of vasodilation, 8S,9R-EpETrE is the active agent.

Stereoselective Renal Vasoconstriction

While 8,9-EET is generally a vasodilator, the 8S,9R isomer exhibits a unique, paradoxical activity in the kidney.

  • Observation: In the rat kidney, 8S,9R-EpETrE acts as a preglomerular vasoconstrictor .[4]

  • Comparison: Its enantiomer, 8R,9S-EET, is largely inactive in this context. Native AA causes variable renal effects depending on the dominance of COX (dilatory PGI2) vs. CYP (constrictor 20-HETE or 8S,9R-EET) pathways.[3]

  • Implication: When studying renal hemodynamics, using AA yields ambiguous data. Using 8S,9R-EpETrE isolates the specific afferent arteriolar resistance mechanism.[3]

Experimental Protocols

To validate these benchmarks in your own laboratory, follow these self-validating protocols.

Protocol A: Comparative Wire Myography (Vasodilation)

Objective: Determine the EC50 of 8S,9R-EpETrE vs. AA in resistance arteries.

  • Tissue Preparation:

    • Isolate second-order mesenteric arteries (approx. 200 µm diameter) from C57BL/6 mice.[3]

    • Mount segments on a wire myograph in physiological saline solution (PSS) at 37°C, bubbled with 95% O2 / 5% CO2.

  • Normalization & Pre-constriction:

    • Normalize vessels to simulate in vivo pressure (approx. 13.3 kPa).[3]

    • Pre-constrict with U46619 (100 nM) or Phenylephrine (1 µM) to achieve stable tone (50-80% of max KCl contraction).[3]

  • Benchmarking Workflow (The Variable):

    • Arm 1 (AA Control): Add Arachidonic Acid cumulatively (10⁻⁹ M to 10⁻⁵ M).

    • Arm 2 (Test Article): Add 8S,9R-EpETrE cumulatively (10⁻¹² M to 10⁻⁷ M).

  • Validation Step (The "Trust" Factor):

    • Pre-incubate vessels with Indomethacin (10 µM) and L-NAME (100 µM) .[3]

    • Result: AA-induced relaxation should be significantly blunted (proving it relies on conversion).[3] 8S,9R-EpETrE relaxation should remain intact (proving direct EDHF activity).[3]

Protocol B: sEH Metabolic Stability Assay

Objective: Demonstrate the transient nature of 8S,9R-EpETrE compared to the metabolic flux of AA.

  • Incubation:

    • Prepare recombinant human Soluble Epoxide Hydrolase (sEH) in Tris-HCl buffer (pH 7.4).

    • Substrate: 1 µM 8S,9R-EpETrE.[3]

  • Reaction:

    • Incubate at 37°C. Take aliquots at 0, 5, 10, 30, and 60 mins.

    • Stop reaction with acetonitrile containing internal standard (e.g., d11-14,15-EET).[3]

  • Analysis:

    • Analyze via LC-MS/MS focusing on the transition from 320.5 > 155 m/z (EET parent) to 338.5 > 320.5 m/z (DHET product).

  • Benchmarking:

    • Compare half-life (t1/2).[3] 8S,9R-EpETrE is typically hydrolyzed within minutes in the presence of sEH, whereas AA is stable in this specific buffer (as sEH does not act on AA). This confirms that 8S,9R-EpETrE requires sEH inhibition (e.g., AUDA) for sustained activity in vivo.

References

  • Capdevila, J. H., et al. (1992). "The cytochrome P450 arachidonic acid epoxygenases: stereochemical characterization of the reaction products." Journal of Biological Chemistry. Link

  • Katoh, T., et al. (1991). "Glomerular stereospecific synthesis and hemodynamic actions of 8,9-epoxyeicosatrienoic acid in rat kidney." American Journal of Physiology-Renal Physiology. Link[3]

  • Oltman, C. L., et al. (1998). "Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation."[5] Circulation Research. Link[3]

  • Imig, J. D. (2012).[3] "Epoxyeicosatrienoic acids and other eicosanoids in kidney function and disease." Comprehensive Physiology. Link

  • Campbell, W. B., et al. (1996).[6] "14,15-Epoxyeicosatrienoic acid: a potent endothelium-derived hyperpolarizing factor in coronary arteries."[3][5][6] Circulation Research. Link[3]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 8S,9R-EpETrE for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 8S,9R-epoxyeicosatrienoic acid (8S,9R-EpETrE), a critical signaling molecule in biomedical research. As a Senior Application Scientist, my objective is to extend beyond mere product support and empower your research with the foundational knowledge for safe and effective laboratory operations. The following procedures are synthesized from established best practices in chemical waste management and are designed to ensure the safety of personnel and adherence to environmental regulations.

Disclaimer: This guide is intended for informational purposes and is based on general principles of laboratory safety and hazardous waste management. A specific Safety Data Sheet (SDS) for 8S,9R-EpETrE was not available at the time of writing. It is imperative to always consult the SDS provided by your chemical supplier and your institution's Environmental Health and Safety (EHS) department for specific disposal instructions and to ensure full compliance with local, state, and federal regulations.

Understanding 8S,9R-EpETrE and Its Associated Hazards

8S,9R-EpETrE is an oxylipin and a metabolite of arachidonic acid, belonging to the family of epoxyeicosatrienoic acids (EETs).[1][2] These compounds are potent signaling molecules involved in various physiological processes.[3][4][5][6] For laboratory use, 8S,9R-EpETrE is typically supplied as a solution in an organic solvent, such as ethanol or methanol.[7]

The primary hazards associated with the disposal of 8S,9R-EpETrE preparations stem from two sources:

  • The Solvent: Organic solvents like ethanol and methanol are flammable and can be toxic.[8] Methanol, in particular, is toxic if inhaled, absorbed through the skin, or swallowed and can cause blindness or be fatal.[8]

  • The Compound: The toxicological properties of 8S,9R-EpETrE itself are not fully characterized.[7] Therefore, it should be handled as a potentially hazardous substance.

Given these factors, the disposal of 8S,9R-EpETrE must be approached with a comprehensive waste management strategy that addresses both the chemical nature of the compound and the hazards of the solvent.

Step-by-Step Disposal Protocol for 8S,9R-EpETrE

This protocol outlines the essential steps for the safe disposal of 8S,9R-EpETrE from the point of generation to its final removal by a licensed waste management contractor.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Causality: The primary objective is to prevent any direct contact with the chemical waste, which could lead to exposure through inhalation, skin absorption, or ingestion.

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times when handling 8S,9R-EpETrE waste.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles to protect against accidental splashes.

  • Lab Coat: A standard laboratory coat is required to protect against contamination of personal clothing.

  • Ventilation: All handling and preparation of 8S,9R-EpETrE waste should be conducted inside a certified chemical fume hood to minimize the inhalation of solvent vapors.

Step 2: Waste Segregation

Causality: Proper segregation is crucial to prevent dangerous chemical reactions between incompatible waste streams and to ensure that the waste is managed and disposed of correctly by the waste contractor.

  • Dedicated Waste Container: Collect all waste containing 8S,9R-EpETrE in a dedicated hazardous waste container.

  • Do Not Mix: Do not mix 8S,9R-EpETrE waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. In particular, keep it separate from acids, bases, and oxidizers.

Step 3: Container Selection and Labeling

Causality: The waste container must be compatible with the chemical waste to prevent leaks and spills. Proper labeling is a regulatory requirement and ensures that the hazards of the waste are clearly communicated to all personnel.

  • Container Material: Use a container made of a material that is compatible with the solvent used for the 8S,9R-EpETrE solution (e.g., a glass or polyethylene container for ethanol or methanol). The container must have a tightly sealing lid.

  • Labeling: The waste container must be clearly and securely labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "8S,9R-epoxyeicosatrienoic acid"

    • The solvent(s) and their approximate concentrations (e.g., "in Ethanol, ~95%")

    • An accumulation start date (the date the first drop of waste was added to the container)

    • The appropriate hazard pictograms (e.g., flammable, toxic)

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Causality: SAAs are designated for the safe, temporary storage of hazardous waste at or near the point of generation, under the control of laboratory personnel, before it is moved to a central accumulation area.

  • Location: The waste container should be stored in a designated SAA within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.

  • Keep Closed: The waste container must be kept tightly closed at all times, except when adding waste.

Step 5: Arranging for Final Disposal

Causality: Hazardous chemical waste must be disposed of through a licensed environmental waste management company to ensure it is handled and treated in a way that is safe for human health and the environment.

  • Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup from your laboratory's SAA. This is typically done through the Environmental Health and Safety (EHS) department.

  • Provide Information: Be prepared to provide the EHS department with all the information from the waste container's label.

Spill Cleanup Procedures

In the event of a spill of 8S,9R-EpETrE solution, immediate and appropriate action is necessary.

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated by working within a fume hood.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill.

  • Collection: Carefully collect the absorbent material and place it into a labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Summary of Key Disposal Information

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coatTo prevent skin and eye contact with the chemical and solvent.
Handling Location Certified chemical fume hoodTo prevent inhalation of hazardous solvent vapors.
Waste Segregation Dedicated, separate waste streamTo avoid incompatible chemical reactions and ensure proper disposal.
Waste Container Chemically compatible with a secure lidTo prevent leaks, spills, and evaporation of the solvent.
Waste Labeling "Hazardous Waste", full chemical name, solvent, concentration, date, hazard pictogramsRegulatory compliance and clear communication of hazards.
Temporary Storage Designated Satellite Accumulation Area (SAA) with secondary containmentSafe, controlled, and compliant temporary storage at the point of generation.
Final Disposal Through institutional EHS and a licensed waste contractorTo ensure environmentally responsible and legally compliant disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 8S,9R-EpETrE.

Disposal Workflow for 8S,9R-EpETrE cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A Generation of 8S,9R-EpETrE Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Select a Compatible Waste Container C->D E Label Container: 'Hazardous Waste' + Chemical Name + Solvent & Conc. + Date & Hazards D->E F Place in Designated Satellite Accumulation Area (SAA) E->F G Use Secondary Containment F->G H Keep Container Tightly Closed G->H I Request Waste Pickup via Institutional EHS H->I J Waste Collected by Licensed Contractor I->J

Caption: Workflow for the safe disposal of 8S,9R-EpETrE.

References

  • Epoxyeicosatrienoic acid - Wikipedia. Wikipedia. Available at: [Link]

  • Epoxyeicosatrienoic Acid and Prostanoid Crosstalk at the Receptor and Intracellular Signaling Levels to Maintain Vascular Tone. MDPI. Available at: [Link]

  • Conversion of epoxyeicosatrienoic acids (EETs) to chain-shortened epoxy fatty acids by human skin fibroblasts. PubMed. Available at: [Link]

  • 8S,9R-EpETrE | C20H32O3 | CID 40490656. PubChem - NIH. Available at: [Link]

  • Cayman Chemical MSDS. Amazon S3. Available at: [Link]

  • Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses. PMC - NIH. Available at: [Link]

  • 8,9-Epoxyeicosatrienoic acid | C20H32O3 | CID 5283203. PubChem. Available at: [Link]

  • Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8S,9R-EpETrE

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Product - A Commitment to Your Safety

8S,9R-epoxyeicosatrienoic acid (8S,9R-EpETrE) is a bioactive lipid metabolite of arachidonic acid, playing a crucial role in regulating cardiovascular and inflammatory responses.[1][2][3] As researchers and drug development professionals, your work with this potent eicosanoid holds immense potential. Our commitment extends beyond supplying high-purity compounds; we aim to be your trusted partner in laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 8S,9R-EpETrE, structured not as a rigid template, but as a direct, procedural resource grounded in scientific expertise.

Core Hazard Assessment: Understanding the Compound

While 8S,9R-EpETrE itself does not have extensive, publicly available toxicity data, a comprehensive safety plan is built upon understanding its chemical properties and the form in which it is supplied.[4] Often, lipid signaling molecules like this are supplied in a carrier solvent, which may present the primary hazard.

Causality Behind the Assessment: The fundamental principle of laboratory safety is to anticipate risks. Since lipids like 8S,9R-EpETrE are typically dissolved in organic solvents such as ethanol for stability and ease of use, the flammability and irritant nature of the solvent often dictate the immediate handling precautions.[5]

Table 1: Physicochemical Properties of 8S,9R-EpETrE

PropertyValueSource
Molecular Formula C₂₀H₃₂O₃PubChem[4]
Molecular Weight 320.5 g/mol PubChem[4]
Appearance Typically supplied as a solution in a solvent (e.g., ethanol)BenchChem[5]
Storage Temperature -20°CCayman Chemical[6]

Primary Hazards to Consider:

  • Flammability: If supplied in ethanol or another flammable solvent, this is a primary concern. Keep away from ignition sources.[7]

  • Contact Hazard: While the specific toxicity is not fully characterized, direct contact with the skin or eyes should always be avoided. Assume the compound is biologically active and potentially sensitizing.

  • Aerosolization: Fine mists or aerosols generated during handling could lead to inhalation, which is an undesirable route of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on a risk assessment of the specific procedures you will perform. The following protocol is designed as a self-validating system to ensure maximum protection.

Table 2: Recommended PPE for Handling 8S,9R-EpETrE

TaskRequired PPERationale
General Lab Work & Preparation • Safety glasses with side shields• Nitrile gloves• Standard laboratory coatProtects against minimal splash risk to eyes, incidental skin contact, and clothing contamination.[8][9]
Handling Stock Solutions (Solvent-Based) • Chemical splash goggles• Nitrile gloves (consider double-gloving)• Chemical-resistant lab coat or apronGoggles provide a complete seal against splashes.[9] The primary risk is from the solvent, which can degrade some materials. Nitrile offers good resistance to many common lab solvents.
Weighing Powder or Generating Aerosols • Chemical splash goggles• Nitrile gloves• Lab coat• Use within a certified chemical fume hood or ventilated enclosureThis is a critical control. A fume hood is essential to prevent inhalation of any fine powders or aerosols generated during handling.[7]
Spill Cleanup • Chemical splash goggles• Chemical-resistant gloves (e.g., Nitrile)• Lab coat or disposable gown• Closed-toe, chemical-resistant shoesProvides comprehensive protection during an unexpected event where exposure risk is highest.[10][11][12]

Expert Insight on Glove Selection: The choice of nitrile gloves is based on their broad resistance to a variety of chemicals, including alcohols commonly used as solvents. Always check the manufacturer's compatibility chart for the specific solvent you are using. For prolonged tasks, consider changing gloves periodically, as their protective barrier can degrade over time.

Operational Workflow: A Step-by-Step Guide to Safe Handling

This section provides a procedural workflow from receiving the compound to its final use in an experiment. Following these steps methodically minimizes risk at every stage.

Step 1: Pre-Handling and Workspace Preparation
  • Designate the Work Area: All handling of 8S,9R-EpETrE, especially the concentrated stock, should be performed inside a certified chemical fume hood.

  • Assemble Materials: Before bringing the compound into the hood, gather all necessary equipment: appropriate PPE, microcentrifuge tubes, pipettes, tips, and required solvents.

  • Prepare for Spills: Ensure a chemical spill kit is readily accessible. The kit should contain absorbent material suitable for the solvent being used.[13]

Step 2: Preparation of Stock and Working Solutions

This protocol assumes the compound is received in a solvent, which is common practice.

  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Evaporation (If Necessary): To create a stock solution in a different solvent (e.g., DMSO for cell culture), the original solvent must be removed.

    • Under a gentle stream of inert gas (e.g., nitrogen), carefully evaporate the shipping solvent.

    • Causality: This prevents oxidation and degradation of the lipid, ensuring its biological activity is preserved.

  • Reconstitution: Add the desired volume of your chosen solvent (e.g., anhydrous ethanol, DMSO) to the residue to achieve the target stock concentration.[5]

  • Aliquoting: To maintain stability and prevent contamination, divide the stock solution into smaller, single-use aliquots in sterile, amber, or foil-wrapped microcentrifuge tubes.[5]

  • Storage: Store all aliquots at -20°C or below, as recommended.[6][14]

Step 3: Post-Handling Decontamination
  • Wipe Down: Thoroughly wipe down the work surface inside the fume hood with a suitable decontaminating solution (e.g., 70% ethanol), followed by water if necessary.

  • Dispose of Consumables: All used pipette tips, tubes, and wipes should be considered chemical waste and disposed of according to the plan in Section 5.

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Prepare Fume Hood & Materials don_ppe 2. Don Appropriate PPE receive 3. Equilibrate Compound Vial don_ppe->receive reconstitute 4. Reconstitute or Dilute Stock receive->reconstitute aliquot 5. Aliquot for Storage reconstitute->aliquot decon 6. Decontaminate Work Surface aliquot->decon dispose 7. Segregate & Dispose Waste decon->dispose doff_ppe 8. Doff PPE & Wash Hands dispose->doff_ppe

Caption: Safe handling workflow for 8S,9R-EpETrE.

Emergency Procedures: Plan for the Unexpected

Spill Response
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves a significant amount of flammable solvent, evacuate the lab.[12]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels for large spills of flammable solvents.

  • Collect: Carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Clean: Clean the spill area with soap and water or an appropriate solvent. All cleaning materials must be disposed of as hazardous waste.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[15][16]

  • Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

Waste Disposal Plan: A Critical Final Step

Proper waste management is crucial for laboratory safety and environmental compliance. All waste generated from handling 8S,9R-EpETrE must be treated as hazardous chemical waste.

Waste Segregation and Disposal Pathway

G cluster_waste Waste Generation Sources cluster_containers Designated Waste Containers cluster_disposal Final Disposal ppe Contaminated PPE (Gloves, Wipes) solid_container Labeled Hazardous Solid Waste Bin ppe->solid_container liquid Liquid Waste (Solvents, Solutions) liquid_container Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps Contaminated Sharps (Pipette Tips) sharps_container Sharps Container sharps->sharps_container final_disposal Licensed Environmental Waste Management solid_container->final_disposal liquid_container->final_disposal sharps_container->final_disposal

Caption: Waste disposal pathway for 8S,9R-EpETrE.

Step-by-Step Disposal Protocol:

  • Segregate Waste: Do not mix waste streams. Use separate, clearly labeled containers for:

    • Liquid Waste: Collect all solutions containing 8S,9R-EpETrE and its solvent in a dedicated, sealed hazardous waste container.[12]

    • Solid Waste: Collect all contaminated gloves, wipes, and absorbent materials in a separate, sealed container or bag labeled as hazardous waste.[13]

    • Sharps: Dispose of contaminated pipette tips and any needles in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents (e.g., "8S,9R-EpETrE in Ethanol"), and the date.[12]

  • Storage: Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed environmental waste management contractor.[12]

References

  • Epoxyeicosatrienoic acid - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). 8S,9R-EpETrE. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Thomson, S. J., & Edin, M. L. (2012). Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids. Journal of Inflammation Research, 5, 57–68. Available from: [Link]

  • Experimental Cell Research. (n.d.). 8,9-Epoxyeicosatrienoic acid analog protects... Ovid. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway | Request PDF. Retrieved February 25, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). (+/-)8,9-EpETrE Properties. CompTox Chemicals Dashboard. Retrieved February 25, 2026, from [Link]

  • Frontiers in Pharmacology. (2021). The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling. Retrieved February 25, 2026, from [Link]

  • Chemical Hazards Emergency Medical Management (CHEMM). (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved February 25, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved February 25, 2026, from [Link]

  • Safety Data Sheet according to 1907/2006/EC (REACH), 1272/2008/EC (CLP), and OSHA GHS. (2015). Retrieved February 25, 2026, from [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved February 25, 2026, from [Link]

  • Safety Data Sheet. (n.d.). Retrieved February 25, 2026, from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved February 25, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). (+/-)8,9-EpETrE - Chemical Details. CompTox Chemicals Dashboard. Retrieved February 25, 2026, from [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved February 25, 2026, from [Link]

  • Missouri S&T. (n.d.). Waste Management Procedures. Environmental Health and Safety. Retrieved February 25, 2026, from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.